Isothiazolone
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2-thiazole 1-oxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NOS/c5-6-3-1-2-4-6/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHMJWHSBYZWJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CS(=O)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40577741 | |
| Record name | 1H-1lambda~4~,2-Thiazol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40577741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140651-38-3 | |
| Record name | 1H-1lambda~4~,2-Thiazol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40577741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Isothiazolone Synthesis: Pathways and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isothiazolones are a critically important class of sulfur-containing five-membered heterocyclic compounds. Since their discovery in the 1960s, they have garnered significant attention due to their potent and broad-spectrum antimicrobial properties.[1][2] Derivatives of the isothiazolone core, such as 2-methyl-4-isothiazolin-3-one (B36803) (MIT), 5-chloro-2-methyl-4-isothiazolin-3-one (B196307) (CMIT), and 1,2-benzisothiazolin-3-one (BIT), are extensively used as preservatives and biocides in a vast array of industrial and consumer products, including paints, cosmetics, cooling water systems, and wood preservation.[1] Their mechanism of action involves the electrophilic sulfur atom of the this compound ring reacting with biological thiols, such as cysteine residues in enzymes, leading to the disruption of essential metabolic pathways and ultimately, cell death.[3][4]
This technical guide provides a comprehensive overview of the core synthetic pathways for producing isothiazolones, detailing the underlying reaction mechanisms, experimental protocols, and quantitative data to support researchers and professionals in the field.
Core Synthesis Pathways
The industrial production of isothiazolones primarily relies on the ring-closure of acyclic precursors. The most common strategies involve the cyclization of 3-mercaptopropanamides or their disulfide equivalents, 3,3'-dithiodipropionamides. Alternative routes, offering different substitution patterns, have also been developed from precursors like thioacrylamides and enamines.
Pathway 1: Cyclization of 3-Mercaptopropanamides and 3,3'-Dithiodipropionamides
This is the most industrially significant and versatile route for the synthesis of N-substituted isothiazolones, including the widely used biocides MIT and CMIT. The general strategy involves the synthesis of an N-substituted 3-mercaptopropanamide, which is then subjected to an oxidative cyclization to form the this compound ring.
Logical Workflow:
Caption: General workflow for this compound synthesis from acrylic acid.
Mechanism of Chlorinative Ring Closure:
The critical ring-closure step is typically achieved using a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂).[1][5][6] The reaction proceeds through an electrophilic attack on the sulfur atom of the precursor.
-
Starting from the Disulfide (3,3'-dithiodipropionamide): The disulfide bond is cleaved by the chlorinating agent to form a sulfenyl chloride intermediate. This is followed by an intramolecular nucleophilic attack by the amide nitrogen onto the electrophilic sulfur, eliminating HCl and forming the heterocyclic ring.
-
Starting from the Thiol (3-mercaptopropanamide): The thiol is oxidized by the chlorinating agent to form a sulfenyl chloride. Subsequent intramolecular cyclization, as described above, yields the this compound. The use of excess chlorinating agent can lead to chlorination on the this compound ring, as seen in the synthesis of CMIT.[6]
Caption: Mechanism of chlorinative ring closure for this compound synthesis.
Quantitative Data Summary: Synthesis of MIT and CMIT
| Starting Material | Chlorinating Agent | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Product(s) | Reference |
| N-methyl-3-mercaptopropionamide | Sulfuryl Chloride | Diethyl ether / 1,2-dichloroethylene | 5 | 2 | 83 | MIT/CMIT Mixture | |
| N-methyl-3-mercaptopropionamide | Sulfuryl Chloride | Chloroform (B151607) / Tetrachloroethylene | 14 | 2 | Not specified | MIT/CMIT Mixture | |
| N,N'-dimethyl-3,3'-dithiodipropionamide | Sulfuryl Chloride | Chloroform | -15 to 30 | 7 | 90.7 | MIT Hydrochloride | [7] |
| N,N'-dimethyl-3,3'-dithiodipropionamide | Sulfuryl Chloride | Methylene chloride | -15 to 40 | 7 | 92.7 | MIT Hydrochloride | [7] |
| N,N'-dimethyl-3,3'-dithiodipropionamide | Chlorine | Chloroform / DMF | 10 to 65 | Not specified | 92 | MIT (50% aq. soln.) | [3] |
Experimental Protocols
Protocol 1: Synthesis of a MIT/CMIT Mixture from N-methyl-3-mercaptopropionamide
-
Preparation: A 1-liter three-necked round-bottom flask is equipped with a thermometer, a dropping funnel, and a stirrer.
-
Charging the Reactor: The flask is charged with 310 g of diethyl ether and 72 g (0.53 mol) of sulfuryl chloride (SO₂Cl₂). The mixture is cooled to 0°C.
-
Reactant Addition: A solution of 30 g (0.25 mol) of N-methyl-3-mercaptopropionamide (purity 99%) in 120 g of 1,2-dichloroethylene is prepared and cooled to -5°C. This solution is added slowly to the reactor over 2 hours.
-
Reaction: The reaction mixture is stirred at a temperature of 5°C for 2 hours.
-
Work-up: The mixture is allowed to stand for 1 hour. The resulting solution is then centrifuged to obtain 42.2 g (83% yield) of the product mixture as white crystals.
Protocol 2: Synthesis of MIT Hydrochloride from N,N'-dimethyl-3,3'-dithiodipropionamide[7]
-
Preparation: A 1-liter three-necked flask is equipped with a thermometer and a dropping funnel.
-
Reactant Solution: N,N'-dimethyl-3,3'-dithiodipropionamide (23.6 g, 0.1 mol) is dissolved in 350 ml of chloroform in the flask.
-
Cooling: The solution is maintained below -15°C in a cryostat.
-
Reagent Addition: Sulfuryl chloride (40.5 g, 0.3 mol) is added dropwise while stirring over a period of 3 hours.
-
Reaction Progression: After the addition, the mixture is stirred at 0°C for 1 hour. The temperature is then slowly increased to room temperature and maintained at 25°C in a water bath for an additional 3 hours.
-
Isolation: The obtained white precipitate is filtered by suction. The remaining chloroform is removed in a vacuum oven at 50°C for 3 hours to yield 27.9 g (92% yield) of 2-methyl-4-isothiazolin-3-one hydrochloride.
Pathway 2: Synthesis of Benzisothiazolinone (BIT)
The synthesis of BIT, an important this compound derivative with a fused benzene (B151609) ring, typically starts from precursors derived from benzoic acid, such as 2,2'-dithiodibenzoic acid or o-chlorobenzonitrile.
Logical Workflow for BIT Synthesis:
Caption: Major synthetic routes to Benzisothiazolinone (BIT).
Quantitative Data Summary: Synthesis of BIT
| Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4,4'-dichloro-2,2'-dithiodibenzoic acid amide | KOH, H₂O₂ | Water | 50-60 | 3 | ~97 | [8] |
| o-Chlorobenzonitrile | Sodium methyl mercaptide, Chlorine | Water | 30-80 | 17 | 93.5 | [2] |
| 2,2′-dithiodibenzoate | Ammonia | Not specified | Not specified | Not specified | 90 | [9] |
Experimental Protocol: Synthesis of BIT from o-Chlorobenzonitrile[2]
-
Step 1: Preparation of o-Methylthiobenzonitrile
-
To a four-necked flask, add 100g of o-chlorobenzonitrile, 50g of water, and 2g of tetrabutylammonium (B224687) bromide (catalyst).
-
Heat the mixture to 80°C with stirring.
-
Slowly add 300ml of a 20% sodium methyl mercaptide solution dropwise over 6 hours.
-
Continue to stir the reaction mixture at 80°C for another 6 hours.
-
Cool the mixture, allow the layers to separate, and remove the lower aqueous phase.
-
Wash the upper organic phase twice with 200ml of water.
-
-
Step 2: Chlorination and Cyclization
-
Transfer the organic phase (approximately 101ml) to a suitable reaction vessel and add 202ml of water.
-
While stirring and maintaining the temperature at 30°C with cooling, bubble 103g of chlorine gas through the mixture over 5 hours.
-
After chlorination, raise the temperature to 60°C and stir for 2 hours.
-
Cool the mixture to 20°C and filter the solid product.
-
Wash the product with water until the filtrate is neutral.
-
Dry the product at 80°C for 5 hours.
-
Expected Yield: ~93.5%; Expected Purity: ~99.2%.
-
Pathway 3: Synthesis from Enamines
An alternative approach to constructing the isothiazole (B42339) ring involves the reaction of primary enamines with specific sulfur- and nitrogen-containing electrophiles. This method can provide access to isothiazoles with different substitution patterns compared to the more common cyclization routes. A notable example is the reaction of methyl 3-aminocrotonate with 4,5-dichloro-1,2,3-dithiazolium chloride.[1]
Reaction Scheme:
Caption: Synthesis of a functionalized isothiazole via an enamine route.
Mechanism:
The reaction is proposed to proceed via a complex cascade. The enamine acts as a nucleophile, attacking the electrophilic dithiazolium salt. This is followed by a series of ring-opening and ring-closing events, ultimately leading to the formation of the more stable isothiazole ring system with the elimination of other fragments. The detailed mechanism involves several intermediates and rearrangements.[7]
Quantitative Data Summary: Synthesis from Enamines
| Enamine | Reagent | Yield (%) | Product | Reference |
| Methyl 3-aminocrotonate | 4,5-dichloro-1,2,3-dithiazolium chloride | 78 | Methyl 5-cyano-3-methylisothiazole-4-carboxylate | [1] |
| 3-Aminocrotononitrile | 4,5-dichloro-1,2,3-dithiazolium chloride | 40 | 4,5-dicyano-3-methylisothiazole | [1] |
Experimental Protocol: Detailed, step-by-step experimental protocols for this specific pathway are less common in general literature and are often found within specialized publications. The general approach involves reacting the enamine with the dithiazolium salt at room temperature in a suitable solvent.[1]
Conclusion
The synthesis of isothiazolones is a well-established field, dominated by the robust and scalable cyclization of 3-mercaptopropanamide and 3,3'-dithiodipropionamide derivatives. This pathway allows for the efficient production of key industrial biocides like MIT and CMIT. Alternative routes, such as those for benzisothiazolinone and syntheses from enamines, provide access to a wider range of isothiazole structures with diverse applications. Understanding the underlying mechanisms of these reactions, particularly the key chlorinative ring-closure step, is crucial for process optimization, yield improvement, and the development of novel this compound-based compounds for a variety of scientific and industrial applications. This guide provides a foundational overview of these core synthetic strategies, supported by quantitative data and detailed experimental protocols, to aid researchers in their work with this important class of heterocyclic compounds.
References
- 1. Isothiazolinone - Wikipedia [en.wikipedia.org]
- 2. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. soc.chim.it [soc.chim.it]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. US6376680B1 - Process for the preparation of 3-isothiazolone mixture and composition comprising the mixture - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. The Reaction of 4,5-Dichloro-1,2,3-dithiazolium Chloride with Sulfimides: A New Synthesis of N-Aryl-1,2,3-dithiazolimines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Synthesis of Novel Isothiazolone Derivatives for Enhanced Antimicrobial Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isothiazolone and its derivatives represent a critical class of heterocyclic compounds widely utilized for their potent, broad-spectrum antimicrobial properties.[1][2][3] This technical guide provides an in-depth overview of the synthesis of novel this compound derivatives and the evaluation of their antimicrobial efficacy. It is designed to serve as a comprehensive resource for researchers, chemists, and drug development professionals engaged in the discovery of new antimicrobial agents. This document details various synthetic methodologies, presents quantitative antimicrobial activity data, and outlines key experimental protocols. Furthermore, it visualizes complex synthetic pathways and experimental workflows to facilitate a deeper understanding of the core concepts.
Introduction to Isothiazolones and Their Antimicrobial Significance
Isothiazolones are five-membered heterocyclic compounds containing a nitrogen and a sulfur atom in a 1,2-relationship.[3][4] This structural motif is the foundation for a broad range of biologically active molecules with applications as antibacterial, antifungal, antiviral, and anti-inflammatory agents.[1][2] The commercial success of this compound-based biocides, such as the combination of 5-chloro-2-methyl-4-isothiazolin-3-one (B196307) (CMIT) and 2-methyl-4-isothiazolin-3-one (B36803) (MIT), in industrial and consumer products underscores their efficacy in controlling microbial growth.[3]
The antimicrobial action of isothiazolones is primarily attributed to their ability to act as electrophiles. The electron-deficient sulfur atom of the N-S bond readily reacts with nucleophilic groups, particularly the thiol groups of cysteine residues within the active sites of essential microbial enzymes.[2][5] This interaction leads to the formation of disulfide bridges, inactivating key enzymes such as dehydrogenases involved in cellular respiration and ATP production.[1][4][5] This disruption of critical metabolic pathways ultimately results in microbial cell death.[1][4][5]
The emergence of antimicrobial resistance necessitates the development of novel this compound derivatives with improved efficacy, broader spectrum of activity, and enhanced safety profiles. Current research focuses on the synthesis of derivatives with diverse substitutions on the this compound ring and at the nitrogen atom to modulate their physicochemical properties and biological activity.
Synthesis of Novel this compound Derivatives
The synthesis of the this compound core and its derivatives can be achieved through various synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Ring-Closure of 3-Mercaptopropanamides
A common industrial method for the synthesis of the isothiazolinone backbone involves the ring-closure of 3-mercaptopropanamides. This process typically includes the oxidation of the thiol to form a disulfide, followed by cyclization. Halogenating agents like chlorine can also be used to facilitate the ring closure.
Copper-Catalyzed Intramolecular N-S Bond Formation
A more recent and versatile approach involves the copper-catalyzed intramolecular N-S bond formation from 2-mercaptobenzamides. This method offers a direct route to benzo[d]isothiazol-3(2H)-ones and their derivatives. The reaction typically proceeds in the presence of a copper(I) catalyst and an oxidant, such as molecular oxygen.
Fe-Catalyzed Multicomponent Annulation
An innovative one-pot synthesis of this compound derivatives involves the iron-catalyzed multicomponent annulation of cyclopropenones, anilines, and elemental sulfur. This methodology allows for the rapid construction of a diverse library of isothiazolones from readily available starting materials.
Synthesis of N-Substituted this compound Derivatives
The introduction of various substituents at the nitrogen atom of the this compound ring is a key strategy for modulating the antimicrobial activity and physicochemical properties of these compounds. N-alkylation or N-arylation can be achieved through various standard synthetic transformations, often starting from an unsubstituted this compound.
A general workflow for the synthesis and evaluation of novel this compound derivatives is depicted below.
References
The Core Mechanism of Isothiazolinone Action Against Gram-Positive Bacteria: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Mechanism of Action: Thiol Inactivation
The primary mechanism of action of isothiazolinones is their ability to rapidly inhibit essential life-sustaining enzymes within the bacterial cell.[5] This inhibitory action stems from the electrophilic nature of the isothiazolinone ring, which readily reacts with nucleophilic groups, particularly the thiol (-SH) groups of cysteine residues present in the active sites of many enzymes.[6][7]
The interaction involves a nucleophilic attack by the thiol group on the electron-deficient sulfur atom of the isothiazolinone's N-S bond. This leads to the cleavage of the N-S bond and the formation of a mixed disulfide bridge between the isothiazolinone and the protein.[6][8] This covalent modification of the enzyme's active site results in a loss of its catalytic function.[7] The process is a rapid, two-step mechanism that begins with the inhibition of growth and metabolism within minutes, followed by irreversible cell damage and loss of viability over a period of hours.[9][10]
Figure 1: Core chemical reaction between an isothiazolinone and a protein thiol group.
Cellular Consequences of Thiol Inactivation
The non-specific targeting of thiol-containing proteins by isothiazolinones leads to a cascade of detrimental effects within the bacterial cell, ultimately culminating in cell death.
Disruption of Metabolic Pathways
Many critical enzymes involved in central metabolic pathways rely on cysteine residues for their function. Isothiazolinones inhibit dehydrogenase enzymes, which are crucial for cellular respiration and energy production.[9] This disruption leads to a rapid halt in key physiological functions, including:
-
Respiration: Oxygen consumption is quickly inhibited.[9]
-
Energy Generation: The synthesis of adenosine (B11128) triphosphate (ATP), the cell's primary energy currency, is blocked.[7][9]
Induction of Oxidative Stress
The impairment of cellular respiration and metabolic pathways leads to an accumulation of reactive oxygen species (ROS).[11][12] This state of oxidative stress causes widespread damage to cellular components, including lipids, proteins, and DNA, contributing to irreversible cell damage and eventual death.[9][13]
Figure 2: Signaling pathway of isothiazolinone-induced cell death in Gram-positive bacteria.
Quantitative Antimicrobial Activity
The potency of isothiazolinones is quantified by their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.
| Isothiazolinone Derivative | Gram-Positive Bacterium | MIC (µg/mL) | MIC (µM) | Reference |
| Methylisothiazolinone (MIT) | Staphylococcus aureus (MSSA) | - | 280 | [5][7][14][15] |
| Methylisothiazolinone (MIT) | Staphylococcus aureus (VRSA) | - | 280 | [5][7][14] |
| Methylisothiazolinone (MIT) | Bacillus subtilis | 3.907 - 15.625 | - | [6][8] |
| This compound-Nitroxide Hybrid 22 | Staphylococcus aureus (MSSA) | - | 35 | [5][7][14] |
| This compound-Nitroxide Hybrid 22 | Staphylococcus aureus (VRSA) | - | 8.75 | [5][7][14] |
| 5-chloro-N-methylisothiazol-3-one (CMIT) | Escherichia coli (Gram-Negative for comparison) | 0.1 - 0.5 | - | [1] |
| Benzisothiazol-3-one (BIT) | Escherichia coli (Gram-Negative for comparison) | 15 - 20 | - | [1] |
Note: Data for a broader range of Gram-positive bacteria is limited in publicly accessible literature. The provided data for E. coli is for comparative purposes.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an isothiazolinone that inhibits the visible growth of a Gram-positive bacterium.
Materials:
-
Isothiazolinone stock solution of known concentration.
-
Mueller-Hinton Broth (MHB), cation-adjusted.
-
Sterile 96-well microtiter plates.
-
Bacterial strain for testing (e.g., Staphylococcus aureus).
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS).
-
0.5 McFarland turbidity standard.
-
Incubator (35°C ± 2°C).
-
Spectrophotometer or microplate reader.
Procedure:
-
Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute this adjusted suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Serial Dilution of Isothiazolinone: a. Add 50 µL of sterile MHB to wells 2 through 12 of a 96-well plate. b. Add 100 µL of the isothiazolinone stock solution to well 1. c. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and repeating this process across to well 10. Discard the final 50 µL from well 10. d. Well 11 serves as the positive control (inoculum, no isothiazolinone) and well 12 as the negative control (MHB only).
-
Inoculation: a. Add 50 µL of the prepared bacterial inoculum to wells 1 through 11.
-
Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: a. After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the isothiazolinone in a well that shows no visible growth. b. Alternatively, use a microplate reader to measure the optical density (OD) at 600 nm. The MIC is the lowest concentration at which the OD is not significantly different from the negative control.
Figure 3: Experimental workflow for MIC determination by broth microdilution.
Protocol 2: Generic Enzyme Inhibition Assay
This protocol outlines a general procedure to assess the inhibitory effect of an isothiazolinone on a thiol-containing enzyme.
Materials:
-
Purified thiol-containing enzyme (e.g., papain, glyceraldehyde-3-phosphate dehydrogenase).
-
Substrate specific to the enzyme.
-
Isothiazolinone solution.
-
Buffer solution appropriate for the enzyme's optimal activity.
-
Spectrophotometer or microplate reader.
-
Cuvettes or 96-well plates.
Procedure:
-
Preparation: a. Prepare a buffer solution at the optimal pH for the enzyme. b. Prepare solutions of the enzyme, substrate, and isothiazolinone in the buffer.
-
Assay Setup: a. In a microplate or cuvette, add the buffer solution. b. Add varying concentrations of the isothiazolinone solution. c. Add the enzyme solution and pre-incubate for a defined period (e.g., 10-15 minutes) to allow for the interaction between the inhibitor and the enzyme. d. Include a control with no inhibitor.
-
Reaction Initiation: a. Initiate the enzymatic reaction by adding the substrate solution.
-
Monitoring: a. Immediately monitor the change in absorbance over time at a wavelength specific to the product of the enzymatic reaction.
-
Data Analysis: a. Calculate the initial reaction rates for each inhibitor concentration. b. Plot the reaction rate as a function of the isothiazolinone concentration to determine the IC₅₀ (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
Protocol 3: Measurement of Reactive Oxygen Species (ROS) Generation
This protocol uses a fluorescent probe to detect the intracellular generation of ROS in bacteria upon exposure to isothiazolinones.
Materials:
-
Bacterial culture (e.g., Bacillus subtilis).
-
Isothiazolinone solution.
-
2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) fluorescent probe.
-
Phosphate-buffered saline (PBS).
-
Fluorometer or fluorescence microscope.
Procedure:
-
Cell Preparation: a. Grow the bacterial culture to the mid-logarithmic phase. b. Harvest the cells by centrifugation and wash them with PBS. c. Resuspend the cells in PBS.
-
Probe Loading: a. Add H₂DCFDA to the cell suspension to a final concentration of 10 µM. b. Incubate in the dark for 30-60 minutes to allow the probe to diffuse into the cells.
-
Isothiazolinone Treatment: a. Add the isothiazolinone solution at the desired concentration to the cell suspension. b. Include a positive control (e.g., hydrogen peroxide) and a negative control (no treatment).
-
Measurement: a. Incubate for a specific time period (e.g., 1-2 hours). b. Measure the fluorescence intensity using a fluorometer (excitation ~485 nm, emission ~525 nm) or visualize the cells under a fluorescence microscope. An increase in fluorescence intensity indicates an increase in intracellular ROS.
Conclusion
The antimicrobial action of isothiazolinones against Gram-positive bacteria is a multi-faceted process initiated by a direct chemical reaction with essential protein thiols. This leads to the rapid inhibition of critical metabolic functions, most notably cellular respiration and energy production. The subsequent induction of oxidative stress inflicts further, irreversible damage to the cell. This well-defined mechanism of action, characterized by its speed and broad targeting of essential enzymes, accounts for the potent and wide-ranging efficacy of isothiazolinones as biocides. Understanding these core principles is crucial for the continued development and application of these important antimicrobial agents in various scientific and industrial fields.
References
- 1. sfamjournals.onlinelibrary.wiley.com [sfamjournals.onlinelibrary.wiley.com]
- 2. researchgate.net [researchgate.net]
- 3. Using generative AI, researchers design compounds that can kill drug-resistant bacteria | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 4. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound–Nitroxide Hybrids with Activity against Antibiotic-Resistant Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. UQ eSpace [espace.library.uq.edu.au]
- 8. In vitro study of the ecotoxicological risk of methylisothiazolinone and chloroxylenol towards soil bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bactericidal concentrations mbcs: Topics by Science.gov [science.gov]
- 11. New Antimicrobial Bioactivity against Multidrug-Resistant Gram-Positive Bacteria of Kinase Inhibitor IMD0354 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ambient.de [ambient.de]
- 14. researchgate.net [researchgate.net]
- 15. This compound-Nitroxide Hybrids with Activity against Antibiotic-Resistant Staphylococcus aureus Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unseen Shield: An In-depth Technical Guide to the Structure-Activity Relationship of Isothiazolone Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the core principles governing the structure-activity relationship (SAR) of isothiazolone compounds, a class of potent antimicrobial agents with broad industrial and pharmaceutical applications. By understanding the intricate interplay between their chemical structure and biological efficacy, researchers can rationally design and develop novel this compound derivatives with enhanced activity and improved safety profiles. This document provides a comprehensive overview of their mechanism of action, quantitative biological data, detailed experimental protocols, and visual representations of key pathways and workflows.
Mechanism of Action: A Two-Step Assault on Microbial Viability
This compound biocides exert their antimicrobial effects through a well-defined two-step mechanism.[1][2][3] The initial and rapid phase involves the inhibition of microbial growth and metabolism, which occurs within minutes of contact.[1][2][3] This is followed by a slower, irreversible phase of cell damage that ultimately leads to a loss of viability over a period of hours.[1][2][3]
The primary molecular targets of isothiazolones are intracellular thiol-containing proteins, particularly dehydrogenase enzymes that are crucial for cellular respiration and energy production.[1][3] The electrophilic sulfur atom in the this compound ring readily reacts with the nucleophilic thiol groups of cysteine residues within the active sites of these enzymes. This interaction leads to the formation of disulfide bonds, effectively inactivating the enzymes and disrupting critical metabolic pathways such as the Krebs cycle and the electron transport chain.[1] This disruption halts the production of ATP, leading to metabolic arrest and subsequent cell death.[1][3] The generation of free radicals has also been implicated in the cellular damage caused by these compounds.[1][3]
Quantitative Structure-Activity Relationship (SAR) Data
The antimicrobial potency of this compound derivatives is significantly influenced by the nature and position of substituents on the this compound ring. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for key this compound compounds against various microorganisms, providing a quantitative basis for understanding their SAR.
Table 1: Antimicrobial Activity of Common this compound Derivatives
| Compound | Abbreviation | Substituents | Test Organism | MIC (µg/mL) | Reference |
| 2-Methyl-4-isothiazolin-3-one | MIT | N-CH₃ | Escherichia coli | 41 | [4] |
| Schizosaccharomyces pombe | 245 | [4] | |||
| 5-Chloro-2-methyl-4-isothiazolin-3-one (B196307) | CMIT / MCI | N-CH₃, 5-Cl | Escherichia coli | 0.5 | [4] |
| Schizosaccharomyces pombe | 2.6 | [4] | |||
| 1,2-Benzisothiazolin-3-one | BIT | N-fused benzene (B151609) ring | Escherichia coli | - | [4] |
| Schizosaccharomyces pombe | - | [4] | |||
| N-Octylisothiazolin-3-one | OIT | N-C₈H₁₇ | - | - | - |
| 4,5-Dichloro-N-octylisothiazolin-3-one | DCOIT | N-C₈H₁₇, 4,5-diCl | - | - | - |
Key SAR Observations:
-
Halogenation: The presence of a chlorine atom at the 5-position of the this compound ring, as seen in CMIT, dramatically increases antimicrobial activity compared to the non-halogenated counterpart, MIT.[4] This is attributed to the electron-withdrawing nature of the chlorine atom, which enhances the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack by thiol groups.
-
N-Substituent: The nature of the substituent on the nitrogen atom also plays a crucial role. Increasing the lipophilicity of the N-substituent, for instance by introducing a long alkyl chain like in OIT, can enhance the compound's ability to penetrate the microbial cell membrane, thereby increasing its efficacy.
-
Combined Effects: The combination of halogenation and a lipophilic N-substituent, as in DCOIT, often results in compounds with very high antimicrobial potency.
Experimental Protocols
Synthesis of 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT)
The synthesis of CMIT is a well-established process, typically involving the cyclization of a corresponding 3-mercaptopropionamide (B1593888) derivative followed by chlorination. The following is a representative protocol.
Materials:
-
N,N'-dimethyl-3,3'-dithiodipropionamide
-
Dichloromethane (CH₂Cl₂)
-
Sulfuryl chloride (SO₂Cl₂)
-
Apparatus for controlled addition and temperature maintenance
Procedure:
-
Dissolve N,N'-dimethyl-3,3'-dithiodipropionamide in dichloromethane in a reaction vessel equipped with a stirrer and a dropping funnel.
-
Cool the solution to a temperature between 0 and 10°C.
-
Slowly add a solution of sulfuryl chloride in dichloromethane to the cooled reaction mixture. A molar ratio of approximately 3:1 of sulfuryl chloride to the dithiodipropionamide is typically used to favor the formation of the 5-chloro derivative.[5]
-
Maintain the reaction temperature between 0 and 10°C during the addition.
-
After the addition is complete, allow the reaction to proceed for a specified time to ensure complete cyclization.
-
The resulting isothiazolinone hydrochloride salt can be isolated by crystallization.
-
The isolated salt is then hydrolyzed to yield the final product, 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT).
-
The final product should be purified, for example, by recrystallization, and its identity and purity confirmed by analytical techniques such as NMR, IR spectroscopy, and elemental analysis.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
This compound compound stock solution
-
Sterile Mueller-Hinton Broth (or other appropriate growth medium)
-
Microorganism to be tested
-
Sterile 96-well microtiter plates
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a series of twofold dilutions of the this compound stock solution in the growth medium directly in the wells of a 96-well microtiter plate. Each row can represent a different compound or a replicate. The final volume in each well is typically 100 µL.
-
-
Inoculum Preparation:
-
Grow the test microorganism in an appropriate broth to a logarithmic phase.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation:
-
Add 100 µL of the standardized and diluted microbial inoculum to each well of the microtiter plate containing the this compound dilutions. This will bring the final volume in each well to 200 µL.
-
Include a positive control (broth with inoculum, no this compound) and a negative control (broth only) on each plate.
-
-
Incubation:
-
Cover the microtiter plate and incubate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of the this compound compound at which there is no visible growth of the microorganism.
-
Conclusion and Future Directions
The structure-activity relationship of this compound compounds is a well-defined field, with clear evidence supporting the critical role of halogenation and N-substitution in modulating their antimicrobial potency. The mechanism of action, centered on the inactivation of essential thiol-containing enzymes, provides a rational basis for their efficacy. The experimental protocols outlined in this guide offer standardized methods for the synthesis and evaluation of these important biocides.
Future research in this area could focus on the development of novel this compound derivatives with even greater potency against resistant microbial strains, reduced toxicity to non-target organisms, and improved environmental profiles. Quantitative structure-activity relationship (QSAR) studies, coupled with computational modeling, will continue to be invaluable tools in the rational design of the next generation of this compound-based antimicrobial agents.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] The Mechanism of Action of this compound Biocides | Semantic Scholar [semanticscholar.org]
- 3. onepetro.org [onepetro.org]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) in controlling microbial problems in aircraft fuel systems - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Historical Development of Isothiazolinone Biocides
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isothiazolinone biocides represent a cornerstone of microbial control in a vast array of industrial and consumer products. Their broad-spectrum efficacy against bacteria, fungi, and algae has cemented their importance as preservatives. This technical guide provides a comprehensive overview of the discovery, historical development, and fundamental chemistry of isothiazolinone biocides. It delves into the key scientific milestones, from their initial synthesis in the 1960s to their commercialization and widespread application. Detailed experimental protocols for the synthesis of a key isothiazolinone and for the determination of antimicrobial efficacy are provided. The guide also elucidates the molecular mechanism of action, illustrated through a detailed signaling pathway. Quantitative data on the biocidal activity of various isothiazolinones are summarized in a structured format to facilitate comparative analysis. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development and related fields, offering in-depth insights into this critical class of antimicrobial agents.
Introduction to Isothiazolinone Biocides
Isothiazolinones are a class of heterocyclic organic compounds characterized by a five-membered ring containing a nitrogen and a sulfur atom in adjacent positions.[1][2] While the parent compound, isothiazolin-3-one, is of limited use, its derivatives have emerged as highly effective broad-spectrum biocides.[1][2] These compounds are active against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, yeasts, and molds. Their primary function is to inhibit microbial growth and prevent the biodeterioration of a multitude of water-based products.[3]
The commercial success of isothiazolinone biocides is attributed to several key factors: their high efficacy at low concentrations, broad-spectrum activity, and compatibility with many formulations.[3] They are extensively used as preservatives in paints, coatings, adhesives, metalworking fluids, cosmetics, and personal care products.[4] The most well-known commercial isothiazolinone biocides include a mixture of 5-chloro-2-methyl-4-isothiazolin-3-one (B196307) (CMIT) and 2-methyl-4-isothiazolin-3-one (B36803) (MIT), famously marketed as Kathon™.[3][5]
Discovery and Historical Development
The discovery of isothiazolinones is a relatively recent event in the history of heterocyclic chemistry, with the first reports emerging in the 1960s.[1][2] The pioneering work in this field was conducted by the scientists at Rohm and Haas Company (now part of Dow Chemical Company).[6] Their research into the synthesis and antimicrobial properties of this novel class of compounds laid the foundation for their commercial development.
A key milestone in the history of isothiazolinones was the discovery of the potent synergistic effect of a 3:1 mixture of CMIT and MIT. This combination, later commercialized as Kathon™, demonstrated significantly enhanced biocidal activity compared to the individual components. The first EPA registration for a Kathon™ product, Kathon™ 886 MW for metalworking fluids, was granted in 1977.[7] The use of isothiazolinone-based preservatives, particularly the CMIT/MIT mixture, became widespread in the 1980s in a variety of consumer and industrial products.[3]
Below is a diagram illustrating the key milestones in the historical development of isothiazolinone biocides.
Synthesis of Isothiazolinone Biocides
The industrial synthesis of isothiazolinones typically involves the ring-closure of 3-mercaptopropanamides. These precursors are derived from acrylic acid via 3-mercaptopropionic acid. The crucial ring-closure step is generally achieved through chlorination or oxidation of the 3-sulfanylpropanamide to its corresponding disulfide.[1][2]
Experimental Protocol: Synthesis of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 2-methyl-4-isothiazolin-3-one (MIT) Mixture
This protocol describes a laboratory-scale synthesis of a CMIT/MIT mixture, adapted from literature procedures.[8][9][10]
Materials:
-
N,N'-dimethyl-3,3'-dithiodipropionamide
-
Ethyl acetate
-
Potassium iodide
-
Chlorine gas
-
Preheating system
-
Static mixer
-
Pipeline reactor with multi-point gas inlet and temperature control
-
Gas-liquid separator
-
Post-processing system (for purification and formulation)
Procedure:
-
Feed Preparation: Continuously feed a mixture of N,N'-dimethyl-3,3'-dithiodipropionamide, ethyl acetate, and potassium iodide in a ratio of 100:500:0.2 into a preheating system.
-
Preheating: Preheat the mixture to a temperature of 40-45°C.
-
Slurry Formation: Pass the preheated solid-liquid mixture through a static mixer to form a uniform slurry.
-
Chlorination Reaction: Introduce the slurry into a pipeline reactor. Feed chlorine gas into the reactor at multiple points.
-
Temperature Control: Maintain the reaction temperature between 50 and 55°C using a temperature control system.
-
Residence Time: Ensure a residence time of approximately 15 minutes within the reactor.
-
Separation: Pass the reaction mixture from the reactor through a gas-liquid separator to remove any unreacted chlorine and hydrogen chloride gas.
-
Post-Processing: The liquid product is then directed to a post-processing system for purification, which may involve neutralization, extraction, and formulation to achieve the desired concentration of the CMIT/MIT mixture in an aqueous solution.
Mechanism of Antimicrobial Action
The antimicrobial activity of isothiazolinones is a result of a two-step mechanism that ultimately leads to cell death.[11][12][13] The initial step involves the rapid inhibition of microbial growth and metabolism, which occurs within minutes of exposure. This is followed by a second, irreversible step of cell damage that results in a loss of viability over a period of hours.[11][12][13]
The primary molecular target of isothiazolinones is the thiol groups present in microbial enzymes and proteins.[1][2] The electrophilic sulfur atom in the isothiazolinone ring readily reacts with these nucleophilic thiol groups, leading to the formation of mixed disulfides. This reaction inactivates essential enzymes, particularly dehydrogenases involved in critical metabolic pathways such as the Krebs cycle and cellular respiration.[12][14] The disruption of these pathways leads to the inhibition of growth, respiration, and ATP synthesis.[11][12] The subsequent cell death is a consequence of the widespread damage to cellular proteins and the generation of free radicals.[12][14]
The following diagram illustrates the signaling pathway of the mechanism of action of isothiazolinone biocides.
Quantitative Antimicrobial Efficacy
The antimicrobial efficacy of biocides is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a microorganism. The following table summarizes the MIC values for several common isothiazolinone biocides against a range of bacteria and fungi.
| Biocide | Microorganism | MIC (ppm) | Reference |
| CMIT/MIT (3:1) | Pseudomonas aeruginosa | 1 - 3 | [7] |
| Escherichia coli | 1 - 3 | [7] | |
| Staphylococcus aureus | 0.5 - 1.5 | [7] | |
| Aspergillus niger | 3 - 10 | [7] | |
| Candida albicans | 1.5 - 5 | [7] | |
| MIT | Pseudomonas aeruginosa | 50 - 100 | [7] |
| Escherichia coli | 50 - 100 | [7] | |
| Staphylococcus aureus | 25 - 50 | [7] | |
| Aspergillus niger | >500 | [7] | |
| Candida albicans | 100 - 250 | [7] | |
| BIT | Pseudomonas aeruginosa | 50 - 100 | [7] |
| Escherichia coli | 50 - 100 | [7] | |
| Staphylococcus aureus | 25 - 50 | [7] | |
| Aspergillus niger | 100 - 250 | [7] | |
| Candida albicans | 50 - 100 | [7] | |
| OIT | Aspergillus niger | 1 - 5 | [7] |
| Penicillium funiculosum | 1 - 5 | [7] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol outlines a standardized broth microdilution method for determining the MIC of an isothiazolinone biocide.[8][12][15]
Materials:
-
Isothiazolinone biocide stock solution
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)
-
Microbial culture in logarithmic growth phase
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional)
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Aseptically pick several colonies of the test microorganism from a fresh agar (B569324) plate.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Serial Dilution of Biocide:
-
Add 100 µL of sterile broth to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the biocide stock solution (at twice the highest desired test concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Continue this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a positive control (inoculum without biocide), and well 12 will serve as a negative control (broth only).
-
-
Inoculation:
-
Add 100 µL of the prepared inoculum to wells 1 through 11.
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature for the test microorganism (e.g., 35-37°C for most bacteria) for 18-24 hours.
-
-
Reading the MIC:
-
After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the biocide in which there is no visible growth.
-
Commercialization and Applications
The commercialization of isothiazolinone biocides, spearheaded by Rohm and Haas with their Kathon™ line of products, has been highly successful.[3][5] These biocides are now produced by several major chemical companies and are used globally. The primary application of isothiazolinones is as preservatives in a wide range of water-based products to prevent microbial contamination and spoilage.[1][2]
Key Application Areas:
-
Paints and Coatings: To prevent the growth of bacteria and fungi in latex paints and other coatings.[4]
-
Adhesives and Sealants: To extend the shelf life and prevent microbial degradation.
-
Metalworking Fluids: To control microbial growth in water-based cutting fluids and coolants.[7]
-
Cosmetics and Personal Care Products: As preservatives in shampoos, lotions, and other rinse-off and leave-on products (though use in leave-on products is now restricted in some regions due to concerns about skin sensitization).[2][3]
-
Household and Industrial Cleaners: To maintain product integrity and prevent microbial growth.
-
Water Treatment: To control algae, bacteria, and fungi in industrial cooling water systems.[1]
-
Pulp and Paper Industry: To prevent slime formation in paper mills.[1]
Conclusion
The discovery and development of isothiazolinone biocides represent a significant advancement in the field of antimicrobial chemistry. From their origins in the research laboratories of Rohm and Haas in the 1960s to their current status as globally utilized preservatives, isothiazolinones have proven to be highly effective and versatile. Their unique mechanism of action, targeting essential microbial enzymes, provides broad-spectrum activity at low concentrations. While challenges related to skin sensitization have led to regulatory scrutiny and changes in their application, particularly in personal care products, isothiazolinones remain a critical tool for microbial control in a vast number of industrial and consumer applications. Continued research and development in this area are likely to focus on the synthesis of new derivatives with improved safety profiles while retaining the high efficacy that has made this class of biocides so successful.
References
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. Isothiazolinone - Wikipedia [en.wikipedia.org]
- 3. chempoint.com [chempoint.com]
- 4. 5-Chloro-2-methyl-4-isothiazolin-3-one | C4H4ClNOS | CID 33344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Kathon™ Fuel 15 Biocide | ECHA Microbiology [echamicrobiology.com]
- 6. chempoint.com [chempoint.com]
- 7. atamankimya.com [atamankimya.com]
- 8. protocols.io [protocols.io]
- 9. 5-Chloro-2-methyl-4-isothiazolin-3-one synthesis - chemicalbook [chemicalbook.com]
- 10. US6376680B1 - Process for the preparation of 3-isothiazolone mixture and composition comprising the mixture - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Kathon 886 MW Biocide|CMIT/MIT Microbicide|RUO [benchchem.com]
- 15. benchchem.com [benchchem.com]
chemical properties and stability of isothiazolone core structure
An In-depth Technical Guide to the Chemical Properties and Stability of the Isothiazolone Core Structure
For Researchers, Scientists, and Drug Development Professionals
The this compound core is a five-membered heterocyclic scaffold that is the basis for a class of potent biocides with broad-spectrum antimicrobial activity.[1][2] These compounds are extensively utilized as preservatives in a wide array of industrial and consumer products, including paints, cosmetics, and water treatment solutions.[1][3][4] Their efficacy stems from a unique chemical reactivity profile, which also dictates their stability and potential interactions within various formulations.[4][5] This guide provides a detailed examination of the chemical properties and stability of the this compound ring system, offering insights for researchers and professionals in drug development and materials science.
The antimicrobial power of isothiazolones is rooted in the chemical structure of the isothiazolin-3-one ring.[6][7] The key to their biocidal activity is the electrophilic nature of the sulfur atom within the N-S bond.[1][5] This electron deficiency makes it a prime target for nucleophilic attack by cellular components.[1][4]
The primary mechanism of action is a two-step process:
-
Rapid Inhibition: Initially, isothiazolones quickly inhibit microbial growth and metabolic functions within minutes of contact.[8] This is achieved by targeting dehydrogenase enzymes crucial for metabolic pathways.[9][10] Key physiological processes such as respiration (oxygen consumption) and energy generation (ATP synthesis) are rapidly halted.[8][11][12]
-
Irreversible Damage: Following the initial inhibition, irreversible cell damage occurs over a period of hours, leading to cell death.[8] This is a consequence of the destruction of protein thiols and the generation of free radicals.[8][10][11]
The core reaction involves the this compound molecule acting as an electrophilic agent, reacting with thiol groups (-SH) present in the cysteine residues of essential enzymes and proteins, like glutathione.[1][3][5] This reaction leads to the formation of mixed disulfides, which inactivates the enzymes and disrupts critical cellular functions, ultimately causing cell death.[1][3][5] The chlorine substituent at the 5-position of some derivatives, like 5-chloro-2-methyl-4-isothiazolin-3-one (B196307) (CMIT), enhances reactivity towards thiols.[1][4] While both CMIT and Methylisothiazolinone (MIT) react with thiol nucleophiles, CMIT is also capable of reacting significantly with amino nucleophiles found in lysine (B10760008) or histidine.[13]
Signaling Pathway for Antimicrobial Action
The following diagram illustrates the reaction of an this compound with a microbial enzyme, leading to its inactivation.
References
- 1. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isothiazolinone - Wikipedia [en.wikipedia.org]
- 4. chemview.epa.gov [chemview.epa.gov]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. onepetro.org [onepetro.org]
- 9. researchgate.net [researchgate.net]
- 10. en.chemical-co.com [en.chemical-co.com]
- 11. onepetro.org [onepetro.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Isothiazolone Derivatives: A Technical Guide to Agricultural and Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isothiazolone derivatives are a versatile class of heterocyclic compounds that have garnered significant attention for their broad spectrum of biological activities. Initially recognized for their potent biocidal properties in industrial and agricultural settings, recent research has unveiled their promising potential in various pharmaceutical applications. This technical guide provides an in-depth overview of the core applications of this compound derivatives in both agriculture and medicine, with a focus on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation. Detailed experimental protocols, tabulated quantitative data, and visualizations of key signaling pathways are presented to serve as a comprehensive resource for researchers and professionals in the field.
Introduction
Isothiazolones are five-membered heterocyclic compounds containing a nitrogen and a sulfur atom in a 1,2-arrangement.[1] The isothiazolin-3-one core structure is the basis for a wide range of derivatives with significant biological activity.[1] While their primary commercial use has been as broad-spectrum biocides to control the growth of bacteria, fungi, and algae in industrial processes and agricultural products, the unique chemical properties of the this compound ring have made it a privileged scaffold in medicinal chemistry.[1][2][3] This guide explores the dual utility of these compounds, detailing their applications as agrochemicals and their emerging roles as therapeutic agents.
Agricultural Applications of this compound Derivatives
This compound derivatives are extensively used in agriculture as fungicides, biocides, and insecticides to protect crops and prevent spoilage.[4][5] Their efficacy at low concentrations and broad-spectrum activity make them a valuable tool in crop protection.[2]
Fungicidal and Biocidal Activity
Several this compound derivatives, including Methylisothiazolinone (MIT), Chloromethylisothiazolinone (CMIT), Benzisothiazolinone (BIT), Octylisothiazolinone (OIT), and Dichloroctylisothiazolinone (DCOIT), are effective against a wide range of plant-pathogenic fungi and bacteria.[1] A mixture of CMIT and MIT, commonly known as Kathon™, is a widely used commercial biocide.[2]
Table 1: Biocidal and Fungicidal Activity of this compound Derivatives
| Compound | Target Organism | Activity Metric | Value | Reference(s) |
| CMIT/MIT (3:1) | Pseudoperonospora cubensis | EC50 | 0.046 mg/L | [] |
| Phytophthora infestans | EC50 | 0.20 mg/L | [] | |
| CMIT | Schizosaccharomyces pombe | MIC | 2.6 µg/mL | [1] |
| Escherichia coli | MIC | 0.5 µg/mL | [1] | |
| MIT | Schizosaccharomyces pombe | MIC | 245 µg/mL | [1] |
| Escherichia coli | MIC | 41 µg/mL | [1] | |
| BIT | Schizosaccharomyces pombe | MIC | 15-20 µg/mL | [7] |
| Escherichia coli | MIC | 15-20 µg/mL | [7] | |
| Compound 6u * | Pseudoperonospora cubensis | EC50 | 0.046 mg/L | [] |
| Phytophthora infestans | EC50 | 0.20 mg/L | [] |
*Compound 6u is a novel isothiazole-thiazole derivative.
Mechanism of Action in Microorganisms
The primary mechanism of antimicrobial action for isothiazolinones involves the inhibition of essential enzymes, particularly those containing thiol (sulfhydryl) groups at their active sites.[2][8] The electrophilic sulfur atom of the isothiazolinone ring reacts with nucleophilic thiol groups in enzymes, forming mixed disulfides and leading to enzyme inactivation.[1][8] This disrupts critical metabolic pathways, such as cellular respiration and ATP production, ultimately leading to cell death.[3]
Mechanism of Isothiazolinone Biocidal Action.
Experimental Protocols: Agricultural Applications
This compound is a key intermediate for the synthesis of novel fungicidal derivatives.[]
-
Materials: 3,4-dichloro-5-cyanoisothiazole, methanol (B129727), 45% sodium hydroxide (B78521) solution, concentrated hydrochloric acid.
-
Procedure:
-
Dissolve crude 3,4-dichloro-5-cyanoisothiazole in methanol and add 45% sodium hydroxide solution.
-
Stir the reaction mixture at 40°C for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, remove the methanol under reduced pressure.
-
Adjust the pH of the remaining solution to 3 with concentrated hydrochloric acid to precipitate the product.
-
Collect the solid by filtration and wash with cold water to obtain 3,4-dichloroisothiazole-5-carboxylic acid.[4]
-
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Materials: Test compound, microbial culture (e.g., Escherichia coli, Schizosaccharomyces pombe), appropriate growth medium (e.g., Luria-Bertani broth, Yeast Extract Peptone Dextrose broth), 96-well microtiter plates, spectrophotometer.
-
Procedure:
-
Prepare a serial dilution of the this compound derivative in the growth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Include a positive control (microorganism with no compound) and a negative control (medium only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration with no visible growth or by measuring the optical density at 600 nm.
-
Pharmaceutical Applications of this compound Derivatives
The isothiazole (B42339) ring is a key structural motif in a number of pharmaceutically active compounds, exhibiting a wide range of therapeutic potential.[1]
Anticancer Activity
This compound derivatives have demonstrated promising anticancer activity against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and inhibition of key enzymes involved in cancer cell proliferation.
Table 2: In Vitro Anticancer Activity of this compound and Thiazole Derivatives
| Compound | Cancer Cell Line | Activity Metric | Value (µM) | Reference(s) |
| TMPI * | Human cancer cells | IC50 (Telomerase inhibition) | 1.0 | [9] |
| Imidazo[2,1-b]thiazole derivatives (26 & 27) | A375P (Melanoma) | IC50 | Sub-micromolar | [10] |
| Thiazole-naphthalene derivative (5b) | MCF-7 (Breast cancer) | IC50 | 0.48 | [11] |
| A549 (Lung cancer) | IC50 | 0.97 | [11] | |
| Thiazolidin-4-one derivative (k3) | SARS-CoV-2 Main Protease | IC50 | 0.01 | [12] |
| New thiazolone derivatives | MCF-7 (Breast cancer) | High activity | - | [13] |
| BT-474 (Breast cancer) | High activity | - | [13] |
*TMPI: 2-[3-(trifluoromethyl)phenyl]isothiazolin-3-one
Mechanism of Action in Cancer Cells: Induction of Apoptosis
Several this compound derivatives induce apoptosis, or programmed cell death, in cancer cells. This can be triggered by the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase cascades.
Isothiazolinone-Induced Apoptosis Pathway.
Mechanism of Action in Cancer Cells: MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. Some isothiazolinones can modulate this pathway, leading to anti-cancer effects.
Isothiazolinone Modulation of MAPK Signaling.
Antiviral and Enzyme Inhibitory Activity
Isothiazole derivatives have also been investigated for their potential as antiviral agents and inhibitors of various enzymes implicated in disease.
Table 3: Antiviral and Enzyme Inhibitory Activity of Isothiazole Derivatives
| Compound/Derivative Class | Target | Activity Metric | Value | Reference(s) |
| Isothiazole derivatives | Poliovirus 1 | SI | 223 - 828 | [14] |
| Echovirus 9 | SI | 200 - 334 | [14] | |
| TMPI * | Telomerase | IC50 | 1.0 µM | [9] |
| Thiazolidin-4-one derivatives | SARS-CoV-2 Main Protease | IC50 | 0.01 µM | [12] |
| Isothiazoles | Aldose Reductase | Inhibitor | - | [1] |
| 5-Hydroxytryptamine receptor | Antagonist | - | [1] |
*TMPI: 2-[3-(trifluoromethyl)phenyl]isothiazolin-3-one
Experimental Protocols: Pharmaceutical Applications
This protocol outlines a general method for synthesizing 2-aminothiazole (B372263) derivatives, a common scaffold in medicinally active compounds.
-
Materials: Thiosemicarbazide (B42300), appropriate aldehyde or ketone, ethanol (B145695), iodine, sodium thiosulfate (B1220275) solution, sodium bicarbonate solution, ethyl acetate, hexane.
-
Procedure:
-
Thiosemicarbazone Formation: Reflux a mixture of thiosemicarbazide and the corresponding aldehyde or ketone in ethanol for 4-6 hours. Monitor by TLC. Cool and precipitate the product in ice-cold water. Filter and dry.
-
Cyclization: Suspend the dried thiosemicarbazone in ethanol and add iodine portion-wise. Reflux for 8-10 hours. After completion (monitored by TLC), cool the mixture and neutralize excess iodine with sodium thiosulfate solution.
-
Work-up and Purification: Pour the mixture into a saturated sodium bicarbonate solution to precipitate the crude product. Filter, wash with water, and dry. Purify by column chromatography on silica (B1680970) gel using an ethyl acetate/hexane eluent.[2]
-
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Materials: Human cancer cell lines (e.g., MCF-7, A549), appropriate cell culture medium (e.g., DMEM), fetal bovine serum (FBS), penicillin/streptomycin, test compound, DMSO, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization buffer (e.g., DMSO).
-
Procedure:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compound (dissolved in DMSO, final concentration ≤ 0.5%) and incubate for 48-72 hours. Include vehicle and positive controls.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value (concentration that inhibits 50% of cell growth) from a dose-response curve.[2]
-
Experimental Workflow for MTT Assay.
The Telomeric Repeat Amplification Protocol (TRAP) assay is a highly sensitive method for detecting telomerase activity.
-
Materials: Cell extracts from cancer cells, test compound, TRAP assay kit (containing primers, dNTPs, Taq polymerase, etc.), thermal cycler, polyacrylamide gel electrophoresis (PAGE) equipment.
-
Procedure:
-
Prepare cell extracts from a telomerase-positive cancer cell line.
-
Incubate the cell extracts with various concentrations of the this compound inhibitor.
-
Perform the TRAP assay according to the manufacturer's instructions. This typically involves an initial telomerase extension step followed by PCR amplification of the telomeric repeats.
-
Analyze the PCR products by PAGE and visualize by staining (e.g., with SYBR Green).
-
Quantify the telomerase activity by measuring the intensity of the DNA ladder and determine the IC50 value of the inhibitor.[9][15]
-
Conclusion
This compound derivatives represent a fascinating and highly versatile class of compounds with significant applications in both agriculture and pharmacology. Their well-established role as potent biocides in crop protection is complemented by their emerging potential as anticancer, antiviral, and enzyme-inhibiting agents. The ability of these compounds to interact with key biological targets, particularly through their reactivity with thiol groups, underpins their diverse activities. This technical guide has provided a comprehensive overview of the current state of knowledge, including quantitative data, detailed experimental protocols, and mechanistic insights through signaling pathway diagrams. Continued research into the synthesis of novel derivatives and a deeper understanding of their mechanisms of action will undoubtedly lead to the development of more effective and targeted applications in both fields.
References
- 1. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. onepetro.org [onepetro.org]
- 4. researchgate.net [researchgate.net]
- 5. itwreagents.com [itwreagents.com]
- 7. DOT Language | Graphviz [graphviz.org]
- 8. Isothiazolinone - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cusabio.com [cusabio.com]
- 12. Activation of Bcl-2-Caspase-9 Apoptosis Pathway in the Testis of Asthmatic Mice | PLOS One [journals.plos.org]
- 13. A critical cysteine residue in monoacylglycerol lipase is targeted by a new class of isothiazolinone‐based enzyme inhibitors [escholarship.org]
- 14. Methylisothiazolinone induces apoptotic cell death via matrix metalloproteinase activation in human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of Caspases Inhibits the Release of Apoptotic Bodies: Bcl-2 Inhibits the Initiation of Formation of Apoptotic Bodies in Chemotherapeutic Agent-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
The Core Biocidal Action of Isothiazolones on Microbial Enzymes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the biocidal mechanism of isothiazolone compounds, with a specific focus on their interaction with microbial enzymes. It details the chemical reactions, identifies key enzymatic targets, and outlines the subsequent disruption of critical metabolic pathways that lead to microbial cell death. This document is intended to serve as a core resource, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical processes to facilitate a deeper understanding and further research in the field.
Executive Summary
Isothiazolones are a class of highly effective, broad-spectrum biocides used extensively in industrial and consumer products. Their antimicrobial efficacy stems from a rapid, two-step mechanism. Initially, they inhibit microbial growth and metabolism by targeting key enzymes. This is followed by irreversible cellular damage, culminating in cell death. The primary molecular targets are thiol groups found in the cysteine residues of essential microbial enzymes, particularly dehydrogenases. By disrupting these enzymes, isothiazolones effectively shut down central metabolic pathways, including the Krebs cycle and the electron transport chain, leading to a rapid cessation of respiration and energy production.
Core Mechanism of Biocidal Action
The biocidal activity of isothiazolones is a well-defined two-step process:
-
Rapid Inhibition of Growth and Metabolism: Within minutes of contact, isothiazolones cause a swift halt to microbial growth, respiration (oxygen consumption), and energy (ATP) synthesis.[1][2][3] This initial bacteriostatic or fungistatic phase is a direct consequence of enzyme inhibition.
-
Irreversible Cell Damage and Death: Following the initial inhibition, a cascade of events leads to irreversible cellular damage and loss of viability over a period of hours.[1][2][3] This lethal phase is characterized by the widespread destruction of protein thiols and the production of damaging free radicals.[1][3]
The core of this mechanism lies in the electrophilic nature of the this compound molecule. The electron-deficient sulfur atom in the isothiazolinone ring is highly reactive towards nucleophilic groups within the microbial cell.[4][5] The most critical of these are the thiol (-SH) groups of cysteine residues present in the active sites of numerous essential enzymes.[4][6]
The chemical interaction involves the cleavage of the weak nitrogen-sulfur (N-S) bond in the this compound ring and the subsequent formation of a disulfide bond with the enzyme's cysteine residue.[4][7] This covalent modification inactivates the enzyme, effectively blocking its metabolic function.
Key Microbial Enzyme Targets
Isothiazolones exhibit a degree of selectivity, primarily targeting thiol-containing enzymes. Among the most significantly affected are the dehydrogenase enzymes , which are pivotal to cellular respiration and energy production.[2][3]
Specific dehydrogenases identified as targets include:
-
Lactate dehydrogenase
-
Alcohol dehydrogenase
-
Succinate dehydrogenase
-
NADH dehydrogenase
-
Pyruvate dehydrogenase
-
Alpha-ketoglutarate dehydrogenase
Inhibition of these enzymes directly disrupts two central metabolic pathways: the Krebs (Citric Acid) Cycle and the Electron Transport Chain .
Disruption of the Krebs Cycle
The Krebs cycle is a series of enzyme-catalyzed chemical reactions that form a key part of aerobic respiration. Several dehydrogenase enzymes essential for the cycle's progression are inhibited by isothiazolones. This leads to a blockage of the cycle, preventing the generation of reduced coenzymes (NADH and FADH₂) that are crucial for ATP synthesis.
References
- 1. [PDF] The Mechanism of Action of this compound Biocides | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. The mechanism of action of this compound biocides (Journal Article) | ETDEWEB [osti.gov]
- 4. Making sure you're not a bot! [gupea.ub.gu.se]
- 5. youtube.com [youtube.com]
- 6. protocols.io [protocols.io]
- 7. Methylchlorothis compound-induced growth inhibition and lethality in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Rise of the Isothiazolones: A Technical Guide to Synthesizing Novel Analogues Against Antibiotic-Resistant Superbugs
For Immediate Release
[City, State] – [Date] – In an era where the shadow of antimicrobial resistance looms large, the scientific community is in a relentless pursuit of novel therapeutic agents. This whitepaper delves into the synthesis, mechanism of action, and structure-activity relationships of isothiazolone analogues, a promising class of compounds demonstrating significant efficacy against antibiotic-resistant bacteria. This guide is intended for researchers, scientists, and drug development professionals actively working to combat the global health crisis of antibiotic resistance.
The escalating threat of multidrug-resistant (MDR) pathogens, including Carbapenem-resistant Enterobacterales (CRE) and Methicillin-resistant Staphylococcus aureus (MRSA), necessitates the exploration of unconventional antimicrobial scaffolds.[1][2] Isothiazolones, traditionally used as industrial biocides, are now being repurposed and redesigned to address the urgent need for new antibiotics.[3][4] Their unique mechanism of action, which involves the disruption of critical cellular metabolic pathways, presents a formidable challenge to the development of bacterial resistance.[5][6][7]
This technical guide provides a comprehensive overview of recent advancements in the synthesis of this compound analogues, presenting key quantitative data, detailed experimental protocols, and visual representations of synthetic and mechanistic pathways to facilitate further research and development in this critical area.
Efficacy of this compound Analogues Against Resistant Strains: A Quantitative Overview
Recent studies have highlighted the potent bactericidal activity of novel this compound derivatives against a panel of high-priority antibiotic-resistant pathogens. The data summarized below showcases the significant potential of these compounds, often outperforming conventional antibiotics.
| Compound/Analogue | Target Organism(s) | MIC (µg/mL) | MBEC (µM) | Cytotoxicity (IC50 or CC50) | Therapeutic Index | Reference |
| This compound-nitroxide hybrid 22 | MSSA | 35 µM | 35 | > 560 µM (T24 cells) | - | [3][4] |
| MRSA | 35 µM | - | - | - | [3] | |
| VRSA | 8.75 µM | 70 | - | - | [3][4][8] | |
| Methylisothiazolinone (MIT 1) | MSSA | 280 µM | ≥280 | 73 µM (HepG2 cells) | - | [3] |
| VRSA | 280 µM | ≥280 | 35 µM (T24 cells) | - | [3] | |
| Compound 5a (5-chloro-N-(4-chlorophenyl)this compound) | E. coli BL21 (NDM-1) | < 0.032 | - | - | 875 | [1] |
| E. coli HN88 | - | - | - | - | [1][2] | |
| MRSA | - | - | - | - | [1][2] | |
| Compound 5g | Clinically isolated CRE strains | - | - | - | - | [1][2] |
| Meropenem (MRM) | E. coli BL21 (NDM-1) | > 256 | - | - | - | [1][2] |
| Isothiazolyl oxazolidinone 8a,j | Various bacteria | Comparable or superior to linezolid, vancomycin, and ciprofloxacin | - | Non-cytotoxic (NIH/3T3 cells) | - | [9] |
| Isothiazolyl oxazolidinone 8b | Various bacteria | Comparable or superior to linezolid, vancomycin, and ciprofloxacin | - | Non-cytotoxic (NIH/3T3 cells) | - | [9] |
Deciphering the Mechanism: How Isothiazolones Combat Resistance
The antimicrobial action of isothiazolones is characterized by a multi-targeted approach, making it difficult for bacteria to develop resistance.[5][6] The primary mechanism involves a two-step process:
-
Rapid Inhibition of Metabolic Pathways: Isothiazolones quickly penetrate the bacterial cell membrane.[10] Once inside, the electron-deficient sulfur atom of the this compound ring reacts with nucleophilic groups, particularly the thiol moieties of cysteine residues in essential enzymes.[3][10] This leads to the rapid inhibition of critical metabolic pathways, including those involving dehydrogenase enzymes, thereby disrupting cellular respiration and energy (ATP) generation.[5][6][7]
-
Irreversible Cell Damage: Following the initial metabolic inhibition, isothiazolones cause irreversible damage to the cell through the destruction of protein thiols and the production of free radicals, ultimately leading to cell death.[5][6]
This dual-action mechanism, targeting multiple fundamental cellular processes, is a key reason for the low propensity of pathogens to develop resistance to isothiazolones.[3]
Caption: Mechanism of action of this compound biocides against bacteria.
Synthetic Pathways to Novel this compound Analogues
The development of potent this compound analogues hinges on versatile synthetic strategies that allow for the introduction of diverse functional groups to modulate their activity, selectivity, and toxicity. Below are representative synthetic schemes for the preparation of promising this compound derivatives.
Synthesis of N-Substituted Isothiazolones
One common approach involves the cyclization of 3,3'-dithiodipropioamides.[3]
Caption: General synthetic scheme for N-substituted isothiazolones.
Synthesis of this compound-Nitroxide Hybrids
An alternative strategy for creating hybrid molecules involves an acid-mediated ring-closing reaction of N-substituted (Z)-3-(benzylsulfinyl) propenamide.[3] This approach has been successful in generating this compound-nitroxide hybrids with reduced cytotoxicity and enhanced antibacterial and antibiofilm potency.[3][4][8]
Caption: Synthetic pathway to this compound-nitroxide hybrids.
Experimental Protocols
General Procedure for the Synthesis of N-Substituted Isothiazolones[3]
-
Suspend the specific 3,3′-dithiodipropioamide (1 equivalent) in anhydrous toluene (10 mL) and cool to 0 °C.
-
Dissolve SO2Cl2 (2–5 equivalents) in anhydrous toluene (1 mL).
-
Add the SO2Cl2 solution dropwise to the suspension over 20–360 minutes at 0 °C.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Determination of Minimum Inhibitory Concentration (MIC)[1][2]
-
Prepare a series of twofold dilutions of the test compounds in Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Checkerboard Assay for Synergy Testing[1]
-
Prepare twofold serial dilutions of the this compound analogue and a conventional antibiotic (e.g., Meropenem) in a 96-well microtiter plate.
-
The concentrations should range from sub-inhibitory to supra-inhibitory levels.
-
Inoculate the wells with a standardized bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
-
Interpret the results as follows: FICI ≤ 0.5 indicates synergy, 0.5 < FICI ≤ 4 indicates no interaction, and FICI > 4 indicates antagonism.
Structure-Activity Relationship (SAR) Insights
The antibacterial potency of this compound analogues is significantly influenced by the nature and position of substituents on the this compound scaffold.
-
Substitution at the 5-position: A chloro-group at the 5-position of the this compound ring generally enhances antibacterial activity.[1][2][10] This is potentially due to increased electrophilicity, facilitating reactions with intracellular targets.[10]
-
N-Substituents: The nature of the substituent at the N-position plays a crucial role in determining the spectrum of activity.
-
N-phenyl rings with a 4-chloro substitution have shown to be beneficial for activity against resistant strains.[1]
-
The introduction of a bulky nitroxide moiety can reduce cytotoxicity in human cells while improving antibacterial and antibiofilm potency.[3][4][8] However, it may also hinder entry into Gram-negative bacteria.[3]
-
-
Hydrophobicity and Electronic Parameters: The overall antibacterial activity is a complex interplay of factors including hydrophobicity, steric effects, and electronic parameters of the N-substituents.[1]
Caption: Key structure-activity relationships of this compound analogues.
Future Directions and Conclusion
This compound analogues represent a promising and versatile scaffold for the development of new antibiotics against multidrug-resistant pathogens. The ability to readily modify their structure allows for the fine-tuning of their antibacterial spectrum, potency, and safety profile. Future research should focus on:
-
Expansion of the chemical space: Synthesis and evaluation of a wider range of analogues to build a more comprehensive SAR.
-
Mechanism of action studies: Elucidation of the specific molecular targets to better understand the basis of their potent activity and to rationally design next-generation compounds.
-
In vivo efficacy and safety studies: Translation of the promising in vitro activity into animal models of infection to assess their therapeutic potential.
References
- 1. Identification of isothiazolones analogues as potent bactericidal agents against antibiotic resistant CRE and MRSA strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound–Nitroxide Hybrids with Activity against Antibiotic-Resistant Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-Nitroxide Hybrids with Activity against Antibiotic-Resistant Staphylococcus aureus Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. onepetro.org [onepetro.org]
- 7. [PDF] The Mechanism of Action of this compound Biocides | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and antibacterial activity of isothiazolyl oxazolidinones and analogous 3(2H)-isothiazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) in controlling microbial problems in aircraft fuel systems - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02970K [pubs.rsc.org]
Foundational Research on Isothiazolone Toxicity and Environmental Fate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isothiazolones are a class of heterocyclic organic compounds widely utilized as biocides in industrial and consumer products due to their broad-spectrum antimicrobial activity. Their extensive use, however, necessitates a thorough understanding of their toxicological profile and environmental impact. This technical guide provides a comprehensive overview of the foundational research on isothiazolone toxicity and environmental fate. It delves into the mechanisms of toxic action, including the disruption of cellular metabolic pathways and induction of oxidative stress, and examines their environmental persistence, degradation pathways, and ecotoxicity. This document summarizes key quantitative data in structured tables, details common experimental protocols, and provides visual representations of critical signaling and degradation pathways to serve as a core resource for researchers, scientists, and drug development professionals.
Introduction to Isothiazolones
Isothiazolinones are heterocyclic compounds featuring a sulfur and nitrogen atom in a five-membered ring. Key examples include Methylisothiazolinone (MIT), Chloromethylisothiazolinone (CMIT), Benzisothiazolinone (BIT), and Octylisothiazolinone (OIT). A common commercial formulation is a 3:1 mixture of CMIT and MIT, known by the trade name Kathon™.[1] These compounds are effective against a wide range of microorganisms, including bacteria, fungi, and algae, making them valuable preservatives in cosmetics, paints, cooling water systems, and various industrial processes.[1] Despite their efficacy, concerns exist regarding their potential for skin sensitization and aquatic toxicity.[2][3]
Mechanisms of this compound Toxicity
The biocidal activity of isothiazolones stems from a two-step mechanism. Initially, they cause a rapid inhibition of microbial growth and metabolism within minutes of contact. This is followed by irreversible cell damage that leads to a loss of viability over a period of hours.[4][5][6]
The primary mode of action involves the electrophilic nature of the this compound ring. The electron-deficient N-S bond is susceptible to nucleophilic attack, particularly by thiol groups present in the cysteine residues of cellular proteins and enzymes.[7] This interaction leads to the formation of mixed disulfides, inactivating critical enzymes, especially dehydrogenases involved in the Krebs cycle and electron transport chain.[4][8] This disruption of essential metabolic pathways inhibits cellular respiration and ATP generation, ultimately leading to cell death.[9]
Signaling Pathways in this compound-Induced Cytotoxicity
Beyond direct enzyme inhibition, isothiazolones can induce cytotoxicity through the activation of specific cellular signaling pathways, notably those related to oxidative stress.
Isothiazolones have been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress within cells.[10] The Keap1-Nrf2 pathway is a key cellular defense mechanism against oxidative stress. Under normal conditions, the transcription factor Nrf2 is bound to its repressor protein, Keap1, which facilitates its degradation.[11] Electrophiles and ROS can modify cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[11][12] The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, initiating their transcription.[3][13] This pathway is a key area of investigation for understanding this compound-induced skin sensitization.[14]
Environmental Fate of Isothiazolones
The environmental fate of isothiazolones is governed by their physicochemical properties and susceptibility to various degradation processes. Generally, these compounds are not considered persistent in the environment.[15]
Degradation Pathways
Isothiazolones can be degraded through biotic and abiotic processes, including biodegradation, hydrolysis, and photolysis. The primary degradation pathway involves the cleavage of the isothiazolinone ring, which is often initiated by nucleophilic attack on the sulfur atom.[8] This ring-opening leads to the formation of less toxic, more polar metabolites.[8] For example, a major degradation pathway for MIT and CMIT involves the formation of N-methylmalonamic acid.[8]
Environmental Persistence
The persistence of isothiazolones in the environment is generally low, with half-lives in soil and aquatic environments typically ranging from hours to a few days.[8] For instance, in one study, the half-lives of MIT, BIT, DCOIT, and OIT in loamy sand soil were found to be 0.28, 0.52, 4.8, and 9.3 days, respectively.[8] However, factors such as pH, temperature, and the presence of nucleophiles can influence their stability and degradation rates.[8][16] Isothiazolones are more stable in acidic conditions and degrade more rapidly in alkaline environments.[16]
Quantitative Ecotoxicity Data
Isothiazolones exhibit high acute toxicity to aquatic organisms.[1][3] The following tables summarize ecotoxicity data for several common isothiazolones across different trophic levels.
Table 1: Aquatic Toxicity of Common Isothiazolones
| This compound | Organism | Endpoint | Value (mg/L) | Exposure Time | Reference |
| CMIT/MIT (3:1) | Daphnia magna | EC50 | 0.12 | 48 h | [6] |
| Daphnia magna | NOEC | 0.0036 | 21 d | [6] | |
| Oncorhynchus mykiss (Rainbow Trout) | LC50 | 0.28 | 96 h | [6] | |
| Oncorhynchus mykiss (Rainbow Trout) | NOEC | 0.098 | 28 d | [6] | |
| Skeletonema costatum (Algae) | NOEC | 0.00064 | 48 h | [6] | |
| BIT | Daphnia magna | EC50 | 2.9 | 48 h | [6] |
| Daphnia magna | NOEC | 1.2 | 21 d | [6] | |
| Pseudokirchneriella subcapitata (Algae) | EC50 | 0.1087 | 24 h | [6] | |
| Pseudokirchneriella subcapitata (Algae) | EC10 | 0.0264 | 24 h | [6] | |
| DCOIT | Selenastrum capricornutum (Algae) | EC50 | 0.097 | 96 h | [17] |
| Selenastrum capricornutum (Algae) | NOAEC | 0.059 | 96 h | [17] |
Table 2: Soil and Sediment Toxicity of Isothiazolones
| This compound | Organism/System | Endpoint | Value | Reference |
| CMIT | Soil | Koc | 16-29 | [5] |
| Sediment | Koc | 150 | [5] | |
| DCOIT | Chironomus riparius | NOEC | > 2 mg/kg dw | [18] |
Experimental Protocols
Standardized protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are crucial for assessing the toxicity and environmental fate of chemicals like isothiazolones.
In Vitro Cytotoxicity Assessment
The ISO 10993-5 standard provides guidelines for in vitro cytotoxicity testing.[19][20] A common method is the MTT assay, which measures the metabolic activity of cells as an indicator of viability.
Experimental Workflow: MTT Assay for Cytotoxicity
-
Cell Culture: Human dermal fibroblasts are seeded in a 96-well plate and cultured for 24 hours.[20]
-
Sample Preparation: The this compound compound is serially diluted to various test concentrations in the cell culture medium.[20]
-
Exposure: The culture medium is replaced with the medium containing the different concentrations of the test compound, and the cells are incubated for a specified period (e.g., 24 or 48 hours).[20]
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours to allow viable cells to metabolize the MTT into a formazan (B1609692) product.[20]
-
Quantification: The formazan is solubilized, and the absorbance is measured using a spectrophotometer. Cell viability is calculated relative to untreated control cells.[20]
Biodegradation Assessment
The OECD 301 guideline for "Ready Biodegradability" is a widely used screening test.[21] The OECD 301B, or CO2 Evolution Test, is a common method.
Experimental Protocol: OECD 301B Biodegradation Test
-
Test Setup: The this compound is added to a mineral medium inoculated with microorganisms from sewage treatment plant sludge in a sealed vessel.[21][22]
-
Incubation: The vessels are incubated in the dark at a constant temperature with continuous stirring for 28 days.[23]
-
CO2 Measurement: The amount of CO2 evolved from the ultimate biodegradation of the test substance is measured at regular intervals and is trapped in a suitable absorbent (e.g., barium hydroxide (B78521) or sodium hydroxide), which is then titrated, or measured by a CO2 analyzer.[22]
-
Calculation: The percentage of biodegradation is calculated as the ratio of the amount of CO2 produced by the test substance to its theoretical maximum CO2 production. A substance is considered readily biodegradable if it reaches a 60% degradation level within a 10-day window during the 28-day test period.[21]
Analytical Methods for Detection
The analysis of isothiazolones in environmental and product samples typically involves chromatographic techniques.
Common Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): Often coupled with a diode-array detector (DAD) or mass spectrometry (MS/MS) for high sensitivity and selectivity.[8][24]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can also be used, sometimes requiring derivatization of the analytes to improve their volatility and chromatographic performance.[9]
Sample Preparation:
-
Liquid-Liquid Extraction (LLE): A common technique for extracting isothiazolones from aqueous samples.[8]
-
Solid-Phase Extraction (SPE): Used for sample cleanup and concentration, offering advantages over LLE such as higher analyte recovery and reduced solvent use.[8][9]
-
Ultrasonic-Assisted Extraction (UAE): Employed for the extraction from solid and viscous liquid samples.[8]
Conclusion
Isothiazolones are effective biocides with a well-characterized mechanism of toxicity centered on the disruption of microbial metabolic pathways through reaction with thiols. Their cytotoxicity in higher organisms can be mediated by the induction of oxidative stress and activation of signaling pathways such as the Keap1-Nrf2 system. While they exhibit high aquatic toxicity, their environmental persistence is generally low due to relatively rapid biodegradation, hydrolysis, and photolysis, leading to the formation of less toxic degradation products. A thorough understanding of these properties is essential for the risk assessment and responsible use of this compound-based products. Continued research into their detailed signaling pathway interactions and the development of even more sensitive analytical methods will further refine our knowledge of these important compounds.
References
- 1. Isothiazolinone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Application of Defined Approaches to Assess Skin Sensitization Potency of Isothiazolinone Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. cdn3.evostore.io [cdn3.evostore.io]
- 7. researchgate.net [researchgate.net]
- 8. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of isothiazolinones in environmental waters by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The KEAP1/NRF2 Signaling Pathway in Keratinization [mdpi.com]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. Occurrence and Transport of Isothiazolinone-Type Biocides from Commercial Products to Aquatic Environment and Environmental Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. downloads.regulations.gov [downloads.regulations.gov]
- 18. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 19. namsa.com [namsa.com]
- 20. x-cellr8.com [x-cellr8.com]
- 21. ufz.de [ufz.de]
- 22. ecetoc.org [ecetoc.org]
- 23. anoxkaldnes.com [anoxkaldnes.com]
- 24. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Throughput Analysis of Isothiazolinones in Cosmetic Products by HPLC-MS/MS
Introduction
Isothiazolinones are a class of heterocyclic sulfur-containing compounds widely employed as preservatives in a variety of consumer products, including cosmetics, due to their potent antimicrobial activity against bacteria, fungi, and algae.[1][2] Common isothiazolinone derivatives found in cosmetic formulations include methylisothiazolinone (MI), methylchloroisothiazolinone (MCI), benzisothiazolinone (BIT), and octylisothiazolinone (OIT).[1][3] While effective preservatives, some isothiazolinones, particularly MI and MCI, have been linked to allergic contact dermatitis and skin sensitization.[2][4][5] This has led regulatory bodies worldwide to establish strict limits on their use in cosmetic products.[6][7][8][9]
This application note presents a robust and sensitive HPLC-MS/MS (High-Performance Liquid Chromatography-Tandem Mass Spectrometry) method for the simultaneous identification and quantification of key isothiazolinone preservatives in a range of cosmetic products. The method is designed for high-throughput screening to ensure compliance with regulatory standards and product safety.
Experimental Protocol
Materials and Reagents
-
Standards: Analytical standards of Methylisothiazolinone (MI), Methylchloroisothiazolinone (MCI), Benzisothiazolinone (BIT), Octylisothiazolinone (OIT), Dichlorooctylisothiazolinone (DCOIT), and Butylbenzisothiazolinone (BBIT).
-
Solvents: HPLC-grade methanol (B129727), acetonitrile, and water. Formic acid (analytical grade).
-
Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., C18 or polymeric sorbents). Syringe filters (0.22 µm or 0.45 µm).
Sample Preparation
A critical step for accurate quantification of isothiazolinones in complex cosmetic matrices is efficient sample preparation to remove interfering substances.[10] Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are commonly used techniques.[10] This protocol details a general SPE method applicable to various cosmetic product types.
-
Sample Extraction:
-
Weigh approximately 1 gram of the cosmetic sample into a centrifuge tube.
-
Add 10 mL of a methanol/water mixture (e.g., 3:7 v/v) and vortex for 1 minute.[11]
-
Perform ultrasonication for 30 minutes to ensure complete extraction.[11]
-
Centrifuge the sample to pellet any solid residues.
-
Collect the supernatant for SPE cleanup.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Conditioning: Condition the SPE cartridge with methanol followed by water.
-
Loading: Load the extracted sample supernatant onto the conditioned cartridge.
-
Washing: Wash the cartridge with a low-organic solvent mixture to remove polar interferences.
-
Elution: Elute the target isothiazolinones with a suitable organic solvent, such as methanol or acetonitrile.[12][13]
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm or 0.45 µm syringe filter prior to HPLC-MS/MS analysis.[11]
-
HPLC-MS/MS Instrumentation and Conditions
The analysis is performed on a high-performance liquid chromatography system coupled to a tandem mass spectrometer.
Table 1: HPLC Parameters
| Parameter | Condition |
| Column | C18 or Pentafluorophenyl (PFP) core-shell column |
| Mobile Phase A | Water with 0.1% Formic Acid[11] |
| Mobile Phase B | Acetonitrile or Methanol[11] |
| Flow Rate | 0.5 - 1.0 mL/min |
| Injection Volume | 5 - 25 µL[11] |
| Gradient | Optimized for separation of all target analytes |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | Optimized for specific instrument |
| Ion Spray Voltage | Optimized for specific instrument |
| Collision Gas | Argon |
Data Presentation
The developed HPLC-MS/MS method demonstrates excellent performance for the quantification of isothiazolinones in cosmetic matrices. Key validation parameters are summarized below.
Table 3: Quantitative Performance Data for Isothiazolinone Analysis
| Analyte | Limit of Detection (LOD) (µg/g) | Limit of Quantification (LOQ) (µg/g) | Recovery (%) | Reference |
| Methylisothiazolinone (MI) | 0.0002 - 0.6 | 0.1 - 2.1 | 60 - 81.5 | [3][12][14][15][16] |
| Methylchloroisothiazolinone (MCI) | 0.002 - 0.7 | 0.1 - 2.6 | 81.5 - 107.3 | [3][14][15][16] |
| Benzisothiazolinone (BIT) | 0.003 - 0.3 | 0.01 - 1.2 | 81.5 - 107.3 | [3][15][16] |
| Octylisothiazolinone (OIT) | 0.012 - 0.2 | 0.025 - 0.6 | > 80 | [3][15] |
| Dichlorooctylisothiazolinone (DCOIT) | 0.1 | 0.2 | > 80 | [3] |
| Butylbenzisothiazolinone (BBIT) | 0.1 | 0.4 | > 80 | [3] |
Experimental Workflow
The overall analytical workflow for the determination of isothiazolinones in cosmetics is depicted in the following diagram.
Caption: Workflow for HPLC-MS/MS analysis of isothiazolinones in cosmetics.
Conclusion
The described HPLC-MS/MS method provides a sensitive, selective, and reliable approach for the routine analysis of isothiazolinone preservatives in a wide range of cosmetic products. The sample preparation protocol is effective in minimizing matrix effects, and the chromatographic and mass spectrometric conditions allow for the accurate quantification of multiple isothiazolinones in a single run. This method is well-suited for quality control laboratories and regulatory agencies to monitor the levels of these preservatives in cosmetics, ensuring consumer safety and compliance with regulatory limits.
References
- 1. chemview.epa.gov [chemview.epa.gov]
- 2. madesafe.org [madesafe.org]
- 3. mn-net.com [mn-net.com]
- 4. Isothiazolinone - Wikipedia [en.wikipedia.org]
- 5. Isothiazolinone derivatives and allergic contact dermatitis: a review and update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. biorius.com [biorius.com]
- 8. ashland.com [ashland.com]
- 9. cir-safety.org [cir-safety.org]
- 10. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vienkiemnghiem.gov.vn [vienkiemnghiem.gov.vn]
- 12. researchgate.net [researchgate.net]
- 13. Simultaneous Determination of Isothiazolinones and Parabens in Cosmetic Products Using Solid-Phase Extraction and Ultra-High Performance Liquid Chromatography/Diode Array Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of methylisothiazolinone and methylchloroisothiazolinone in cosmetic products by ultra high performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Constructing a limit model and developing an HPLC-MS/MS analytical method for measuring isothiazolinone migration from children's sports protectors into sweat - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Quantitative Analysis of Isothiazolones in Industrial Water Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of common isothiazolone biocides, such as 5-chloro-2-methyl-4-isothiazolin-3-one (B196307) (CMIT) and 2-methyl-4-isothiazolin-3-one (B36803) (MIT), in industrial water samples. These compounds are widely used to control microbial growth in various industrial processes.[1][2][3] Monitoring their concentration is crucial for ensuring efficacy and complying with environmental regulations.
The following sections detail two primary analytical methodologies: High-Performance Liquid Chromatography (HPLC), a highly sensitive and specific method, and a more accessible spectrophotometric method suitable for rapid screening.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a robust and widely used technique for the separation, identification, and quantification of isothiazolones.[4][5] This method offers excellent sensitivity and selectivity, allowing for the simultaneous analysis of multiple this compound compounds.
Experimental Protocol: HPLC Analysis
1. Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common and effective technique for pre-concentrating isothiazolones from water samples and removing interfering matrix components.[4][5]
-
Materials:
-
C18 SPE cartridges
-
Methanol (B129727) (HPLC grade)
-
Ultrapure water
-
Vacuum manifold
-
-
Procedure:
-
Cartridge Conditioning: Precondition the C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of ultrapure water through the cartridge. Do not allow the cartridge to dry out.
-
Sample Loading: Pass a known volume (e.g., 100 mL) of the industrial water sample through the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of ultrapure water to remove any remaining interfering substances.
-
Elution: Elute the retained isothiazolones from the cartridge by passing a small volume (e.g., 2 mL) of methanol through the cartridge. Collect the eluate in a clean vial.
-
Sample Concentration (Optional): If higher sensitivity is required, the eluate can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the mobile phase.
-
Filtration: Filter the final sample extract through a 0.45 µm syringe filter before injection into the HPLC system.
-
2. HPLC Instrumentation and Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD) is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used for this compound separation.[6]
-
Mobile Phase: A mixture of methanol and water or acetonitrile (B52724) and water is typically used.[6][7] An isocratic or gradient elution can be employed. A common starting point is an isocratic mobile phase of methanol and water (e.g., 80:20 v/v).[8]
-
Flow Rate: A flow rate of 1.0 mL/min is generally appropriate.[8]
-
Column Temperature: Maintain the column at a constant temperature, for example, 30°C.
-
Injection Volume: Inject 10-20 µL of the prepared sample.[8]
-
Detection: Set the UV detector to a wavelength between 270 nm and 285 nm, as isothiazolones exhibit strong absorbance in this region.[6][8] For instance, both MIT and CMIT can be detected at 275 nm.[6]
3. Calibration
-
Prepare a series of standard solutions of the target isothiazolones (e.g., CMIT, MIT) in the mobile phase at known concentrations.
-
Inject the standard solutions into the HPLC system and record the peak areas.
-
Construct a calibration curve by plotting the peak area against the concentration of each analyte. The linearity of the calibration curve should be verified (R² > 0.999).[7]
4. Data Analysis
-
Inject the prepared industrial water sample into the HPLC system.
-
Identify the peaks of the isothiazolones based on their retention times compared to the standards.
-
Quantify the concentration of each this compound in the sample by comparing its peak area to the calibration curve.
Spectrophotometric Method
This method provides a simpler and more cost-effective alternative for the quantitative determination of isothiazolones. It is based on a color-forming reaction between the this compound and an aromatic thiolate anion.[9]
Experimental Protocol: Spectrophotometric Analysis
1. Sample Preparation
-
pH Adjustment: Adjust the pH of the industrial water sample to be within the range of 3 to 10.[9]
-
Filtration: Filter the sample to remove any particulate matter that could interfere with the absorbance measurement.
2. Color Development
-
Reagent: Prepare a solution of an aromatic thiolate anion (e.g., 3-mercapto-1-propanesulfonic acid sodium salt).
-
Reaction: In a cuvette, mix a known volume of the pH-adjusted water sample with a known quantity of the aromatic thiolate anion solution.[9] Allow the reaction to proceed for a specified time to ensure complete color development.
3. Spectrophotometric Measurement
-
Wavelength Selection: Measure the absorbance of the resulting colored solution at a wavelength where the product has maximum absorbance, for example, 400 nm.[9]
-
Blank Measurement: Use a reagent blank (a solution containing all reagents except the this compound) to zero the spectrophotometer.
4. Calibration and Quantification
-
Prepare a series of this compound standards of known concentrations and subject them to the same color development procedure.
-
Measure the absorbance of each standard.
-
Create a calibration curve by plotting absorbance against concentration.
-
Determine the concentration of isothiazolones in the industrial water sample by comparing its absorbance to the calibration curve.[9]
Data Presentation
The performance of different analytical methods for this compound quantification can be summarized for easy comparison.
| Parameter | HPLC-UV Method | Spectrophotometric Method |
| Principle | Chromatographic separation followed by UV detection | Colorimetric reaction and absorbance measurement |
| Selectivity | High | Moderate |
| Sensitivity | High (µg/L to mg/L) | Moderate (mg/L) |
| Linearity (R²) | > 0.999[7] | Typically > 0.99 |
| Recoveries | 90-106%[8] | Dependent on matrix |
| Analysis Time | ~10-30 minutes per sample | ~5-15 minutes per sample |
| Instrumentation | HPLC system with UV detector | Spectrophotometer |
Note: The values presented are typical and may vary depending on the specific instrumentation, reagents, and sample matrix.
Visualizations
Experimental Workflow for HPLC Analysis of Isothiazolones
Caption: Workflow for the quantitative analysis of isothiazolones in industrial water by HPLC.
Logical Relationship of Key Steps in this compound Analysis
Caption: Key logical steps in the quantitative analysis of isothiazolones.
References
- 1. Quantification of Methylisothiazolinone and Methylchloroisothiazolinone Preservatives by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. keidy.com.tw [keidy.com.tw]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. mdpi.com [mdpi.com]
- 5. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. US8912003B2 - Methods and devices for detecting isothiazolones - Google Patents [patents.google.com]
Application of Isothiazolinones as Preservatives in Paint Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isothiazolinones are a class of heterocyclic organic compounds widely utilized as broad-spectrum biocides in a variety of industrial applications, including water-based paint formulations.[1] Their primary function is to protect the paint from microbial degradation, both in the container ("in-can" preservation) and after application on a surface ("dry-film" preservation).[2] Microbial growth in paint can lead to undesirable effects such as foul odor, loss of viscosity, gas formation, phase separation, discoloration, and a drop in pH.[3][4] Isothiazolinones are effective at low concentrations against a wide range of microorganisms, including bacteria, fungi, and algae.[5]
This document provides detailed application notes and experimental protocols for the use and evaluation of isothiazolinone-based preservatives in paint formulations.
Common Isothiazolinone Preservatives in Paints
Several types of isothiazolinones are commonly used in the paint industry, often in combination to provide a broader spectrum of antimicrobial activity.[6] The selection of a specific isothiazolinone or blend depends on the paint formulation, the expected microbial challenge, and regulatory requirements.
Table 1: Common Isothiazolinones Used in Paint Formulations
| Isothiazolinone | Abbreviation | Key Characteristics |
| 5-Chloro-2-methyl-4-isothiazolin-3-one | CMIT | Fast-acting, broad-spectrum biocide, often used in combination with MIT.[3] Effective against bacteria, fungi, and algae. |
| 2-Methyl-4-isothiazolin-3-one | MIT | Broad-spectrum bactericide with limited fungicidal efficacy.[3] Often used in blends with CMIT or BIT. |
| 1,2-Benzisothiazolin-3-one | BIT | Slower-acting bactericide, useful for long-term in-can preservation.[3][6] |
| 2-Octyl-4-isothiazolin-3-one | OIT | Primarily a fungicide, often used for dry-film protection.[7] |
| 4,5-Dichloro-2-octyl-4-isothiazolin-3-one | DCOIT | Broad-spectrum biocide with good efficacy against fungi and algae, used for dry-film protection.[3] |
| n-Butyl-1,2-benzisothiazolin-3-one | BBIT | Broad-spectrum biocide with good stability.[1] |
Mechanism of Action
The biocidal activity of isothiazolinones stems from their ability to inhibit essential microbial enzymes. The electrophilic sulfur atom in the isothiazolinone ring reacts with nucleophilic groups, such as thiols found in the cysteine residues of enzymes. This interaction leads to the formation of mixed disulfides, which inactivates the enzymes and disrupts critical metabolic pathways like cellular respiration, ultimately leading to cell death.[1][4]
Caption: Mechanism of action of isothiazolinone preservatives.
Quantitative Data
The concentration of isothiazolinones in paint formulations can vary significantly depending on the specific product, its intended use, and regional regulations.
Table 2: Reported Concentrations of Isothiazolinones in Water-Based Paints
| Isothiazolinone | Concentration Range (ppm) | Reference(s) |
| MIT | 1.02 - 358 | [8][9] |
| BIT | 28.6 - 1111 | [8][9] |
| CMIT | 8.23 - 13.05 | [8] |
| OIT | ~43.16 | [8] |
Table 3: Minimum Inhibitory Concentrations (MIC) of Select Isothiazolinones
| Isothiazolinone | Test Organism | MIC (µg/mL) | Reference(s) |
| MIT | Schizosaccharomyces pombe | 245 | [7] |
| MIT | Escherichia coli | 41 | [7] |
| CMIT | Schizosaccharomyces pombe | 2.6 | [7] |
| CMIT | Escherichia coli | 0.5 | [7] |
| BIT | Legionella bozemanii | >200 | [7] |
| CMIT/MIT (4:1) | Legionella bozemanii | <50 | [7] |
Experimental Protocols
Protocol 1: In-Can Preservative Efficacy Challenge Test (Based on ASTM D2574)
This protocol is designed to evaluate the resistance of a paint formulation to microbial attack in the container.[10]
Caption: Experimental workflow for in-can preservative efficacy testing.
1. Materials:
-
Test paint formulation with varying concentrations of isothiazolinone preservative.
-
Control paint formulation without preservative.
-
Sterile screw-cap containers.
-
Bacterial strains: Pseudomonas aeruginosa (ATCC 10145), Enterobacter aerogenes (ATCC 13048), and optionally Bacillus subtilis (ATCC 27328).[3]
-
Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA).
-
Sterile pipettes, loops, and swabs.
-
Incubator (30 ± 2°C).
2. Inoculum Preparation:
-
Culture each bacterial strain separately in TSB at 30-35°C for 18-24 hours.
-
Prepare a mixed bacterial suspension by combining equal volumes of each culture.
-
The final concentration of the inoculum should be between 1x10^5 and 1x10^6 colony-forming units (CFU)/mL.
3. Test Procedure:
-
Dispense 100g of each test and control paint into sterile containers.
-
First Challenge: Inoculate each paint sample with 1.0 mL of the mixed bacterial suspension.
-
Thoroughly mix the inoculum into the paint.
-
Incubate the containers at 30 ± 2°C.
-
At 1, 2, 5, and 7 days, withdraw a sample from each container using a sterile swab or loop and streak onto a TSA plate.
-
Incubate the TSA plates at 30-35°C for 48-72 hours and observe for bacterial growth.
-
Second Challenge: After the 7-day evaluation, re-inoculate the paint samples with another 1.0 mL of the mixed bacterial suspension.
-
Repeat the incubation and evaluation steps for another 7 days.
4. Interpretation of Results: Evaluate the microbial growth on the TSA plates at each time point and assign a rating based on the following scale:
-
0: No bacterial growth.
-
1: Trace growth (1-9 colonies).
-
2: Light growth (10-99 colonies).
-
3: Moderate growth (100-299 colonies).
-
4: Heavy growth (>300 colonies).
A preservative is considered effective if the rating is 0 or 1 after both challenge cycles.[3]
Protocol 2: Accelerated Stability Testing of Isothiazolinones in Paint
This protocol is designed to evaluate the chemical stability of isothiazolinone preservatives in a paint formulation under accelerated aging conditions.
1. Materials:
-
Test paint formulation containing a known concentration of the isothiazolinone preservative.
-
Oven capable of maintaining a constant temperature of 54 ± 2°C.
-
Airtight containers for the paint samples.
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry).[6]
-
Analytical standards of the isothiazolinone(s) being tested.
-
Appropriate solvents for extraction and mobile phase.
2. Test Procedure:
-
Determine the initial concentration of the isothiazolinone(s) in the paint formulation using a validated HPLC method. This is the Day 0 measurement.
-
Fill several airtight containers with the test paint.
-
Place the containers in the oven at 54 ± 2°C.
-
At specified time intervals (e.g., 3, 7, 10, and 14 days), remove one container from the oven.
-
Allow the container to cool to room temperature.
-
Homogenize the paint sample and extract a known amount for HPLC analysis.
-
Quantify the concentration of the isothiazolinone(s) in the aged sample.
3. Interpretation of Results:
-
Plot the concentration of the isothiazolinone(s) as a function of time.
-
Calculate the percentage degradation of the active ingredient over the 14-day period.
-
A stable formulation will show minimal degradation of the preservative under these accelerated conditions, which is often correlated to a shelf-life of approximately two years under normal storage conditions.[11]
Factors Influencing Efficacy
The performance of isothiazolinone preservatives can be affected by several factors within the paint formulation.
Caption: Key factors influencing the performance of isothiazolinones.
-
pH: Isothiazolinones are generally stable and effective over a wide pH range, but extreme pH values can lead to degradation. For instance, CMIT can degrade in alkaline solutions.[3][5]
-
Temperature: Elevated temperatures can accelerate the degradation of some isothiazolinones, particularly CMIT.[7]
-
Other Raw Materials: Certain components in the paint formulation, such as reducing agents, amines, and some surfactants, can interact with and inactivate isothiazolinones.[7]
-
Initial Microbial Load: A high initial contamination level in the raw materials or during the manufacturing process will require a higher concentration of preservative to be effective.
Conclusion
Isothiazolinones are highly effective preservatives for water-based paint formulations. Proper selection and evaluation are crucial to ensure long-term stability and protection against microbial spoilage. The experimental protocols provided in this document offer a framework for assessing the efficacy and stability of isothiazolinone-based preservative systems. It is recommended that these tests be performed on the final paint formulation to account for any potential interactions between the preservative and other components.
References
- 1. epa.gov [epa.gov]
- 2. paint.org [paint.org]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. standards.iteh.ai [standards.iteh.ai]
- 5. certifiedcosmetics.com [certifiedcosmetics.com]
- 6. Isothiazolinone in Residential Interior Wall Paint: A High-Performance Liquid Chromatographic-Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and In Vitro Validation of Antibacterial Paints Containing Chloroxylenol and Terpineol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ASTM D2574 - Antimicrobial Test - Paint - Situ Biosciences [situbiosciences.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Accelerated Stability Tests of Biocidals [saniterlab.com]
Application Notes and Protocols for Testing the Efficacy of Isothiazolinone-Based Biocides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the efficacy of isothiazolinone-based biocides against a variety of microorganisms. The methodologies outlined are standard in the field and crucial for the development and validation of new antimicrobial agents and formulations.
Introduction to Isothiazolinone Biocides
Isothiazolinones are a class of heterocyclic organic compounds widely used as antimicrobial agents in a broad range of industrial and consumer products.[1] Their popularity stems from their potent, broad-spectrum activity against bacteria, fungi, and algae.[1] The mechanism of action for isothiazolinones involves a two-step process: an initial rapid inhibition of microbial growth and metabolism, followed by irreversible cell damage that leads to a loss of viability over several hours.[2][3][4][5] This biocidal activity is primarily due to the electrophilic sulfur atom in the isothiazolinone ring, which reacts with nucleophilic groups, such as the thiol groups of cysteine residues in proteins, disrupting critical metabolic pathways.[2][6]
Key Efficacy Testing Protocols
The following protocols are fundamental for assessing the antimicrobial efficacy of isothiazolinone-based biocides.
1. Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a quantitative method used to determine the lowest concentration of a biocide that inhibits the visible growth of a microorganism.[6]
Experimental Protocol: Broth Microdilution Assay
-
Materials:
-
Isothiazolinone biocide stock solution of known concentration.
-
Sterile 96-well microtiter plates.
-
Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).
-
Bacterial or fungal culture in the logarithmic growth phase.
-
Spectrophotometer.
-
Incubator.
-
-
Procedure:
-
Inoculum Preparation:
-
Aseptically transfer a few colonies of the test microorganism from a fresh agar (B569324) plate into the appropriate growth medium.
-
Incubate the culture until it reaches the logarithmic growth phase.
-
Adjust the turbidity of the microbial suspension with sterile medium to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute this adjusted suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[6]
-
-
Serial Dilution of the Biocide:
-
Add 100 µL of sterile growth medium to all wells of a 96-well plate.
-
Add 100 µL of the biocide stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 100 µL from the last well.[6][7]
-
-
Inoculation:
-
Add 100 µL of the prepared microbial inoculum to each well containing the serially diluted biocide.
-
-
Controls:
-
Growth Control: A well containing only growth medium and the microbial inoculum.
-
Sterility Control: A well containing only sterile growth medium.
-
-
Incubation:
-
Incubate the microtiter plate at the optimal temperature for the test microorganism (e.g., 35 ± 2°C for most bacteria) for 16-20 hours.[7]
-
-
Determining the MIC:
-
The MIC is the lowest concentration of the biocide at which there is no visible growth (turbidity) of the microorganism.[8]
-
-
2. Minimum Bactericidal Concentration (MBC) Assay
The MBC assay is performed after the MIC test to determine the lowest concentration of a biocide that kills a specific microorganism.[9][10]
Experimental Protocol:
-
Materials:
-
Results from the MIC assay.
-
Sterile agar plates (e.g., Mueller-Hinton Agar).
-
Sterile micropipettes and tips.
-
Incubator.
-
-
Procedure:
-
From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10 µL aliquot from each well.[7]
-
Spot-inoculate the aliquots onto separate, clearly labeled drug-free agar plates.
-
Incubate the agar plates at the optimal temperature for the test microorganism for 24–48 hours.[7]
-
Determining the MBC:
-
3. Zone of Inhibition Test (Kirby-Bauer Test)
The Zone of Inhibition test is a qualitative method to assess the antimicrobial efficacy of a substance by measuring the area of growth inhibition around the substance on an agar plate.[12][13]
Experimental Protocol:
-
Materials:
-
Sterile agar plates (e.g., Mueller-Hinton Agar).
-
Pure culture of the test microorganism.
-
Sterile swabs.
-
Sterile filter paper discs.
-
Isothiazolinone biocide solution.
-
Incubator.
-
Calipers or a ruler.
-
-
Procedure:
-
Inoculum Preparation:
-
Prepare a microbial suspension with a turbidity equivalent to a 0.5 McFarland standard.
-
-
Inoculation of Agar Plate:
-
Using a sterile swab, evenly spread the microbial suspension over the entire surface of the agar plate to create a lawn of growth.
-
-
Application of Biocide:
-
Impregnate sterile filter paper discs with a known concentration of the isothiazolinone biocide solution.
-
Using sterile forceps, place the impregnated disc in the center of the inoculated agar plate.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.[12]
-
-
Measurement:
-
After incubation, measure the diameter of the clear zone of no growth around the disc in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[12]
-
-
Data Presentation
The following tables summarize the efficacy of various isothiazolinone biocides against common microorganisms.
Table 1: Minimum Inhibitory Concentration (MIC) of Isothiazolinones against E. coli and S. pombe [14][15]
| Biocide | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. pombe |
| Methylisothiazolinone (MI) | 41 | 245 |
| Methylchloroisothiazolinone (MCI) | 0.5 | 2.6 |
| Benzisothiazolinone (BIT) | 14.4 | 35.5 |
Table 2: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Isothiazolinones against Fungi [14]
| Biocide | Organism | MIC (mg/L) | MBC (mg/L) |
| MI | Aspergillus niger | >1000 | >1000 |
| MI | Saccharomyces cerevisiae | >1000 | >1000 |
| MCI | Aspergillus niger | <1 | <1 |
| MCI | Saccharomyces cerevisiae | <1 | <1 |
| OIT | Aspergillus niger | <1 | <1 |
| OIT | Saccharomyces cerevisiae | <1 | <1 |
| DCOIT | Aspergillus niger | <1 | <1 |
| DCOIT | Saccharomyces cerevisiae | <1 | <1 |
| MCI/MI Mixture | Aspergillus niger | <1 | <1 |
| MCI/MI Mixture | Saccharomyces cerevisiae | <1 | <1 |
Visualizing Experimental Workflows
Mechanism of Action of Isothiazolinones
Caption: Mechanism of action for isothiazolinone biocides.
Experimental Workflow for MIC and MBC Assays
Caption: Workflow for determining MIC and MBC of a biocide.
Experimental Workflow for Zone of Inhibition Test
Caption: Workflow for the Zone of Inhibition test.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] The Mechanism of Action of Isothiazolone Biocides | Semantic Scholar [semanticscholar.org]
- 4. The mechanism of action of this compound biocides (Journal Article) | ETDEWEB [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. microchemlab.com [microchemlab.com]
- 10. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. microchemlab.com [microchemlab.com]
- 14. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: Analytical Methods for the Determination of Isothiazolinone Degradation Products
Audience: Researchers, scientists, and drug development professionals.
Introduction: Isothiazolinones are a class of potent biocides widely used as preservatives in cosmetics, household products, and industrial applications to prevent microbial growth.[1][2] Despite their efficacy, their use is regulated due to their potential to cause skin sensitization and allergies.[1][3] Furthermore, isothiazolinones can degrade under various environmental conditions, such as changes in pH, temperature, or exposure to light, leading to a loss of antimicrobial activity and the formation of various degradation products.[3][4] Monitoring these degradants is crucial as they may exhibit different toxicological profiles than the parent compounds.[3] This document provides detailed analytical methodologies for the identification and quantification of isothiazolinone degradation products, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Common Isothiazolinone Degradation Pathways
Isothiazolinones, such as Methylisothiazolinone (MIT) and 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT), are susceptible to degradation in alkaline conditions, while they exhibit greater stability in acidic media.[3] The primary degradation pathway involves the cleavage of the isothiazolinone ring. For MIT and CMIT, this process can lead to the formation of several smaller, more polar compounds, with N-methylmalonamic acid (NMMA) being a principal metabolite identified in human exposure studies.[5][6] Understanding these pathways is the first step in developing targeted analytical methods.
Analytical Methodologies
The analysis of isothiazolinone degradation products, which are often polar and non-volatile, is best accomplished using advanced chromatographic techniques. While methods for parent isothiazolinones include HPLC-UV and GC-MS, LC-MS/MS stands out as the most sensitive and selective technique for their degradation products.[3][6]
Key Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): Often coupled with UV or Diode Array Detectors (DAD), HPLC is a robust technique for separating the parent compounds.[7] However, it may lack the required sensitivity and selectivity for trace-level analysis of degradation products in complex matrices.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method can be used for some isothiazolinones, but often requires derivatization to improve the volatility and chromatographic performance of the analytes, particularly for more polar compounds like MIT.[3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the analysis of isothiazolinone degradation products.[5][6] It offers high sensitivity and selectivity, allowing for direct injection of aqueous samples in some cases and reliable quantification at very low levels (sub-µg/L).[8]
The following sections provide detailed protocols for sample preparation and LC-MS/MS analysis.
Experimental Protocols
This protocol is based on a matrix solid-phase dispersion (MSPD) technique, which is effective for extracting target analytes from complex samples like creams, lotions, and detergents.[9]
3.1.1. Apparatus and Reagents
-
Homogenizer or vortex mixer
-
Centrifuge
-
Glass mortar and pestle
-
Solid-phase extraction (SPE) cartridges or bulk sorbent (e.g., Florisil)
-
Methanol (B129727) (HPLC grade), Acetonitrile (HPLC grade), Formic acid
-
Ultrapure water
3.1.2. Extraction Procedure
-
Accurately weigh approximately 1.0 g of the homogenized sample into a glass mortar.
-
Add 2.0 g of Florisil as the solid support and dispersing phase.[9]
-
Gently blend the sample and Florisil with a pestle until a homogeneous mixture is obtained.
-
Transfer the mixture into an empty SPE cartridge.
-
Elute the target analytes by passing 5 mL of methanol through the cartridge.[9]
-
Collect the eluate and filter it through a 0.2 µm syringe filter directly into an HPLC vial for analysis. This extract can be directly analyzed without further cleanup.[9]
For simpler aqueous samples like rinse water or water-based adhesives, a dilution followed by filtration may be sufficient.[8][10] Ultrasonic-assisted extraction is also a viable alternative for many sample types.[1][7]
This protocol is adapted from methods developed for the sensitive detection of isothiazolinone metabolites in biological and consumer product matrices.[5][6]
3.2.1. Chromatographic Conditions
-
Instrument: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A reverse-phase C18 column (e.g., Agilent SB-C18, 4.6x150mm, 1.8 µm) is suitable for separating polar analytes.[11]
-
Mobile Phase A: 0.1% Formic Acid in Water.[11]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[11]
-
Flow Rate: 0.5 - 0.7 mL/min.[11]
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 40-45°C.[11]
-
Gradient: A typical gradient would start with a high aqueous percentage (e.g., 95% A) and ramp to a higher organic percentage (e.g., 90% B) to elute the analytes.
3.2.2. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode depending on the analyte. For NMMA, negative mode is often used.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions must be optimized for each target analyte and its isotopically labeled internal standard. For example, for a metabolite like M-12, specific transitions would be determined through infusion experiments.[5]
-
Source Parameters: Optimize source temperature, gas flows (nebulizer, heater), and voltages to achieve maximum signal intensity for the target analytes.
Data Presentation and Method Performance
Quantitative data from method validation studies are crucial for assessing the reliability of the analytical protocol. The table below summarizes typical performance metrics for the analysis of isothiazolinones and their degradation products using LC-MS/MS.
Table 1: Summary of LC-MS/MS Method Performance for Isothiazolinones & Degradants
| Analyte | Matrix | Method | LOD | LOQ | Recovery (%) | Reference |
|---|---|---|---|---|---|---|
| MI, CMIT, BIT, OIT | Cosmetics, Household | MSPD-HPLC-MS/MS | 0.2-1.5 ng/g | 0.7-5.0 ng/g | >80% (except MI ~60%) | [9] |
| MI, CMIT, DCOIT | Water | Direct Injection-LC-MS/MS | 0.03-0.1 µg/L | N/A | N/A | [8] |
| M-12 (Metabolite) | Human Urine | Online SPE-LC-MS/MS | N/A | 0.2 ng/mL | 86-102% | [5] |
| MI, CMIT, BIT, etc. | Water-based Adhesives | HPLC-MS/MS | 0.010 mg/L | 0.020 mg/L | 81.5-107.3% | [10] |
| MIT, CMIT, BIT, etc. | Wet Wipes | UAE-HPLC-MS/MS | 0.011-0.034 mg/kg | N/A | 60.4-113% | [12] |
| NMMA (Metabolite) | Human Urine | GC-MS/MS | N/A | 0.5 ng/mL | 89-114% | [6] |
LOD = Limit of Detection; LOQ = Limit of Quantification; N/A = Not Available
Conclusion
The analysis of isothiazolinone degradation products requires sensitive and selective analytical techniques. LC-MS/MS has proven to be a powerful tool for the identification and quantification of these compounds in a variety of complex matrices, including cosmetics, consumer products, and biological samples.[3][9] The protocols outlined in this document provide a robust framework for researchers to develop and validate methods for monitoring the stability of isothiazolinone-containing formulations and to conduct exposure assessments by measuring key metabolites. Proper sample preparation, such as matrix solid-phase dispersion or ultrasonic-assisted extraction, is critical for achieving accurate and reproducible results.[1][9]
References
- 1. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of a mercapturate metabolite of the biocides methylisothiazolinone and chloromethylisothiazolinone (“M-12”) in human urine using online-SPE-LC/MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Trace analysis of isothiazolinones in water samples by large-volume direct injection liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pafmj.org [pafmj.org]
- 12. eeer.org [eeer.org]
Application Notes & Protocols: Utilizing Isothiazolinones for Microbial Control in Metalworking Fluids
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metalworking fluids (MWFs) are essential lubricants and coolants in machining operations. Their water-based formulations, however, create an ideal environment for microbial proliferation, including bacteria, fungi, and yeasts.[1][2] Uncontrolled microbial growth leads to fluid degradation, foul odors, corrosion of machinery, and potential health risks for workers, such as skin irritation and respiratory issues.[2][3] Isothiazolinones are a class of highly effective, broad-spectrum biocides used to prevent and control microbial contamination in MWFs.[4][5][6][7][8]
These synthetic heterocyclic compounds are effective at low concentrations against a wide variety of microorganisms.[9][10] Their mechanism involves the disruption of critical cellular functions, leading to rapid inhibition of growth followed by cell death.[4][8][11] This document provides detailed application notes, efficacy data, and experimental protocols for the use of isothiazolinones in metalworking fluids.
Mechanism of Action
The biocidal activity of isothiazolinones is a rapid, two-step process.[4] The core of their function lies in the electrophilic nature of the sulfur atom within the isothiazolinone ring.[4][8]
-
Rapid Inhibition: Upon contact, isothiazolinones quickly inhibit microbial growth and metabolic pathways.[4]
-
Irreversible Damage: The electrophilic sulfur atom reacts with nucleophiles, particularly the thiol groups (sulfhydryl) found in cysteine residues of essential microbial enzymes and proteins.[4][8] This reaction forms disulfide bonds, leading to the inactivation of key enzymes involved in metabolism, such as dehydrogenases and ATPases, and ultimately causes irreversible cell damage and death.[12][13]
Caption: Mechanism of Isothiazolinone Biocidal Activity.
Common Isothiazolinones in Metalworking Fluids
Several types of isothiazolinones are used in MWFs, often in combination to provide a broader spectrum of activity.[2][14] The choice depends on the specific formulation, pH, and types of microbes anticipated.
| Isothiazolinone Type | Abbreviation | Key Characteristics & Applications |
| 5-Chloro-2-methyl-4-isothiazolin-3-one | CMIT (or MCI) | Often used in a 3:1 ratio with MIT.[4] Provides rapid-kill activity. Less stable in alkaline conditions and higher temperatures.[2][6] |
| 2-Methyl-4-isothiazolin-3-one | MIT | Provides long-term preservation. More stable than CMIT but with a slower kill rate.[12] |
| 1,2-Benzisothiazolin-3-one | BIT | Formaldehyde-free with good thermal stability.[13][14] Effective against bacteria but may require a fungicide for full spectrum control. Shortages have been a concern.[2] |
| 2-Octyl-4-isothiazolin-3-one | OIT | Primarily a fungicide with high efficacy against molds and yeasts.[13][15] Often combined with bactericides like BIT. |
| 4,5-Dichloro-2-octyl-4-isothiazolin-3-one | DCOIT | A widely used antifouling agent with strong biocidal properties against a range of organisms.[4][7] |
| n-Butyl-1,2-benzisothiazolinone | BBIT | A fungicide commonly used in MWF concentrates.[2] Designated as a substance of concern by the EPA for dermal exposure.[16] |
Efficacy and Stability Data
The effectiveness of isothiazolinones is influenced by the specific active ingredient, concentration, and the physical-chemical properties of the MWF, such as pH and temperature.
Antimicrobial Efficacy
Minimum Inhibitory Concentration (MIC) is a key measure of a biocide's effectiveness. The lower the MIC, the less biocide is required to inhibit microbial growth.
| Isothiazolinone | Target Organism | MIC (µg/mL) | Reference |
| MIT | Schizosaccharomyces pombe (Yeast) | 245 | [6] |
| MIT | Escherichia coli (Bacteria) | 41 | [6] |
| CMIT (MCI) | Schizosaccharomyces pombe (Yeast) | 1.5 | [6] |
| CMIT (MCI) | Escherichia coli (Bacteria) | 0.4 | [6] |
| BIT | Schizosaccharomyces pombe (Yeast) | 123 | [6] |
| BIT | Escherichia coli (Bacteria) | 31 | [6] |
Chemical Stability
The stability of isothiazolinones is critical for long-term fluid preservation. Degradation is accelerated by increased pH and temperature.[17]
| Biocide (Active) | Medium | pH | Temperature (°C) | Half-Life | Reference |
| Kathon™ 886 MW (CMIT/MIT) | Aqueous | 8.5 | Room Temp | 46 days | [17] |
| Kathon™ 886 MW (CMIT/MIT) | Aqueous | 9.6 | 60 | < 2 hours | [17] |
| Kathon™ MWC (CMIT/MIT) | MWF Concentrate | - | 24 | ~6 months | [6][17] |
| Kathon™ MWC (CMIT/MIT) | MWF Concentrate | - | 40 | 12.2 days | [17] |
| Kathon™ MWC (CMIT/MIT) | MWF Concentrate | - | 60 | 1.6 days | [17] |
Experimental Protocols
Evaluating the efficacy and stability of isothiazolinones in MWFs requires standardized laboratory testing.
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of a biocide that prevents visible microbial growth.[14][18]
Objective: To quantify the bacteriostatic activity of an isothiazolinone biocide.[14]
Materials:
-
Isothiazolinone biocide stock solution
-
Sterile Mueller-Hinton broth or appropriate liquid growth medium
-
Bacterial inoculum (e.g., Pseudomonas aeruginosa), standardized to ~10^6 CFU/mL
-
Sterile 96-well microtiter plates
-
Incubator
Procedure:
-
Prepare Serial Dilutions: Create a two-fold serial dilution of the biocide stock solution in the growth medium across the wells of a 96-well plate. Leave columns for positive (no biocide) and negative (no bacteria) controls.
-
Inoculation: Add a standardized bacterial suspension to each well (except the negative control) to achieve a final concentration of ~5 x 10^5 CFU/mL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[14][19]
-
Observation: After incubation, visually inspect the plate for turbidity. The MIC is the lowest biocide concentration in which no turbidity (visible growth) is observed.
References
- 1. english.ctgb.nl [english.ctgb.nl]
- 2. Feature [stle.org]
- 3. matec-conferences.org [matec-conferences.org]
- 4. benchchem.com [benchchem.com]
- 5. onepetro.org [onepetro.org]
- 6. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. nbinno.com [nbinno.com]
- 9. chemiis.com [chemiis.com]
- 10. walleniuswater.com [walleniuswater.com]
- 11. Performance and use of Isothiazolinone_Chemicalbook [chemicalbook.com]
- 12. Tech Beat [stle.org]
- 13. dt-wt.com [dt-wt.com]
- 14. Ways to improve biocides for metalworking fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. synerchemical.com [synerchemical.com]
- 16. lubesngreases.com [lubesngreases.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Minimal Inhibitory Concentration (MIC) [protocols.io]
Application Note: Analysis of Isothiazolinones in Environmental Water Samples by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Isothiazolinones are a class of broad-spectrum biocides widely used as preservatives in various industrial and consumer products, leading to their potential release into environmental water systems. Due to their allergenic properties and potential environmental impact, monitoring their presence in water sources is crucial. This application note details a robust method for the determination of five common isothiazolinones in environmental water samples using solid-phase extraction (SPE) followed by gas chromatography-mass spectrometry (GC-MS). The target analytes include 2-methyl-3-isothiazolinone (MI), 5-chloro-2-methyl-3-isothiazolinone (CMI), 1,2-benzisothiazolinone (BIT), 2-octyl-3-isothiazolinone (OI), and 4,5-dichloro-2-octyl-3-isothiazolinone (DCOI).[1][2]
Quantitative Data Summary
The performance of the described method for the analysis of five isothiazolinones in surface water, groundwater, and drinking water is summarized below. The method demonstrates low limits of detection and good repeatability.
| Analyte | Abbreviation | Limit of Detection (LOD) in µg/L | Repeatability (RSD, %) |
| 2-methyl-3-isothiazolinone | MI | 0.1 | >10 |
| 5-chloro-2-methyl-3-isothiazolinone | CMI | 0.01 | <10 |
| 1,2-benzisothiazolinone | BIT | 0.02 | <10 |
| 2-octyl-3-isothiazolinone | OI | 0.01 | <10 |
| 4,5-dichloro-2-octyl-3-isothiazolinone | DCOI | 0.01 | <10 |
Table 1: Method performance data for the analysis of isothiazolinones in various water matrices.[1][2]
Experimental Protocols
A detailed methodology for the analysis of isothiazolinones in environmental water samples is provided below. This protocol includes sample preservation, solid-phase extraction, derivatization of specific analytes, and GC-MS analysis.
1. Sample Collection and Preservation
Due to the limited stability of isothiazolinones in environmental waters, proper sample handling and storage are critical to ensure the accuracy of the results.
-
Collection: Collect water samples in clean, amber glass bottles to minimize photodegradation.
-
Preservation: Immediately after collection, cool the samples to 4°C.[1][2]
-
Storage: Store the samples at 4°C and analyze them as soon as possible to prevent degradation of the target analytes.[1][2]
2. Solid-Phase Extraction (SPE)
Pre-concentration of the analytes from the water sample is achieved using solid-phase extraction.
-
SPE Cartridge: A mixture of a polymeric material and a reverse-phase C18 material is recommended for the extraction of a broad range of isothiazolinones.[1][2]
-
Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically with methanol (B129727) followed by deionized water.
-
Sample Loading: Pass the water sample (typically 500 mL to 1 L) through the conditioned SPE cartridge at a controlled flow rate.
-
Washing: Wash the cartridge with deionized water to remove any interfering polar compounds.
-
Elution: Elute the retained isothiazolinones from the cartridge with a suitable organic solvent, such as ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and methanol.
-
Concentration: Concentrate the eluate to a final volume of approximately 1 mL under a gentle stream of nitrogen.
3. Derivatization (for 1,2-benzisothiazolinone - BIT)
To improve the chromatographic performance of BIT, a derivatization step is necessary.[1][2] Gas chromatography is generally less suitable for the analysis of MI, and BIT requires derivatization to enhance its performance.[3]
-
Reagent: Use diazomethane (B1218177) for the derivatization of BIT.[1][2] Caution: Diazomethane is explosive and highly toxic; handle with extreme care in a well-ventilated fume hood.
-
Procedure: Add a freshly prepared ethereal solution of diazomethane to the concentrated extract. Allow the reaction to proceed for a few minutes at room temperature. Remove the excess diazomethane with a gentle stream of nitrogen.
4. GC-MS Analysis
The final determination of the isothiazolinones is performed by GC-MS.
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable for the separation of the target compounds.
-
Injector: Splitless injection is recommended for trace analysis.
-
Oven Temperature Program: An optimized temperature program is crucial for the separation of the analytes. A typical program might start at a low temperature (e.g., 60°C), ramp up to a higher temperature (e.g., 280°C), and hold for a few minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) is recommended for higher sensitivity and selectivity. Monitor characteristic ions for each target isothiazolinone.
-
Experimental Workflow Diagram
Caption: Workflow for GC-MS analysis of isothiazolinones in water.
References
Application of Isothiazolones in Preventing Biofilm Formation on Surfaces
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biofilm formation on various surfaces poses a significant challenge in industrial, environmental, and healthcare settings. These complex communities of microorganisms are encased in a self-produced matrix of extracellular polymeric substances (EPS), which offers protection from antimicrobial agents and the host immune system. Isothiazolones are a class of broad-spectrum, non-oxidizing biocides that have demonstrated significant efficacy in controlling and preventing biofilm formation. Their mechanism of action involves the rapid inhibition of microbial growth and metabolism, followed by irreversible cell damage leading to cell death. This document provides detailed application notes and protocols for utilizing isothiazolones to combat biofilm formation.
Isothiazolinones penetrate the microbial cell membrane and target key cellular components. The electron-deficient sulfur atom in the isothiazolinone ring reacts with thiol-containing groups in proteins, such as cysteine residues within the active sites of enzymes.[1] This interaction leads to the inhibition of critical metabolic pathways, including respiration and energy generation (ATP synthesis), ultimately causing cell death.[2][3][4] This multi-targeted approach makes it more difficult for microorganisms to develop resistance compared to antibiotics with single specific targets.[5]
Data Presentation: Efficacy of Isothiazolones
The effectiveness of various isothiazolone compounds against planktonic microorganisms and biofilms is summarized below. The Minimum Inhibitory Concentration (MIC) represents the lowest concentration of a biocide that inhibits the visible growth of a microorganism, while the Minimum Biofilm Eradication Concentration (MBEC) is the lowest concentration required to eradicate a pre-formed biofilm.
| This compound Derivative | Microorganism | Test Condition | MIC (µg/mL) | MBEC (µg/mL) | Reference |
| Methylisothiazolinone (MIT) | Escherichia coli | Planktonic | 41 | ≥280 | [1][6] |
| Schizosaccharomyces pombe | Planktonic | 245 | Not Reported | [1] | |
| Staphylococcus aureus (MSSA) | Biofilm | 280 | ≥280 | [6] | |
| Staphylococcus aureus (VRSA) | Biofilm | 280 | ≥280 | [6] | |
| Methylchloroisothiazolinone (MCI) | Escherichia coli | Planktonic | 0.5 | Not Reported | [1] |
| Schizosaccharomyces pombe | Planktonic | 2.6 | Not Reported | [1] | |
| Benzisothiazolinone (BIT) | Escherichia coli | Planktonic | Not Reported | Not Reported | [1] |
| Schizosaccharomyces pombe | Planktonic | Not Reported | Not Reported | [1] | |
| Legionella bozemanii | Biofilm Formation Inhibition | >200 (as formulation) | Not Reported | [1] | |
| MCI/MI mixture | Legionella bozemanii | Biofilm Formation Inhibition | <50 (as formulation) | Not Reported | [1] |
| Isothiazolinone-based biocide | Pseudomonas aeruginosa PAO1 | Planktonic | 1.25 | Not Reported | [7][8] |
| Pseudomonas fluorescens CT07 | Planktonic | 1.25 | Not Reported | [8] | |
| Mixed-species sump culture | Planktonic | 1.25 | Not Reported | [8] | |
| This compound–nitroxide hybrid 22 | Staphylococcus aureus (MSSA) | Planktonic | 35 | 35 | [6] |
| Staphylococcus aureus (VRSA) | Planktonic | 8.75 | 70 | [6] | |
| Chloromethyl-methylthis compound (CMIT/MIT) | Sulfate-Reducing Bacteria (SRB) | Planktonic & Biofilm | 1-6 ppm (active) | Not Reported | [9] |
Signaling Pathways and Mechanisms of Action
Isothiazolones disrupt fundamental cellular processes. The primary mechanism involves the inhibition of key dehydrogenase enzymes within metabolic pathways like the Krebs cycle and the electron transport chain. This disruption halts cellular respiration and the generation of ATP, leading to a rapid cessation of growth and metabolic activity.
References
- 1. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] The Mechanism of Action of this compound Biocides | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. This compound–Nitroxide Hybrids with Activity against Antibiotic-Resistant Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mixed species biofilms act as planktonic cell factories despite isothiazolinone exposure under continuous‐flow conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodology for Assessing the Antimicrobial Spectrum of Novel Isothiazolones
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Isothiazolones are a class of heterocyclic organic compounds widely utilized as biocides in various industrial and commercial applications due to their potent, broad-spectrum antimicrobial activity.[1][2] Their efficacy against bacteria, fungi, and algae makes them valuable agents in water treatment, paints, cosmetics, and wood preservation.[2] The antimicrobial action of isothiazolones is primarily attributed to a two-step mechanism.[1][3][4] The initial, rapid phase involves the inhibition of microbial growth and metabolism by disrupting key metabolic pathways, particularly those involving dehydrogenase enzymes.[1][3][4] This is followed by a slower, irreversible phase causing cell death through the destruction of protein thiols and the production of free radicals.[1][3][4] This multi-target mechanism contributes to their broad spectrum of activity and a lower propensity for developing microbial resistance.[3][4]
These application notes provide a comprehensive guide for the systematic evaluation of the antimicrobial spectrum of novel isothiazolone compounds. The following protocols detail the essential in vitro assays required to characterize their potency and efficacy: Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), Time-Kill Kinetics, and Anti-Biofilm Assays.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the fundamental starting point for assessing the antimicrobial activity of a novel compound. It determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[5]
Experimental Protocol: Broth Microdilution Method
This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Novel this compound compound
-
Test microorganisms (e.g., Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Candida albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer
-
Incubator
-
Multichannel pipette
Procedure:
-
Inoculum Preparation:
-
Aseptically pick a single, well-isolated colony of the test microorganism from an agar (B569324) plate.
-
Inoculate the colony into a tube containing 5 mL of the appropriate broth medium.
-
Incubate at 37°C with agitation (200 rpm) overnight.
-
Dilute the overnight culture in fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Further dilute the standardized suspension to a final inoculum density of approximately 5 x 10⁵ CFU/mL.[6]
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of the novel this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the appropriate broth medium in the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the prepared microbial inoculum to each well containing the diluted compound, bringing the final volume to 100 µL.
-
Include a positive control (inoculum without the compound) and a negative control (broth without inoculum).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Data Interpretation:
-
The MIC is the lowest concentration of the this compound that completely inhibits visible growth of the microorganism.[5] This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Data Presentation:
| Microorganism | This compound Derivative | MIC (µg/mL) |
| E. coli ATCC 25922 | Novel this compound A | 8 |
| P. aeruginosa ATCC 27853 | Novel this compound A | 16 |
| S. aureus ATCC 29213 | Novel this compound A | 4 |
| C. albicans ATCC 90028 | Novel this compound A | 32 |
| E. coli ATCC 25922 | Novel this compound B | 16 |
| P. aeruginosa ATCC 27853 | Novel this compound B | 32 |
| S. aureus ATCC 29213 | Novel this compound B | 8 |
| C. albicans ATCC 90028 | Novel this compound B | 64 |
Minimum Bactericidal Concentration (MBC) Assay
The MBC assay is performed after the MIC is determined and establishes the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[7][8]
Experimental Protocol:
Materials:
-
Results from the MIC assay
-
Nutrient agar plates
-
Sterile phosphate-buffered saline (PBS)
-
Spreader or sterile inoculating loop
Procedure:
-
Subculturing from MIC Plate:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Spot-plate or spread the aliquot onto a fresh nutrient agar plate.
-
-
Incubation:
-
Incubate the agar plates at 37°C for 18-24 hours.
-
-
Data Interpretation:
Data Presentation:
| Microorganism | This compound Derivative | MIC (µg/mL) | MBC (µg/mL) | Interpretation |
| E. coli ATCC 25922 | Novel this compound A | 8 | 16 | Bactericidal |
| P. aeruginosa ATCC 27853 | Novel this compound A | 16 | 64 | Bacteriostatic |
| S. aureus ATCC 29213 | Novel this compound A | 4 | 8 | Bactericidal |
| E. coli ATCC 25922 | Novel this compound B | 16 | 32 | Bactericidal |
| P. aeruginosa ATCC 27853 | Novel this compound B | 32 | >128 | Bacteriostatic |
| S. aureus ATCC 29213 | Novel this compound B | 8 | 16 | Bactericidal |
Time-Kill Kinetics Assay
This assay provides information on the rate at which an antimicrobial agent kills a microbial population over time.[6][9] It helps to differentiate between bactericidal and bacteriostatic effects and to understand the concentration-dependent or time-dependent nature of the antimicrobial activity.[9]
Experimental Protocol:
Materials:
-
Novel this compound compound
-
Test microorganism
-
Appropriate broth medium
-
Sterile flasks or tubes
-
Shaking incubator
-
Nutrient agar plates
-
Sterile PBS for serial dilutions
Procedure:
-
Inoculum Preparation:
-
Prepare an inoculum of the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL in multiple flasks containing fresh broth.[6]
-
-
Assay Setup:
-
Add the novel this compound to the flasks at various concentrations, typically multiples of the MIC (e.g., 0.5x, 1x, 2x, and 4x MIC).[6]
-
Include a growth control flask without the compound.
-
-
Incubation and Sampling:
-
Incubate all flasks at 37°C with constant agitation.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aseptically withdraw an aliquot from each flask.[10]
-
-
Enumeration of Viable Bacteria:
-
Perform serial dilutions of each aliquot in sterile PBS.
-
Plate the dilutions onto nutrient agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on each plate and calculate the CFU/mL for each time point and concentration.[6]
-
-
Data Analysis:
Data Presentation:
| Time (hours) | Growth Control (log₁₀ CFU/mL) | 0.5x MIC (log₁₀ CFU/mL) | 1x MIC (log₁₀ CFU/mL) | 2x MIC (log₁₀ CFU/mL) | 4x MIC (log₁₀ CFU/mL) |
| 0 | 5.7 | 5.7 | 5.7 | 5.7 | 5.7 |
| 2 | 6.5 | 5.5 | 5.2 | 4.8 | 4.1 |
| 4 | 7.3 | 5.3 | 4.8 | 4.1 | 3.2 |
| 6 | 8.1 | 5.1 | 4.2 | 3.3 | <2.0 |
| 8 | 8.9 | 4.9 | 3.5 | <2.0 | <2.0 |
| 24 | 9.5 | 4.5 | <2.0 | <2.0 | <2.0 |
Anti-Biofilm Assay
Biofilms are structured communities of microorganisms encased in a self-produced extracellular matrix that are notoriously resistant to antimicrobial agents. This assay evaluates the ability of a novel this compound to inhibit biofilm formation or eradicate established biofilms.
Experimental Protocol: Crystal Violet Staining Method
Materials:
-
Novel this compound compound
-
Biofilm-forming microorganism (e.g., P. aeruginosa)
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
Sterile 96-well flat-bottom microtiter plates
-
Crystal violet solution (0.1%)
-
Ethanol (B145695) (95%) or 30% acetic acid
-
Microplate reader
Procedure for Biofilm Inhibition:
-
Assay Setup:
-
Prepare serial dilutions of the this compound in TSB with 1% glucose in a 96-well plate.
-
Add the microbial inoculum (adjusted to ~1 x 10⁶ CFU/mL) to each well.
-
Include a growth control (inoculum without compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.[12]
-
-
Washing and Staining:
-
Carefully discard the planktonic culture from the wells.
-
Gently wash the wells twice with sterile PBS to remove non-adherent cells.[12]
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[12]
-
Discard the crystal violet and wash the wells three times with PBS.[12]
-
-
Quantification:
Procedure for Biofilm Eradication:
-
Biofilm Formation:
-
Inoculate a 96-well plate with the microbial suspension in TSB with 1% glucose and incubate for 24-48 hours to allow for mature biofilm formation.
-
-
Treatment:
-
Remove the planktonic culture and wash the wells with PBS.
-
Add fresh broth containing serial dilutions of the this compound to the wells with the established biofilms.
-
Incubate for another 24 hours.
-
-
Washing, Staining, and Quantification:
-
Follow steps 3 and 4 from the biofilm inhibition protocol.
-
Data Presentation:
| This compound Conc. (µg/mL) | Biofilm Inhibition (% of Control) | Biofilm Eradication (% of Control) |
| 0 (Control) | 100 | 100 |
| 4 | 85.2 | 95.1 |
| 8 | 63.7 | 88.4 |
| 16 | 41.5 | 72.9 |
| 32 | 18.9 | 55.3 |
| 64 | 5.3 | 38.6 |
| 128 | 2.1 | 21.7 |
Visualizations
Caption: Mechanism of action for this compound biocides.
Caption: Experimental workflow for assessing antimicrobial spectrum.
References
- 1. researchgate.net [researchgate.net]
- 2. Isothiazolinone - Wikipedia [en.wikipedia.org]
- 3. [PDF] The Mechanism of Action of this compound Biocides | Semantic Scholar [semanticscholar.org]
- 4. onepetro.org [onepetro.org]
- 5. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. emerypharma.com [emerypharma.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Controlled Release of Isothiazolones Through Encapsulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of various techniques for the encapsulation of isothiazolone biocides to achieve controlled release. The information compiled herein is intended to guide researchers in selecting and implementing appropriate encapsulation strategies to enhance the stability, reduce the environmental impact, and prolong the efficacy of these potent antimicrobial agents.
Introduction to this compound Encapsulation
Isothiazolinones, including 2-n-octyl-4-isothiazolin-3-one (OIT), benzisothiazolinone (BIT), and a mixture of 5-chloro-2-methylisothiazol-3(2H)-one and 2-methylisothiazol-3(2H)-one (CMIT/MIT), are widely used biocides valued for their broad-spectrum antimicrobial activity. However, their direct application can lead to premature degradation, high leaching rates, and potential environmental and health concerns. Encapsulation offers a promising solution by entrapping the this compound molecules within a carrier matrix, thereby providing a physical barrier that controls their release into the surrounding environment. This approach can protect the biocide from degradation, reduce its initial toxicity, and ensure a sustained release for long-term antimicrobial protection.
This document details three primary encapsulation techniques: inclusion complexation with cyclodextrins, encapsulation within porous zeolite frameworks, and micro/nanoencapsulation using polymeric matrices such as poly(methyl methacrylate) (PMMA) and poly(lactic-co-glycolic acid) (PLGA). For each technique, the underlying principles, detailed experimental protocols, and key performance data are presented.
Encapsulation Techniques and Protocols
Inclusion Complexation with Cyclodextrins
Principle: Inclusion complexation involves the entrapment of a "guest" molecule (this compound) within the hydrophobic cavity of a "host" molecule (cyclodextrin). Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. This structure allows them to form stable complexes with poorly water-soluble molecules like many isothiazolones, thereby increasing their solubility and stability. The release of the this compound is governed by the equilibrium dynamics of the complex in the target medium.
Experimental Protocol: Preparation of a Benzisothiazolinone (BIT)/Methyl-β-Cyclodextrin (Me-β-CD) Inclusion Complex
This protocol is based on the kneading method, which is effective for forming inclusion complexes with poorly water-soluble guest molecules.
Materials:
-
Benzisothiazolinone (BIT)
-
Methyl-β-cyclodextrin (Me-β-CD)
-
Deionized water
-
Mortar and pestle
-
Spatula
-
Vacuum oven
Procedure:
-
Molar Ratio Calculation: Determine the desired molar ratio of BIT to Me-β-CD (commonly 1:1). Calculate the required mass of each component.
-
Wetting of Cyclodextrin: Place the calculated amount of Me-β-CD into a mortar. Add a small amount of deionized water dropwise while triturating with the pestle to form a homogeneous paste.
-
Incorporation of this compound: Gradually add the calculated amount of BIT to the Me-β-CD paste.
-
Kneading: Knead the mixture thoroughly for a minimum of 60 minutes. The mixture should maintain a paste-like consistency. If it becomes too dry, a minimal amount of water can be added.
-
Drying: Transfer the resulting paste to a suitable container and dry it in a vacuum oven at 40°C until a constant weight is achieved.
-
Sieving: The dried product is then pulverized and passed through a sieve to obtain a fine, homogeneous powder of the inclusion complex.
-
Characterization: The formation of the inclusion complex should be confirmed using techniques such as UV-Vis Spectroscopy, Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
DOT Diagram: Inclusion Complexation Workflow
Encapsulation in Zeolites
Principle: Zeolites are microporous, crystalline aluminosilicates with a well-defined three-dimensional pore structure. Their uniform channels and cavities can act as host structures to encapsulate guest molecules like isothiazolones. The encapsulation can be achieved through methods such as impregnation or equilibrium adsorption. The release of the this compound from the zeolite matrix is a diffusion-controlled process, influenced by the pore size of the zeolite, the molecular dimensions of the biocide, and the interactions between the biocide and the zeolite framework.
Experimental Protocol: Encapsulation of CMIT/MIT in NaY Zeolite
This protocol describes two common methods: impregnation by total wetting and equilibrium adsorption.[1]
Materials:
-
NaY Zeolite powder
-
Commercial CMIT/MIT aqueous solution (e.g., 1.5 wt%)
-
Deionized water
-
Beakers, magnetic stirrer, and stir bars
-
Centrifuge and centrifuge tubes
-
Drying oven
Procedure A: Impregnation by Total Wetting
-
Weighing: Accurately weigh a specific amount of NaY zeolite powder and place it in a beaker.
-
Impregnation: Add the CMIT/MIT solution dropwise to the zeolite powder while stirring until the solid is completely wetted.
-
Drying: Dry the impregnated sample at room temperature to obtain the encapsulated product (Zeo/Impreg).
Procedure B: Equilibrium Adsorption
-
Suspension Preparation: Prepare a suspension of NaY zeolite in a known concentration of CMIT/MIT aqueous solution in a sealed flask. A typical ratio is 20 mg of zeolite per mL of biocide solution.
-
Adsorption: Stir the suspension at room temperature for a set period (e.g., 24 hours) to allow the system to reach equilibrium.
-
Separation: Separate the solid phase from the liquid phase by centrifugation.
-
Washing and Drying: Wash the solid residue with deionized water to remove any surface-adsorbed biocide and then dry it at room temperature to obtain the encapsulated product (Zeo/Bio).
-
Loading Quantification: The amount of encapsulated biocide can be determined by analyzing the concentration of the biocide in the supernatant using High-Performance Liquid Chromatography (HPLC).
DOT Diagram: Zeolite Encapsulation Workflow
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Isothiazolinone Resistance in Pseudomonas aeruginosa
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments focused on overcoming isothiazolinone resistance in Pseudomonas aeruginosa.
Troubleshooting Guides
Issue 1: P. aeruginosa strain shows increasing resistance to isothiazolinones over time.
Question: My P. aeruginosa culture, which was initially sensitive to isothiazolinones, now requires a much higher concentration for inhibition. What is the likely cause and how can I investigate it?
Answer:
This phenomenon is likely due to the development of acquired resistance. P. aeruginosa can adapt to the presence of isothiazolinones through various mechanisms. One key mechanism is the alteration of its outer membrane proteins.[1] Continuous exposure to sub-inhibitory concentrations of isothiazolinones can lead to the suppression of specific outer membrane proteins, potentially reducing the uptake of the biocide.[1]
Experimental Troubleshooting Steps:
-
Confirm Resistance Stability:
-
Culture the resistant strain in a biocide-free medium for several generations.
-
Re-determine the Minimum Inhibitory Concentration (MIC).
-
Interpretation: If the MIC remains elevated, the resistance is likely stable and genetically encoded. If the MIC reverts to the initial susceptible level, the resistance was likely a transient adaptation.
-
-
Investigate Outer Membrane Protein Profile:
-
Perform SDS-PAGE analysis of the outer membrane protein fractions from both your wild-type (susceptible) and resistant strains.
-
Expected Observation: Look for the absence or significant reduction of a protein band (around 35 kDa) in the resistant strain compared to the wild-type.[1]
-
-
Assess for Efflux Pump Involvement:
-
Efflux pumps are a common mechanism for antimicrobial resistance in P. aeruginosa, actively transporting biocides out of the cell.
-
Perform a checkerboard assay combining the isothiazolinone with a known efflux pump inhibitor (EPI), such as Phenylalanine-Arginine β-Naphthylamide (PAβN).
-
Expected Observation: A synergistic effect (a significant reduction in the MIC of the isothiazolinone in the presence of the EPI) suggests the involvement of efflux pumps.
-
Issue 2: Isothiazolinones are ineffective against P. aeruginosa biofilms.
Question: My isothiazolinone-based treatment works well on planktonic P. aeruginosa, but fails to eradicate established biofilms. Why is this happening and what can I do?
Answer:
Biofilm formation is a major contributor to antimicrobial resistance. Bacteria within a biofilm are embedded in a protective extracellular polymeric substance (EPS) matrix, which can restrict the penetration of biocides. Additionally, the physiological state of bacteria within a biofilm (e.g., slower growth rate) can render them less susceptible to antimicrobials. The resistance of biofilms to biocides can be up to 1000 times higher than their planktonic counterparts.
Experimental Troubleshooting Steps:
-
Quantify Biofilm Resistance:
-
Determine the Minimum Biofilm Eradication Concentration (MBEC) of your isothiazolinone and compare it to the MIC for planktonic cells. A significantly higher MBEC confirms biofilm-associated resistance.
-
-
Test Synergistic Combinations with Biofilm Disruptors:
-
EDTA: Ethylenediaminetetraacetic acid (EDTA) can chelate divalent cations essential for maintaining the integrity of the EPS matrix, thereby disrupting the biofilm and enhancing biocide penetration.
-
Perform a checkerboard assay combining the isothiazolinone with EDTA against established biofilms.
-
Expected Observation: A synergistic effect, indicated by a lower concentration of isothiazolinone required to eradicate the biofilm in the presence of EDTA.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of isothiazolinone resistance in Pseudomonas aeruginosa?
A1: The primary documented mechanism is the suppression of a 35 kDa outer membrane protein, which is thought to be involved in the uptake of the biocide.[1] Additionally, while not yet definitively proven for isothiazolinones specifically, the overexpression of multidrug resistance (MDR) efflux pumps, such as those from the Mex family (e.g., MexAB-OprM), is a well-established mechanism of resistance to other biocides in P. aeruginosa and is strongly suspected to play a role in isothiazolinone resistance. Biofilm formation also provides a significant barrier to isothiazolinone efficacy.
Q2: How can I determine if efflux pumps are responsible for the observed isothiazolinone resistance?
A2: The most common method is to use an efflux pump inhibitor (EPI) in combination with the isothiazolinone. A significant reduction in the MIC of the isothiazolinone in the presence of the EPI is a strong indicator of efflux pump involvement. Furthermore, you can use RT-qPCR to quantify the expression levels of genes encoding for known efflux pumps (e.g., mexB, mexD, mexF, mexY) in your resistant strain and compare them to a susceptible control strain. Upregulation of these genes in the resistant strain would provide further evidence.
Q3: Are there any compounds known to act synergistically with isothiazolinones against resistant P. aeruginosa?
A3: While specific data for isothiazolinones is limited, based on general principles of antimicrobial resistance in P. aeruginosa, potential synergistic partners include:
-
Efflux Pump Inhibitors (EPIs): Compounds like Phenylalanine-Arginine β-Naphthylamide (PAβN) can restore susceptibility to antimicrobials that are substrates of efflux pumps.
-
Membrane Permeabilizers/Biofilm Disruptors: Agents like EDTA can disrupt the outer membrane and the biofilm matrix, facilitating the entry of isothiazolinones.
Q4: My experimental results are inconsistent. What are some common pitfalls?
A4: Inconsistent results can arise from several factors:
-
Biofilm Formation: Uncontrolled biofilm formation in your experimental setup can lead to variable and unexpectedly high resistance. Ensure your protocols are designed to either prevent or consistently produce biofilms, depending on your research question.
-
Inoculum Size: The initial bacterial concentration can influence the outcome of susceptibility testing. Standardize your inoculum preparation.
-
Media Composition: Components in complex media can sometimes interfere with the activity of the biocide. Consider using a minimal defined medium for susceptibility testing to reduce variability.
-
Biocide Stability: Ensure the isothiazolinone solution is fresh and properly stored, as its stability can be affected by factors like pH and temperature.
Data Presentation
Table 1: Increase in Isothiazolinone MIC in P. aeruginosa with Acquired Resistance
| Strain | Condition | Isothiazolinone MIC (µl/L) | Fold Increase |
| P. aeruginosa (Wild-Type) | Initial | 300[1] | - |
| P. aeruginosa (Resistant) | After 15 days of exposure | 607[1] | ~2 |
Table 2: Illustrative Example of Isothiazolinone MIC in Planktonic vs. Biofilm States of P. aeruginosa
| Growth State | Isothiazolinone MIC/MBEC (µg/mL) | Fold Increase |
| Planktonic | 8 | - |
| Biofilm | >512 | >64 |
Note: This table presents illustrative data based on the general understanding that biofilm resistance is significantly higher than planktonic resistance. Actual values will vary depending on the strain and experimental conditions.
Table 3: Illustrative Checkerboard Assay Results for Isothiazolinone and EDTA Synergy against Isothiazolinone-Resistant P. aeruginosa
| Compound | MIC alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index* | Interpretation |
| Isothiazolinone | 64 | 16 | 0.5 | Synergy |
| EDTA | 2000 | 1000 |
Fractional Inhibitory Concentration (FIC) Index = (MIC of Isothiazolinone in combination / MIC of Isothiazolinone alone) + (MIC of EDTA in combination / MIC of EDTA alone). An FIC index of ≤ 0.5 is considered synergistic. Note: This table presents illustrative data to demonstrate the principle of synergy. Actual results would need to be determined experimentally.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
-
Prepare Bacterial Inoculum: Culture P. aeruginosa overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Prepare Isothiazolinone Dilutions: Perform serial two-fold dilutions of the isothiazolinone in a 96-well microtiter plate.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria, no biocide) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the isothiazolinone that completely inhibits visible growth.
Checkerboard Assay for Synergy Testing
-
Prepare Plates: In a 96-well plate, prepare serial dilutions of the isothiazolinone along the x-axis and the potential synergistic agent (e.g., EDTA or an EPI) along the y-axis.
-
Inoculation: Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC of each compound alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index to determine synergy, additivity, or antagonism.
Biofilm Quantification (Crystal Violet Assay)
-
Biofilm Formation: Grow P. aeruginosa in a 96-well plate in a suitable medium for 24-48 hours to allow for biofilm formation.
-
Remove Planktonic Cells: Gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Staining: Add a 0.1% crystal violet solution to each well and incubate for 15 minutes.
-
Washing: Wash the wells with water to remove excess stain.
-
Solubilization: Add 30% acetic acid to each well to solubilize the bound crystal violet.
-
Quantification: Measure the absorbance at a wavelength of 550-595 nm. The absorbance is proportional to the amount of biofilm.
RT-qPCR for Efflux Pump Gene Expression
-
RNA Extraction: Extract total RNA from both the isothiazolinone-resistant and susceptible P. aeruginosa strains.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase kit.
-
qPCR: Perform quantitative PCR using primers specific for the target efflux pump genes (e.g., mexB, mexD, mexF, mexY) and a housekeeping gene (e.g., rpoD) for normalization.
-
Data Analysis: Analyze the relative gene expression using the ΔΔCt method to determine the fold change in efflux pump gene expression in the resistant strain compared to the susceptible strain.
Visualizations
Caption: Key resistance mechanisms of P. aeruginosa to isothiazolinones.
Caption: Experimental workflow for investigating isothiazolinone resistance.
Caption: Logical relationship for overcoming resistance through synergy.
References
Technical Support Center: Improving the Stability of Isothiazolinones in High pH Formulations
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges associated with the stability of isothiazolinone biocides in alkaline formulations. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is my isothiazolinone-based preservative degrading in my high pH formulation?
A1: Isothiazolinones are susceptible to degradation in alkaline conditions (pH > 8).[1] The primary degradation pathway is the hydrolysis of the isothiazolinone ring, which is catalyzed by hydroxyl ions.[2][3] This process leads to the opening of the five-membered heterocyclic ring, resulting in the formation of inactive byproducts and a loss of antimicrobial efficacy.[4] The rate of this degradation increases with both increasing pH and temperature.[4][2]
Q2: What is the optimal pH range for isothiazolinone stability?
A2: Isothiazolinones generally exhibit the best stability in the pH range of 4 to 8. Outside of this range, particularly in alkaline conditions, their rate of hydrolysis and decomposition increases significantly.[5]
Q3: Are there any formulation ingredients that are known to be incompatible with isothiazolinones?
A3: Yes, certain nucleophilic substances can react with and degrade the isothiazolinone ring.[1] These include amines, thiols, and sulfides. It is crucial to evaluate the compatibility of all formulation components with the isothiazolinone preservative during development.[6][7] Some reducing agents, such as residual sulfites or bisulfites in sulfated and sulfonated surfactants, can also be detrimental to their stability.[8]
Q4: How can I improve the stability of isothiazolinones in my high pH formulation?
A4: Several strategies can be employed to enhance the stability of isothiazolinones in alkaline environments:
-
pH Adjustment and Buffering: If the final product specifications allow, adjusting the pH to a more neutral range (ideally below 8) is the most direct approach.[1] Utilizing a buffer system, such as acetates, citrates, phosphates, or borates, can help maintain a stable pH.[1][9]
-
Use of Stabilizers:
-
Metal Salts: Metal nitrates (e.g., magnesium nitrate (B79036), sodium nitrate) and nitrites are well-documented stabilizers for isothiazolinones.[10][11] Copper salts have also been shown to reduce the degradation rate.[5]
-
Organic Compounds: Formaldehyde donors in combination with hydantoin, as well as hydroquinone (B1673460) and its derivatives, have been shown to improve stability.[1][12]
-
-
Microencapsulation: Encapsulating the isothiazolinone can create a protective barrier, shielding it from the hostile alkaline environment and allowing for a controlled release.[1][13][14] This can improve its chemical and biological properties.[13]
Q5: What are the common signs of isothiazolinone degradation in a formulation?
A5: Degradation of isothiazolinones can manifest in several ways, including:
-
Loss of preservative efficacy, leading to microbial growth.[6]
-
A measurable decrease in the concentration of the active isothiazolinone ingredient over time.[6]
-
Changes in the physical appearance of the formulation, such as precipitation or discoloration.[1][6]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Actions |
| Loss of Antimicrobial Efficacy | Degradation of the isothiazolinone active ingredient due to high pH. | 1. Verify the pH of the formulation. If it is above 8, consider adjusting it to a more neutral pH if possible.[1] 2. Conduct a stability study to quantify the rate of degradation at the formulation's pH. 3. Incorporate a stabilizing agent such as a metal nitrate or consider a microencapsulated form of the isothiazolinone.[10][13] 4. Review the formulation for incompatible ingredients like amines or strong nucleophiles.[6] |
| Precipitation in the Formulation | Formation of insoluble degradation products. | 1. Isolate and characterize the precipitate to confirm if it originates from isothiazolinone degradation. 2. Address the root cause of the degradation by adjusting the pH or adding a stabilizer.[1] |
| Discoloration of the Formulation | Chemical reaction between the isothiazolinone and other formulation components, or degradation of the isothiazolinone itself. | 1. Investigate the compatibility of the isothiazolinone with all other ingredients in the formulation. 2. Conduct stability studies under various light and temperature conditions to identify the cause of discoloration. |
| Inconsistent Analytical Results for Isothiazolinone Concentration | Instability of the isothiazolinone during sample preparation or analysis. | 1. Ensure that any diluents used for sample preparation have a pH within the stable range for the isothiazolinone (pH 4-8).[1] 2. Analyze samples promptly after preparation and protect them from light to prevent photodegradation.[6] |
Quantitative Data: Half-Life of Isothiazolinones at Various pH and Temperatures
The stability of isothiazolinones is highly dependent on pH and temperature. The following tables summarize the reported half-life values for some common isothiazolinones under different conditions.
Table 1: Half-Life of 5-chloro-2-methyl-4-isothiazolin-3-one (B196307) (CMIT) in Aqueous Media at Room Temperature (24 ± 1°C) [5][2]
| pH | Half-Life (Days) |
| 8.5 | 47 |
| 9.0 | 23 |
| 9.6 | 3.3 |
| 10.0 | 2 |
Table 2: Influence of Temperature on the Half-Life of CMIT in Aqueous Media [15]
| pH | Temperature (°C) | Half-Life |
| 8.5 | Room Temperature | 46 days |
| 9.6 | 60 | < 2 hours |
Table 3: Half-Life of Various Isothiazolinones in Soil [4]
| Isothiazolinone | Half-Life (Days) |
| Methylisothiazolinone (MI) | 0.28 |
| Benzisothiazolinone (BIT) | 0.52 |
| Dichloro-octylisothiazolinone (DCOIT) | 4.8 |
| Octylisothiazolinone (OIT) | 9.3 |
Experimental Protocols
Protocol 1: Stability Testing of Isothiazolinones in a High pH Formulation
Objective: To determine the degradation rate of an isothiazolinone in a given formulation over time at a specific temperature.
Methodology:
-
Sample Preparation: Prepare the final formulation containing the isothiazolinone at the desired concentration. Divide the formulation into multiple aliquots in sealed, inert containers.
-
Storage Conditions: Store the aliquots at a constant, controlled temperature that is relevant to the product's lifecycle (e.g., 25°C, 40°C).
-
Time Points: Designate specific time points for analysis (e.g., 0, 1, 2, 4, 8, and 12 weeks).
-
Sample Analysis: At each time point, remove an aliquot and prepare it for analysis by High-Performance Liquid Chromatography (HPLC). This typically involves dilution with a suitable solvent (e.g., acetonitrile (B52724)/water) to a concentration within the calibration range and filtration through a 0.22 µm syringe filter.
-
HPLC Analysis:
-
Instrumentation: A standard HPLC system with a UV or Mass Spectrometry (MS) detector.
-
Column: A C18 reversed-phase column is commonly used.[16]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typical.
-
Calibration: Prepare a series of standard solutions of the isothiazolinone of known concentrations to create a calibration curve.
-
Quantification: Determine the concentration of the isothiazolinone in the formulation samples by comparing their peak areas to the calibration curve.
-
-
Data Analysis: Plot the concentration of the isothiazolinone as a function of time. From this data, the degradation rate and half-life can be calculated.
Protocol 2: Compatibility Testing of Isothiazolinones with Other Formulation Ingredients
Objective: To assess the impact of individual formulation ingredients on the stability of an isothiazolinone.
Methodology:
-
Preparation of Test Solutions:
-
Control: Prepare a solution of the isothiazolinone in the formulation base without the specific ingredient being tested.
-
Test Sample: Prepare a solution of the isothiazolinone in the formulation base containing the specific ingredient being tested at its intended concentration.
-
-
Storage and Analysis: Store both the control and test samples under the same controlled conditions (temperature and time) as described in Protocol 1.
-
Quantification: Analyze the concentration of the isothiazolinone in both the control and test samples at various time points using a validated HPLC method.
-
Evaluation: Compare the degradation rate of the isothiazolinone in the presence and absence of the test ingredient. A significantly faster degradation rate in the test sample indicates an incompatibility.
Visualizations
Caption: Degradation of isothiazolinones in alkaline conditions.
Caption: A logical workflow for troubleshooting isothiazolinone instability.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Disposition of Aerosols of Isothiazolinone-Biocides: BIT, MIT and OIT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. EP0729703A1 - Aqueous isothiazolone solutions stabilized by alkali metal salts - Google Patents [patents.google.com]
- 10. US3870795A - Stabilization of solutions of 3-isothiazolones employing certain metal nitrates and nitrites - Google Patents [patents.google.com]
- 11. Substituted 3-isothiazolones, salts and metal salt complexes thereof, compositions containing them and their use for combating bacteria, algae and fungi - Patent 0031705 [data.epo.org]
- 12. US4920137A - Method for stabilizing isothiazolinones - Google Patents [patents.google.com]
- 13. Microencapsulation of the Biocide Benzisothiazolinone (BIT) by Inclusion in Methyl-β-cyclodextrin and Screening of Its Antibacterial and Ecotoxicity Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. eeer.org [eeer.org]
troubleshooting interference in isothiazolone quantification by HPLC
Welcome to the technical support center for the quantification of isothiazolones by High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common interference issues and optimize their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common isothiazolinones I am likely to encounter?
A1: The most frequently analyzed isothiazolinones include Methylisothiazolinone (MIT), Methylchloroisothiazolinone (CMIT), Benzisothiazolinone (BIT), and Octylisothiazolinone (OIT).[1][2] These are common biocides in cosmetics, detergents, and industrial products.[1][2]
Q2: Why am I seeing poor peak shapes for my isothiazolinone standards?
A2: Poor peak shape, such as fronting or tailing, can be due to several factors. For polar compounds like isothiazolinones, the choice of analytical column is critical. An Agilent ZORBAX SB-C18 column has been shown to be suitable for separating these polar compounds.[3] Additionally, ensure your sample solvent is compatible with the mobile phase to avoid peak distortion.[4]
Q3: What are typical matrix effects observed in isothiazolinone analysis?
A3: Matrix effects can significantly impact the accuracy of quantification.[3] In complex samples like cosmetics and detergents, surfactants and other additives can interfere with the analysis.[3] This can manifest as signal suppression or enhancement. Proper sample preparation is crucial to mitigate these effects.[2] In some cases, such as with artificial sweat, matrix effects have been found to be negligible.[5]
Q4: What is a good starting point for my HPLC mobile phase?
A4: A common and effective mobile phase for isothiazolinone separation is a gradient of methanol (B129727) and water or acetonitrile (B52724) and water.[3][6] A methanol-water mobile phase has been shown to provide strong responses and good peak shapes for target compounds.[5]
Troubleshooting Guides
Issue 1: Co-eluting Peaks and Matrix Interference
Q: I am observing peaks that overlap with my target isothiazolinone peaks, especially in complex samples like detergents. How can I resolve this?
A: Co-elution with matrix components is a frequent challenge. Here is a systematic approach to troubleshoot this issue:
-
Optimize Sample Preparation: The most effective way to combat matrix interference is through robust sample preparation.
-
Solid-Phase Extraction (SPE): SPE is highly effective for cleaning up complex samples like hair gel and dish soap, with recoveries of 80% or more.[1] A common procedure involves diluting the sample, acidifying, centrifuging, and then passing the supernatant through an SPE cartridge.[1]
-
Ultrasonic Extraction: This method is often used for liquid detergents and water-based adhesives, typically with methanol as the extraction solvent.[3][7]
-
Matrix Solid-Phase Dispersion (MSPD): This technique has been successfully applied to cosmetic and household products.[8]
-
Liquid-Liquid Extraction (LLE): LLE with a suitable organic solvent like ethyl acetate (B1210297) can provide clean extracts, especially for biological matrices.[9]
-
-
Adjust Chromatographic Conditions:
-
Modify Gradient Program: Altering the gradient slope can improve the separation of closely eluting peaks. A slower gradient can increase resolution.
-
Change Mobile Phase Composition: Switching from methanol-water to acetonitrile-water, or vice-versa, can change the selectivity of the separation.[5]
-
Select a Different Column: If interference persists, consider a column with a different stationary phase chemistry, such as a Pentafluorophenyl (PFP) column, which can offer alternative selectivity for polar compounds.[1]
-
-
Utilize a More Selective Detector:
-
If using a UV detector, co-eluting compounds with similar absorption spectra can be problematic. Switching to a Mass Spectrometry (MS) detector (HPLC-MS/MS) provides significantly higher selectivity and can distinguish between compounds with the same retention time but different mass-to-charge ratios.[2][5]
-
Below is a workflow to guide you through troubleshooting co-eluting peaks.
Issue 2: Low Analyte Recovery
Q: My recovery for isothiazolinones is consistently low. What are the potential causes and solutions?
A: Low recovery can stem from several stages of the analytical process. Here’s how to investigate and improve it:
-
Extraction Efficiency:
-
Solvent Choice: The polarity of the extraction solvent is crucial. For isothiazolinones, methanol is a common and effective choice.[3][10] In some cases, a mixture of water and methanol may improve the extraction of more polar analytes like MIT.[11]
-
Extraction Time and Method: Ensure sufficient extraction time. For ultrasonic extraction, 20 minutes is a common duration.[3] For complex matrices, the interaction between the analytes and the matrix can be significant. The addition of magnesium silicate (B1173343) (Florisil®) during extraction has been shown to break these interactions and improve recovery in shampoo matrices.[10]
-
-
Solid-Phase Extraction (SPE) Optimization:
-
If using SPE, ensure the cartridge is properly conditioned and equilibrated before loading the sample.
-
The elution solvent may not be strong enough to desorb all the analytes from the SPE sorbent. Consider increasing the organic solvent concentration or switching to a stronger solvent in the elution step.
-
-
Analyte Stability:
-
Isothiazolinones can be unstable under certain conditions. It's important to store stock solutions in a cool, dark place, for instance at -18°C.[5] During sample preparation, avoid prolonged exposure to bright light.
-
The following diagram illustrates the decision-making process for addressing low analyte recovery.
Data and Protocols
Quantitative Data Summary
The following tables summarize recovery data and detection limits from various studies for isothiazolone analysis in different matrices.
Table 1: Analyte Recovery in Various Matrices
| Isothiazolinone | Matrix | Extraction Method | Average Recovery (%) | Reference |
| MI, CMI, BIT | Children's Sports Protectors | Sweat Migration | 87.2 - 114.8 | [5] |
| MIT, CMIT, BIT | Liquid Detergents | Ultrasonic with Methanol | 92.73 - 109.92 | [3] |
| MIT, CMIT, BIT, OIT | Wet Wipes, Detergents | Ultrasonic Assisted | 60.4 - 113 | [12] |
| MI, CMI, BIT | Water-borne Adhesives | Methanol-water Extraction | 92 - 103 | [6] |
| CMI/MI | Shampoo | Methanol Extraction with Florisil® | 80 - 120 | [10] |
| MIT, CMIT, BIT, OIT, etc. | Hair Gel, Dish Soap | Solid-Phase Extraction | ~80 or more | [1] |
| Six Isothiazolinones | Water-based Adhesive | Vortex Extraction | 81.5 - 107.3 | [7] |
| MIT, CMIT | Cosmetic Products | Various | 90 - 106 | [13] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Isothiazolinone(s) | Matrix | Method | LOD | LOQ | Reference |
| MI, CMI, BIT | Children's Sports Protectors | HPLC-MS/MS | 0.7 - 3.0 µg (migration limit) | - | [5] |
| Four Isothiazolinones | Cosmetics | HPLC-MS/MS | 0.0002 - 0.002 mg/L | - | [5] |
| Six Isothiazolinones | Deodorants | HPLC-MS/MS | 0.012 - 0.032 mg/L | - | [5] |
| Six Isothiazolinones | Water-based Adhesives | HPLC-MS/MS | 0.003 - 0.025 mg/L | - | [5] |
| Four Isothiazolinones | Wet Wipes, Detergents | HPLC/MS | 0.011 - 1.6 mg/kg | - | [12] |
| MI, CMI, BIT | Water-borne Adhesives | HPLC-DAD | 0.43 - 1.14 mg/kg | 1.44 - 3.81 mg/kg | [6] |
| Six Isothiazolinones | Hair Gel | HPLC-UV/MS | 0.1 - 0.7 µg/g | 0.2 - 2.6 µg/g | [1] |
| Six Isothiazolinones | Water-based Adhesive | HPLC-MS/MS | 0.010 mg/L | 0.020 mg/L | [7] |
Detailed Experimental Protocols
Protocol 1: Analysis of Isothiazolinones in Children's Sports Protectors by HPLC-MS/MS
This protocol is adapted from a study on the migration of isothiazolinones from textiles into artificial sweat.[5]
1. Sample Preparation (Artificial Sweat Migration)
-
Prepare artificial sweat according to standard protocols (e.g., ISO 17072-1:2019).[5]
-
Immerse a specified amount of the textile sample in the artificial sweat.
-
Simulate friction and wear by using a thermostatic water bath shaker.
-
After a defined period, collect the artificial sweat for analysis.
2. HPLC Conditions
-
Column: Agilent Poroshell 120EC-C18 (4.6 mm × 50 mm, 2.7 µm)[5]
-
Mobile Phase: A: Water, B: Methanol[5]
-
Gradient Program:
-
0-2 min: 10% to 60% B
-
2-3 min: 60% to 100% B
-
3-9 min: Hold at 100% B
-
Post-run equilibration for 1 min with 10% B[5]
-
-
Flow Rate: 0.3 mL/min[5]
-
Injection Volume: 15 µL[5]
-
Column Temperature: 30 °C[5]
3. MS/MS Conditions
-
Ion Source: Electrospray Ionization (ESI)
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantification of target isothiazolinones.
The general workflow for this protocol is depicted below.
Protocol 2: Analysis of Isothiazolinones in Liquid Detergents by HPLC-DAD
This protocol is based on a method developed for the determination of five isothiazolinone preservatives in liquid detergents.[3]
1. Sample Preparation
-
Weigh approximately 1.0 g of the liquid detergent into a 10 mL tube.[3]
-
Dilute to volume with methanol.[3]
-
Vortex mix the solution.
-
Place in an ultrasonic cleaner for 20 minutes at 30 °C for extraction.[3]
-
Filter the extract through a 0.45 µm membrane filter prior to HPLC injection.
2. HPLC Conditions
-
Column: Agilent ZORBAX SB-C18 (4.6 mm × 250 mm, 5 µm)[3]
-
Mobile Phase: A: Water, B: Acetonitrile
-
Gradient Program: A specific gradient elution program should be developed to separate the target analytes.
-
Detector: Diode Array Detector (DAD), monitoring at the maximum absorption wavelength for each isothiazolinone.[3]
-
Column Temperature: 30 °C[3]
References
- 1. mn-net.com [mn-net.com]
- 2. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Constructing a limit model and developing an HPLC-MS/MS analytical method for measuring isothiazolinone migration from children's sports protectors into sweat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Determination of three isothiazolinone biocides in water-borne adhesives by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS) | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Analytical Method Development of Benzisothiazolinone, a Biocide, Using LC–MS/MS and a Pharmacokinetic Application in Rat Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isothiazolinones Quantification in Shampoo Matrices: A Matter of Method Optimization or Stability Driven by Interactions? [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. eeer.org [eeer.org]
- 13. Quantification of Methylisothiazolinone and Methylchloroisothiazolinone Preservatives by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Isothiazolinone Concentration for Effective Microbial Control
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of isothiazolinone-based biocides. Here you will find troubleshooting advice and answers to frequently asked questions to help optimize your microbial control experiments.
Troubleshooting Guide
This guide addresses common issues encountered when using isothiazolinones and provides a step-by-step approach to resolving them.
Issue 1: Reduced or No Biocidal Efficacy at Expected Concentrations
If you are observing lower-than-expected or no antimicrobial activity, several factors could be at play. Follow this troubleshooting workflow to identify the root cause.
Caption: Troubleshooting workflow for reduced biocide efficacy.
Detailed Steps:
-
Step 1: Verify Biocide Stability. Isothiazolinone stability is sensitive to environmental conditions.[1][2][3]
-
High pH: Efficacy decreases in alkaline conditions (pH > 8), as the isothiazolinone ring undergoes hydrolysis.[1][3][4] For instance, the half-life of 5-chloro-2-methyl-4-isothiazolin-3-one (B196307) can drop to just a few days at a pH of 9.6 to 10.[3]
-
Temperature: Elevated temperatures accelerate degradation.[5] The rate of degradation can double with a 5-6°C increase in temperature in alkaline aqueous media.[5]
-
UV Exposure: Ultraviolet light can also lead to degradation.[2]
-
Recommendation: Prepare fresh stock solutions for your experiments, buffer your medium to maintain a stable pH, and store solutions protected from light and extreme temperatures.[6]
-
-
Step 2: Check for Inactivating Agents. Isothiazolinones are electrophiles that can be neutralized by nucleophilic compounds in your formulation or medium.[1][6][7]
-
Common Inactivators: Thiols (like glutathione (B108866) or cysteine), amines, sulfides, and some metals can react with and inactivate isothiazolinones.[1][7][8] Strong oxidizing agents (e.g., sodium hypochlorite) and reducing agents (e.g., sodium sulfite) are also incompatible.[9]
-
Recommendation: Review the chemical composition of your experimental medium. If high concentrations of nucleophiles are present, consider switching to a minimal medium for your assays. Perform a small-scale compatibility test by mixing the biocide with your medium and observing for any changes over 24 hours.[9]
-
-
Step 3: Assess for Biofilm Formation. Microbes growing within a biofilm matrix are significantly more resistant to biocides than their planktonic (free-floating) counterparts.[6]
-
Increased Resistance: The extracellular polymeric substance (EPS) of the biofilm can act as a diffusion barrier, preventing the biocide from reaching the cells.
-
Recommendation: If you suspect biofilm formation, standard planktonic susceptibility tests like MIC assays will be misleading. Use specific biofilm susceptibility testing methods (e.g., crystal violet staining, confocal microscopy after biocide treatment).
-
-
Step 4: Investigate Microbial Resistance. While difficult, microbes can develop resistance to isothiazolinones, especially after prolonged exposure to sub-lethal concentrations.[7][10]
-
Mechanisms: Resistance can be acquired through adaptation, such as the suppression of outer membrane proteins that may be involved in biocide uptake, as seen in Pseudomonas aeruginosa.[6][10]
-
Recommendation: Isolate colonies from your treated samples that show unexpected growth. Perform a Minimum Inhibitory Concentration (MIC) test on these isolates to confirm a shift in susceptibility compared to the original wild-type strain.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for isothiazolinone biocides?
Isothiazolinones have a multi-step mechanism of action that leads to rapid inhibition of microbial growth followed by cell death.[7][11]
-
Rapid Cell Entry: The biocide quickly diffuses across the cell membrane.[1]
-
Enzyme Inhibition: Inside the cell, the electrophilic sulfur atom of the isothiazolinone ring reacts with nucleophilic groups, particularly the thiol groups (-SH) found in amino acids like cysteine.[1][7][12] This leads to the inactivation of key enzymes involved in metabolic pathways such as the Krebs cycle and electron transport.[7]
-
Metabolic Disruption: This enzymatic inhibition rapidly disrupts critical physiological functions, including respiration, growth, and ATP synthesis.[7][11]
-
Cell Death: Irreversible cell damage and loss of viability occur over a period of hours due to the widespread disruption of metabolic processes and the production of free radicals.[7][11]
Caption: Mechanism of action of isothiazolinone biocides.
Q2: Which factors most significantly influence the efficacy of isothiazolinones?
Several key factors can impact performance:
-
pH: Isothiazolinones are most stable and effective in acidic to neutral conditions.[1][3] Efficacy significantly decreases at pH values above 8.0 due to hydrolysis.[3][4]
-
Temperature: Higher temperatures accelerate the degradation of the active ingredients.[5]
-
Presence of Reducing Agents/Nucleophiles: Compounds containing sulfhydryl groups (thiols) can neutralize the biocide.[1][7]
-
Bioburden: Higher levels of microbial contamination will require higher concentrations of the biocide to be effective.
-
Organic Load: High levels of organic material can physically shield microorganisms or react with the biocide, reducing its availability.
Q3: What are the typical recommended concentrations for isothiazolinones?
Concentrations vary widely depending on the specific isothiazolinone derivative, the application, and the level of contamination. The table below provides general use-level recommendations.
| Isothiazolinone Type | Application | Recommended Concentration (Active Ingredient) |
| CMIT/MIT (3:1 mixture) | Water Treatment (Cooling Towers) | 80 - 300 ppm (mg/L)[13][14] |
| Rinse-off Cosmetics | Max 0.0015% (15 ppm)[12] | |
| MIT (Methylisothiazolinone) | Rinse-off Cosmetics | 15 ppm (Considered safe)[12] |
| Leave-on Cosmetics | Not considered safe at 100 ppm[12] | |
| BIT (Benzisothiazolinone) | Paints, Adhesives | 200 - 800 ppm |
| OIT (Octylisothiazolinone) | Wood Preservation, Antifouling Paints | 100 - 1000 ppm |
Note: These are general guidelines. Always consult the manufacturer's technical data sheet for specific product recommendations. Concentrations are for the active ingredient(s).
Q4: Can microbes develop resistance to isothiazolinones?
Yes, while isothiazolinones' multi-targeted mechanism makes resistance less common than with single-target antibiotics, acquired resistance can occur.[7] This is typically an adaptive response rather than a mutation. For example, Pseudomonas aeruginosa has been shown to adapt to sub-inhibitory concentrations by suppressing an outer membrane protein, which is believed to reduce biocide uptake.[10] Continuous exposure to low concentrations of the biocide is a key factor in the development of such resistance.[10]
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Broth Microdilution Assay
This standard method determines the lowest concentration of a biocide required to inhibit the visible growth of a microorganism.
References
- 1. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Properties and Applications of Isothiazolinone - IRO Biocide [irobiocide.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. dt-wt.com [dt-wt.com]
- 10. Resistance of Pseudomonas aeruginosa to isothiazolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. en.chemical-co.com [en.chemical-co.com]
- 12. Isothiazolinone - Wikipedia [en.wikipedia.org]
- 13. Isothiazolinone CMIT MIT 14 | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]
- 14. Isothiazolinones - Shandong IRO Water Treatment [irowater.com]
Technical Support Center: Isothiazolone Degradation Under UV Exposure
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation pathways of isothiazolones when exposed to UV light. Find answers to frequently asked questions and troubleshoot your experiments with the information below.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of isothiazolone degradation under UV light?
The primary degradation pathway for isothiazolones, such as Methylisothiazolinone (MIT), Chloromethylisothiazolinone (CMIT), and Benzisothiazolinone (BIT), under UV irradiation is initiated by the cleavage of the heterocyclic ring, most commonly at the N-S bond.[1][2] This initial step leads to the formation of various intermediate products. Subsequent reactions can include oxidation, hydroxylation, hydrolysis, and elimination processes.[3]
Q2: What are the major degradation products of isothiazolones under UV exposure?
The degradation of isothiazolones results in a variety of transformation products. For instance, the photodegradation of Benzisothiazolinone (BIT) can lead to the formation of fourteen distinct photoproducts.[3] For Chloromethylisothiazolinone (CMIT), degradation mechanisms include the oxidation of the sulfur atom, addition of hydroxyl groups to the double-carbon-bond, demethylation on the nitrogen atom, and substitution of the organochlorine atom by a hydroxyl group.[4][5] In the case of Methylisothiazolinone (MIT), the degradation can proceed through the formation of malonamic, malonic, acetic, and formic acids, eventually leading to mineralization as CO2.[6]
Q3: How does the type of UV exposure affect the degradation pathway?
Different UV-based methods can be employed, each influencing the degradation process:
-
Direct UV Photolysis: This process relies on the direct absorption of UV light by the isothiazolinone molecule, leading to its decomposition.[1]
-
VUV/UV Irradiation: Vacuum-Ultraviolet/Ultraviolet irradiation shows a significantly better performance in degrading isothiazolones like CMIT compared to UV photolysis alone.[4][5][7] This method involves both direct photolysis at 254 nm and the generation of hydroxyl radicals from the photolysis of water at 185 nm.[4][5]
-
Photocatalytic Degradation: The use of photocatalysts like titanium dioxide (TiO2) or zinc oxide (ZnO) under UV or simulated solar irradiation can significantly enhance the degradation rate.[8][9][10] These catalysts generate highly reactive species that attack the this compound molecules.
-
Advanced Oxidation Processes (AOPs): Combining UV with oxidants like hydrogen peroxide (UV/H2O2) or chlorine (UV/chlorine) leads to the formation of highly reactive hydroxyl radicals, which effectively degrade isothiazolones.[11][12]
Q4: What is the effect of pH on the photodegradation of isothiazolones?
The effect of pH on photodegradation varies depending on the specific this compound. For Methylisothiazolinone (MIT), pH has been observed to have almost no effect on its photodegradation.[1] In contrast, the photodegradation of Benzisothiazolinone (BIT) is significantly promoted under alkaline conditions due to the prevalence of its deprotonated form.[1] The degradation rate of BIT was found to be slower in acidic solutions (pH 5 and 6) compared to neutral (pH 7 and 8) and basic solutions (pH 10).[6]
Q5: How do other substances in the water matrix, like dissolved organic matter (DOM), affect degradation?
Components of the water matrix can influence the photodegradation of isothiazolones. Dissolved organic matter (DOM), nitrates (NO3-), and chloride ions (Cl-) have been shown to inhibit the photodegradation of both MIT and BIT.[1] The light screening effect of DOM is a particularly significant inhibitory factor.[1] Conversely, in some cases, excited triplet-state DOM can accelerate photodegradation.[13] Bicarbonates have been observed to cause a slight enhancement of BIT photolysis.[6]
Troubleshooting Guide
Issue: Inconsistent or slow degradation of isothiazolones in my experiment.
-
Possible Cause 1: Inappropriate UV wavelength or intensity.
-
Possible Cause 2: Presence of inhibiting substances in the water matrix.
-
Solution: Analyze your water matrix for the presence of dissolved organic matter (DOM), nitrates, or high concentrations of chloride ions, which can inhibit photodegradation.[1] Consider using purified water for baseline experiments to understand the direct photodegradation rate.
-
-
Possible Cause 3: pH of the solution is not optimal.
-
Possible Cause 4: Insufficient oxygen.
-
Solution: For photocatalytic degradation processes, the presence of oxygen is often crucial as it acts as an electron acceptor, promoting the formation of reactive oxygen species.[10] Ensure your solution is adequately aerated if required by the experimental protocol.
-
Issue: Difficulty in identifying degradation products.
-
Possible Cause 1: Analytical method lacks sufficient sensitivity or resolution.
-
Possible Cause 2: Degradation products are transient or present at low concentrations.
-
Solution: Optimize your sampling time points to capture the formation of intermediate products. Consider using solid-phase extraction (SPE) or other pre-concentration techniques to increase the concentration of analytes before analysis.
-
Quantitative Data Summary
The following tables summarize key quantitative data from cited experiments on this compound photodegradation.
Table 1: Quantum Yields and Reaction Rate Constants for MIT and BIT
| This compound | pH | Quantum Yield (mmol·ein⁻¹) | Rate Constant with •OH (L mol⁻¹·s⁻¹) | Reference |
| MIT | - | 35.4 | 2.09 x 10⁹ | [11] |
| BIT | 4-6 | 13.5 | 5.9 x 10⁹ | [11] |
| BIT | 8 | 55.8 | 5.9 x 10⁹ | [11] |
| MIT | - | 11 - 13.6 x 10⁻⁴ | - | [1] |
| BIT | - | 2.43 - 5.79 x 10⁻⁴ | - | [1] |
Table 2: Kinetic Data for this compound Degradation
| This compound | Degradation Method | Kinetic Model | Rate Constant (k) | Half-life (t₁/₂) | Reference |
| OIT | Photodegradation in tap water | First-order | 0.026 h⁻¹ | 28 h | [6] |
| MIT | UV irradiation | Pseudo-first-order | 0.037 min⁻¹ | - | [12] |
| MIT | Chlorination | Pseudo-first-order | 0.061 min⁻¹ | - | [12] |
| MIT | UV/chlorine | Pseudo-first-order | 0.086 min⁻¹ | - | [12] |
Experimental Protocols
1. Photocatalytic Degradation of Methylisothiazolinone (MIT)
-
Catalyst Synthesis (Sol-Gel Process):
-
Prepare two solutions, A and B. Solution A consists of titanium (IV) butoxide in absolute ethanol (B145695). Solution B is a mixture of ultrapure water and absolute ethanol.[8]
-
Alternatively, control the hydrolysis of titanium n-butoxide by the in situ production of water via an esterification reaction between ethanol and a carboxylic acid (e.g., acetic or formic acid).[8]
-
The resulting sol is stirred and then calcined at a specific temperature to obtain the TiO2 catalyst.[8]
-
-
Photocatalytic Experiment:
-
Suspend the synthesized TiO2 catalyst in an aqueous solution of MIT.
-
Irradiate the suspension with a simulated solar light source.
-
Collect samples at different time intervals to monitor the degradation of MIT.[8]
-
-
Analysis:
-
Analyze the concentration of MIT using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD). A typical mobile phase is a 90:10 mixture of methanol (B129727) and 0.1% acetic acid.[8]
-
Identify the transformation products using High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (HPLC-HRMS).[8]
-
2. Photodegradation of Benzisothiazolinone (BIT) under UVC Irradiation
-
Experimental Setup:
-
Prepare a solution of BIT in a phosphate (B84403) buffer at the desired pH (e.g., pH 7).
-
Place the solution in a reactor and irradiate with a UVC lamp.
-
Maintain constant stirring during the experiment.[6]
-
-
Analysis:
-
Monitor the degradation of BIT using a suitable analytical method like HPLC.
-
Identify the photolysis products using techniques such as GC-MS, LC-MS/MS, and FT-ICR-MS to elucidate the degradation pathway.[3]
-
Visualizations
Below are diagrams illustrating the degradation pathways and experimental workflows.
Caption: Generalized degradation pathway of isothiazolones under UV light.
Caption: Experimental workflow for photocatalytic degradation studies.
References
- 1. Insight into the photodegradation of methylisothiazolinone and benzoisothiazolinone in aquatic environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Photodegradation of benzisothiazolinone: Identification and biological activity of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation of chloromethylisothiazolinone antimicrobial by Vacuum-Ultraviolet/Ultraviolet irradiation: Reactive species, degradation pathway and toxicity evaluation [agris.fao.org]
- 5. Degradation of chloromethylisothiazolinone antimicrobial by Vacuum-Ultraviolet/Ultraviolet irradiation: Reactive species, degradation pathway and toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. iris.unito.it [iris.unito.it]
- 9. Photocatalytic degradation of methylisothiazolinone in water by TiO2 and TiO2/persulfate systems with simulated solar radiation [iris.unito.it]
- 10. researchgate.net [researchgate.net]
- 11. Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
strategies to minimize skin sensitization potential of isothiazolones
Welcome to the Technical Support Center for minimizing the skin sensitization potential of isothiazolinones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during formulation and testing.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind isothiazolinone-induced skin sensitization?
A1: Isothiazolinones are electrophilic compounds that can act as haptens.[1][2] Their biocidal activity and sensitization potential stem from the reactivity of the N-S bond in the isothiazolinone ring with nucleophilic groups, particularly the thiol groups (R-SH) of cysteine residues in skin proteins.[2][3][4] This covalent binding, known as haptenation, modifies the proteins, making them immunogenic and triggering an allergic response.[1] This process is the molecular initiating event (KE1) in the Adverse Outcome Pathway (AOP) for skin sensitization.[5][6]
Q2: Are there regulatory limits for isothiazolinone concentrations in cosmetic and industrial products?
A2: Yes, regulatory bodies worldwide have established limits for isothiazolinone use, which vary by region and product type (rinse-off vs. leave-on). For instance, the European Union has banned Methylisothiazolinone (MI) in leave-on products and restricted its concentration in rinse-off products to 15 ppm.[7][8][9] In the United States, the Cosmetic Ingredient Review (CIR) expert panel concluded that MI is safe in rinse-off products up to 100 ppm and in leave-on products only when formulated to be non-sensitizing, as determined by a quantitative risk assessment (QRA).[7][9] A mixture of Methylchloroisothiazolinone (MCI) and MI is restricted to 7.5 ppm in leave-on and 15 ppm in rinse-off products in the U.S.[10]
Q3: What are some less sensitizing or non-isothiazolinone alternatives for preservation?
A3: Several alternatives with a lower sensitization potential are available. The choice of preservative depends on the specific formulation, required pH range, and desired antimicrobial spectrum.[11] Some common alternatives include:
-
Organic Acids and their Salts: Sodium benzoate (B1203000) and potassium sorbate (B1223678) are effective, particularly at a lower pH (2-4).[8][12][13]
-
Phenoxyethanol: Often used in combination with other preservatives.[14]
-
Essential Oils: Tea tree, lavender, and eucalyptus oils possess natural antibacterial properties.[13]
-
Multifunctional Ingredients: Ingredients like caprylyl glycol, ethylhexylglycerin, and glyceryl caprylate can act as preservative potentiators, allowing for lower concentrations of traditional preservatives.[15][16]
Q4: How can formulation strategies help minimize the skin sensitization potential of isothiazolinones?
A4: Several formulation strategies can be employed:
-
pH Optimization: Isothiazolinones are effective over a wide pH range (2-9), but optimizing the formulation pH can enhance the efficacy of alternative preservatives.[12] For sensitive skin formulations, a pH around 5.5 is generally recommended to support the skin's natural barrier.[17]
-
Use of Potentiators: Incorporating chelating agents like sodium phytate or using glycols (e.g., pentylene glycol) can boost preservative efficacy, allowing for lower, less sensitizing concentrations of isothiazolinones.[15]
-
Encapsulation: While not widely discussed in the provided results, encapsulation is a theoretical strategy to reduce direct skin contact with the sensitizer (B1316253).
-
Inclusion of Soothing Ingredients: Incorporating lipids and humectants can help maintain the skin barrier, potentially reducing the penetration of irritants.[17]
Troubleshooting Guides
Issue 1: A formulation containing isothiazolinones shows a high sensitization potential in an in vitro assay (e.g., KeratinoSens™).
-
Possible Cause: The concentration of the isothiazolinone may be too high.
-
Solution: Reduce the concentration to the lowest effective level. Consider incorporating preservative potentiators to maintain antimicrobial efficacy at a lower isothiazolinone concentration.[15]
-
-
Possible Cause: The formulation matrix may enhance the penetration of the isothiazolinone.
-
Solution: Evaluate the impact of other excipients on the isothiazolinone's availability and penetration. Consider modifying the vehicle to a less penetrating base.
-
-
Possible Cause: The in vitro model may be overly sensitive to the test substance.
-
Solution: Cross-validate the findings with a different in vitro method that assesses a different key event in the AOP for skin sensitization (e.g., DPRA for protein reactivity or h-CLAT for dendritic cell activation).[18][19][20][21] A weight-of-evidence approach using multiple assays is recommended.[22]
-
Issue 2: Difficulties in predicting the skin sensitization potential of a novel isothiazolinone derivative.
-
Possible Cause: The derivative may have a different reactivity profile compared to well-characterized isothiazolinones.
-
Possible Cause: The substance may be a pro-hapten, requiring metabolic activation to become a sensitizer, which is not always detected by standard in vitro assays.[25]
-
Solution: Employ in silico models (QSAR) to predict metabolic activation potential.[19] Consider using more complex in vitro models that incorporate metabolic capacity.
-
-
Possible Cause: The substance has low water solubility, making it difficult to test in aqueous-based assays.[25]
-
Solution: Select appropriate solvents and controls for the in vitro assays. Some test guidelines provide specific instructions for handling poorly soluble test substances.
-
Data Presentation
Table 1: Regulatory Concentration Limits for Common Isothiazolinones in Cosmetics
| Isothiazolinone | Region | Product Type | Maximum Concentration |
| Methylisothiazolinone (MI) | European Union | Rinse-off | 0.0015% (15 ppm)[7][9] |
| European Union | Leave-on | Banned[8][26] | |
| USA (CIR) | Rinse-off | 0.01% (100 ppm)[7][9] | |
| USA (CIR) | Leave-on | Must be formulated to be non-sensitizing (QRA-based)[7][9] | |
| MCI/MI Mix | European Union | Rinse-off & Leave-on | 0.0015% (15 ppm)[7] |
| USA (CIR) | Rinse-off | 15 ppm[10] | |
| USA (CIR) | Leave-on | 7.5 ppm[10] |
Table 2: Overview of Non-Animal Test Methods for Skin Sensitization
| Test Method | OECD TG | Key Event in AOP | Principle |
| Direct Peptide Reactivity Assay (DPRA) | 442C[22] | KE1: Covalent Binding to Proteins[6] | Measures the depletion of synthetic peptides containing cysteine and lysine (B10760008) after incubation with the test chemical, mimicking haptenation.[6] |
| KeratinoSens™ | 442D[22] | KE2: Keratinocyte Activation[6] | Uses a human keratinocyte cell line containing a luciferase gene under the control of the antioxidant response element (ARE). Activation of the Keap1-Nrf2-ARE pathway by sensitizers leads to measurable light emission.[24][27] |
| human Cell Line Activation Test (h-CLAT) | 442E[22] | KE3: Dendritic Cell Activation[6] | Measures the expression of cell surface markers (CD54 and CD86) on a human monocytic cell line (THP-1) after exposure to the test chemical, indicating dendritic cell activation.[6] |
Experimental Protocols
Direct Peptide Reactivity Assay (DPRA) - OECD TG 442C
-
Objective: To quantify the reactivity of a test chemical with synthetic peptides containing cysteine and lysine.
-
Materials: Cysteine-containing peptide (Ac-RFAACAA-COOH), Lysine-containing peptide (Ac-RFAAKAA-COOH), test chemical, acetonitrile, phosphate (B84403) buffer, HPLC-UV system.
-
Procedure:
-
Prepare a stock solution of the test chemical in acetonitrile.
-
Incubate the test chemical with each peptide solution at a 1:10 (cysteine) or 1:50 (lysine) molar ratio for 24 hours at 25°C.
-
After incubation, stop the reaction and analyze the samples by HPLC-UV.
-
Measure the peak area of the remaining unreacted peptide.
-
-
Data Analysis: Calculate the percentage of peptide depletion for both cysteine and lysine. The mean depletion is used to classify the substance into reactivity classes (low, moderate, high).
KeratinoSens™ Assay - OECD TG 442D
-
Objective: To measure the activation of the Keap1-Nrf2-ARE pathway in keratinocytes.
-
Materials: KeratinoSens™ cell line (HaCaT cells stably transfected with a luciferase reporter), test chemical, appropriate solvent, luciferase substrate, 96-well plates.
-
Procedure:
-
Seed the KeratinoSens™ cells into 96-well plates and incubate for 24 hours.
-
Expose the cells to a range of concentrations of the test chemical for 48 hours.
-
After exposure, measure cell viability using the MTT assay.
-
Lyse the remaining cells and measure luciferase activity using a luminometer.
-
-
Data Analysis: Identify the maximum fold induction of luciferase activity (Imax) and the concentration at which a statistically significant induction is observed (EC1.5). A compound is considered a sensitizer if specific criteria for gene induction and cell viability are met.[27]
Visualizations
Caption: The Adverse Outcome Pathway for skin sensitization.
Caption: Integrated approach for skin sensitization testing.
References
- 1. chemview.epa.gov [chemview.epa.gov]
- 2. Potency classification of isothiazolinone compounds based on defined approaches of skin sensitization in OECD GL 497 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Alternative Methods for Skin-Sensitization Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. toxicologie.nl [toxicologie.nl]
- 7. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 8. greenpeople.co.uk [greenpeople.co.uk]
- 9. cir-safety.org [cir-safety.org]
- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 11. quora.com [quora.com]
- 12. halo.science [halo.science]
- 13. noosanude.com.au [noosanude.com.au]
- 14. Isothiazolinone free glues and adhesives | Methylisothiazolinone Free [mi-free.com]
- 15. ulprospector.com [ulprospector.com]
- 16. FORMULATING FOR MILDNESS BY USING THE RIGHT PRESERVATION [cosphatec.com]
- 17. specialchem.com [specialchem.com]
- 18. Use of in vitro methods combined with in silico analysis to identify potential skin sensitizers in the Tox21 10K compound library - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | In silico Prediction of Skin Sensitization: Quo vadis? [frontiersin.org]
- 20. In silico Prediction of Skin Sensitization: Quo vadis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 23. researchgate.net [researchgate.net]
- 24. fda.gov [fda.gov]
- 25. senzagen.com [senzagen.com]
- 26. madesafe.org [madesafe.org]
- 27. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Technical Support Center: Enhancing the Synergistic Effect of Isothiazolones with Other Biocides
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to providing in-depth guidance on leveraging the synergistic potential of isothiazolone biocides. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to support your research and development efforts in creating more effective antimicrobial formulations.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synergistic use of isothiazolones.
Q1: What is the primary mechanism of action for this compound biocides?
A1: Isothiazolones exert their biocidal effect by acting as electrophiles. The electron-deficient sulfur atom in the isothiazolinone ring readily reacts with nucleophilic groups, particularly the thiol groups (-SH) found in cysteine residues of essential microbial enzymes and proteins like glutathione. This interaction leads to the formation of disulfide bonds, inactivating critical enzymes involved in metabolism, respiration, and energy production, ultimately causing cell death.[1][2][3][4]
Q2: Which types of biocides are generally compatible with isothiazolones for synergistic combinations?
A2: Isothiazolones are most compatible with non-oxidizing biocides. These include quaternary ammonium (B1175870) compounds (QACs), bronopol, 2,2-dibromo-3-nitrilopropionamide (DBNPA), and glutaraldehyde. Combining isothiazolones with these biocides can lead to a broader spectrum of antimicrobial activity and enhanced efficacy.
Q3: Are there any biocides or chemicals that should be avoided when formulating with isothiazolones?
A3: Yes. Isothiazolones are incompatible with strong oxidizing agents (e.g., chlorine, bromine, hydrogen peroxide) and strong reducing agents (e.g., sulfites). These substances can degrade the this compound molecule, leading to a loss of biocidal activity. Additionally, high concentrations of nucleophiles, such as amines and thiols, in the formulation or environment can inactivate isothiazolones by reacting with the active site.
Q4: How is synergy quantitatively measured in biocide combination studies?
A4: Synergy is most commonly quantified using the Fractional Inhibitory Concentration Index (FICI). This index is calculated from the Minimum Inhibitory Concentrations (MICs) of the biocides alone and in combination. The FICI is calculated using the following formula:
FICI = (MIC of Biocide A in combination / MIC of Biocide A alone) + (MIC of Biocide B in combination / MIC of Biocide B alone)
The interaction is typically interpreted as follows:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments.
Checkerboard Assays
Problem: I am observing inconsistent Minimum Inhibitory Concentration (MIC) values for the individual biocides.
-
Possible Cause 1: Inoculum Variability. The density of the microbial suspension is a critical factor.
-
Solution: Always standardize your inoculum to a consistent turbidity, such as a 0.5 McFarland standard, to ensure a uniform starting cell concentration.
-
-
Possible Cause 2: Biocide Instability. Isothiazolones can degrade under certain conditions.
-
Solution: Prepare fresh stock solutions of isothiazolones for each experiment. Protect them from light and high temperatures, and be mindful of the pH of your media, as alkaline conditions can accelerate degradation.
-
-
Possible Cause 3: Media Incompatibility. Components in the growth medium may interfere with the biocide.
-
Solution: Ensure the composition and pH of your growth medium are consistent. If you suspect interference, consider using a minimal, defined medium for your assays.
-
Problem: My checkerboard assay results suggest antagonism, which is unexpected.
-
Possible Cause 1: Chemical Incompatibility. The two biocides may be chemically reacting with each other.
-
Solution: Review the chemical properties of both biocides. For instance, combining an electrophilic biocide like an this compound with a highly nucleophilic one could lead to inactivation.
-
-
Possible Cause 2: High Biocide Concentrations. At high concentrations, the individual biocides may already be saturating their cellular targets, masking any potential synergistic effect.
-
Solution: Ensure your concentration ranges in the checkerboard assay are appropriate, covering sub-lethal to lethal doses for each biocide individually. Synergy is often most apparent at concentrations at or below the MIC of each biocide.[5]
-
-
Possible Cause 3: Biofilm Formation. If the organism forms a biofilm in the microtiter plate, this can significantly increase its resistance to biocides.
-
Solution: Use appropriate experimental conditions to minimize biofilm formation if you are studying planktonic synergy. If biofilm synergy is the focus, specific biofilm-oriented assays should be used.
-
Time-Kill Curve Assays
Problem: I am seeing bacterial regrowth after an initial period of killing in my time-kill assay.
-
Possible Cause 1: Sub-lethal Biocide Concentration. The biocide concentration may be sufficient to initially inhibit or kill a portion of the population, but not to eradicate it completely, allowing resistant subpopulations to recover and grow.
-
Solution: Test a range of concentrations, including multiples of the MIC (e.g., 1x, 2x, 4x MIC), to determine a truly bactericidal concentration for the combination.
-
-
Possible Cause 2: Biocide Degradation. The biocide may be degrading over the course of the experiment, allowing for bacterial regrowth.
-
Solution: Consider the stability of your biocides under the assay conditions (temperature, pH, media components) over a 24-hour period. If degradation is suspected, it may be necessary to replenish the biocide during the assay, though this can complicate data interpretation.
-
Problem: The results of my time-kill assay are not correlating with the synergy observed in my checkerboard assay.
-
Possible Cause 1: Different Endpoints. The checkerboard assay measures inhibition of growth (bacteriostatic effect) at a fixed time point, while the time-kill assay measures the rate of killing over time (bactericidal effect).
-
Solution: This is not necessarily a discrepancy but rather a reflection of the different information provided by each assay. A combination may be synergistic in inhibiting growth but not in enhancing the rate of killing. Both data points are valuable for characterizing the interaction.
-
-
Possible Cause 2: Inappropriate Sampling Time Points. The time points chosen for sampling may not be capturing the synergistic effect.
-
Solution: Ensure you have early and frequent sampling points (e.g., 0, 2, 4, 6, 8, 24 hours) to capture the dynamics of the interaction. Synergy is often defined as a ≥ 2-log10 reduction in CFU/mL by the combination compared to the most active single agent at a specific time point (often 24 hours).
-
Quantitative Data on Synergistic Combinations
The following tables summarize quantitative data on the synergistic effects of various isothiazolones with other biocides. The data is presented as Minimum Inhibitory Concentrations (MIC) and, where available, the Fractional Inhibitory Concentration Index (FICI).
Table 1: Synergistic Activity of Octylisothiazolinone (OIT) with Other Biocides against a Mixed Culture
| Biocide Combination (A:B) | MIC of A alone (ppm) | MIC of B alone (ppm) | MIC of A in Combination (ppm) | MIC of B in Combination (ppm) | FICI |
| OIT : DBNPA | 250 | 500 | 62 | 25 | 0.30 |
| OIT : Bronopol | 250 | 2000 | 62 | 500 | 0.50 |
Table 2: Synergistic Activity of a CMIT/MIT mixture with Other Biocides against Pseudomonas aeruginosa
| Biocide Combination (A:B) | MIC of A alone (ppm) | MIC of B alone (ppm) | MIC of A in Combination (ppm) | MIC of B in Combination (ppm) | FICI |
| CMIT/MIT : Quaternary Ammonium Compound | 4.0 | 60 | 2.0 | 15 | 0.75 (Additive) |
| CMIT/MIT : Glutaraldehyde | 4.0 | 150 | 2.0 | 75 | 1.0 (Additive) |
Table 3: Synergistic Activity of Isothiazolinones with Glutaraldehyde
| Organism | Biocide Combination | MIC of Isothiazolinone alone (ppm) | MIC of Glutaraldehyde alone (ppm) | FICI Interpretation |
| Corynebacterium sp. | MIT + Glutaraldehyde | 1.9 | 37.5 | Synergy |
| Pseudomonas fluorescens | MIT + Glutaraldehyde | 3.8 | 37.5 | Synergy |
| Rhodotorula rubra | MIT + Glutaraldehyde | 0.9 | 150 | Synergy |
Data in tables are compiled and adapted from publicly available patent literature and may require experimental verification.
Experimental Protocols
1. Checkerboard Assay Protocol
This method is used to determine the synergistic, additive, or antagonistic effect of two biocides by testing a range of concentrations of each in a two-dimensional array.
Materials:
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (or other appropriate growth medium)
-
Standardized microbial inoculum (e.g., 0.5 McFarland standard, diluted to ~5 x 10^5 CFU/mL)
-
Stock solutions of Biocide A and Biocide B
Procedure:
-
Plate Preparation: Add 50 µL of sterile broth to all wells of the 96-well plate.
-
Biocide A Dilution: In column 1, add 50 µL of a 4x MIC solution of Biocide A to row A. Perform serial two-fold dilutions down the column by transferring 50 µL from each well to the well below it, discarding the final 50 µL from the last well. This will create a gradient of Biocide A concentrations along the y-axis.
-
Biocide B Dilution: In row A, add 50 µL of a 4x MIC solution of Biocide B to column 1. Perform serial two-fold dilutions across the row by transferring 50 µL from each well to the well to its right, discarding the final 50 µL from the last well. This will create a gradient of Biocide B concentrations along the x-axis.
-
Combination Dilutions: Fill the remaining wells by adding 50 µL of the corresponding Biocide A concentration from the top of the column and 50 µL of the corresponding Biocide B concentration from the left of the row.
-
Controls: Include a row with only Biocide A dilutions and a column with only Biocide B dilutions to determine their individual MICs. Also include a growth control well (no biocide) and a sterility control well (no inoculum).
-
Inoculation: Add 100 µL of the standardized microbial inoculum to each well (except the sterility control).
-
Incubation: Incubate the plate at the optimal temperature for the test organism (e.g., 37°C for 18-24 hours).
-
Reading Results: Determine the MIC for each biocide alone and for each combination by observing the lowest concentration that inhibits visible growth.
-
FICI Calculation: Calculate the FICI for each well showing no growth to determine the nature of the interaction.
2. Time-Kill Curve Assay Protocol
This assay assesses the bactericidal activity of biocide combinations over time.
Materials:
-
Sterile culture tubes or flasks
-
Appropriate growth medium
-
Standardized microbial inoculum (log-phase growth, diluted to ~5 x 10^5 CFU/mL)
-
Stock solutions of Biocide A and Biocide B
-
Plating media (e.g., Tryptic Soy Agar)
-
Sterile saline or PBS for dilutions
Procedure:
-
Preparation of Test Suspensions: Prepare tubes with the following:
-
Growth Control (inoculum only)
-
Biocide A alone (at a specified concentration, e.g., 1x MIC)
-
Biocide B alone (at a specified concentration, e.g., 1x MIC)
-
Biocide A + Biocide B in combination
-
-
Inoculation: Inoculate each tube with the standardized microbial suspension to achieve a starting density of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate all tubes at the appropriate temperature with shaking.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Serial Dilution and Plating: Perform serial dilutions of each aliquot in sterile saline or PBS and plate onto agar (B569324) plates.
-
Incubation of Plates: Incubate the plates until colonies are visible (e.g., 24-48 hours).
-
Colony Counting: Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL versus time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at a specific time point (e.g., 24 hours) for the combination compared to the most active single agent.
Visualizing Mechanisms and Workflows
Mechanism of Action and Cellular Response to Isothiazolones
The primary mechanism of isothiazolones involves the depletion of intracellular thiols, such as glutathione, leading to oxidative stress. This oxidative stress can activate cellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which in turn can trigger downstream responses including apoptosis (programmed cell death).
Experimental Workflow for Synergy Testing
The process of evaluating the synergistic potential of two biocides typically follows a structured workflow, starting with the determination of individual potencies and moving to combination testing.
Logical Relationship for FICI Interpretation
The Fractional Inhibitory Concentration Index (FICI) provides a quantitative measure to classify the nature of the interaction between two biocides.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxidative Stress Orchestrates MAPK and Nitric-Oxide Synthase Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitogen-Activated Protein Kinases and Reactive Oxygen Species: How Can ROS Activate MAPK Pathways? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
addressing matrix effects in the analysis of isothiazolones in complex samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects during the analysis of isothiazolones in complex samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in isothiazolone analysis?
A1: A matrix effect is the alteration of an analyte's response (either suppression or enhancement) due to the co-eluting components of the sample matrix.[1] In the analysis of isothiazolones from complex samples like cosmetics, environmental water, or food contact materials, the sample matrix consists of all components other than the this compound analytes themselves. These co-extracted substances can interfere with the ionization process in techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), leading to inaccurate and unreliable quantification.[2] This is a significant concern as it can compromise the accuracy, reproducibility, and sensitivity of the analytical method.[2]
Q2: How can I determine if my analysis is affected by matrix effects?
A2: The presence of matrix effects can be identified by comparing the analytical response of an analyte in a pure solvent standard to its response in a sample matrix spiked with the same concentration of the analyte. A post-extraction spike method is commonly used:
-
Prepare a standard solution of the this compound in a pure solvent.
-
Prepare a blank sample extract from a matrix known to be free of the analyte.
-
Spike the blank matrix extract with the this compound standard at the same concentration as the pure solvent standard.
-
Analyze both solutions. A significant difference in the peak area or signal intensity between the two indicates a matrix effect.[3]
The matrix effect percentage (ME%) can be calculated. Values between -20% and 20% are often considered negligible, while values outside this range suggest a medium to strong matrix effect that needs to be addressed.[4]
Q3: What are the primary strategies to compensate for or eliminate matrix effects?
A3: There are several key strategies to manage matrix effects:
-
Optimized Sample Preparation: The most effective approach is to remove interfering matrix components before analysis.[5][6] Techniques include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Matrix Solid-Phase Dispersion (MSPD).[6][7]
-
Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is identical to the samples being analyzed. This helps to ensure that the standards and the samples experience the same matrix effects.[4][8]
-
Method of Standard Addition: Known amounts of the analyte are added directly to aliquots of the sample.[9][10] This method is highly effective for complex samples because it ensures the calibration occurs in the actual sample matrix, but it can be more time-consuming.[9]
-
Use of Stable Isotope-Labeled Internal Standards (SIL-IS): A SIL-IS is a version of the analyte where one or more atoms have been replaced by a heavy isotope (e.g., ²H, ¹³C, ¹⁵N).[11] Because it has nearly identical chemical and physical properties to the analyte, it co-elutes and experiences the same matrix effects, allowing for reliable correction during data analysis.[12][13]
Troubleshooting Guide
Problem 1: I am observing significant signal suppression or enhancement in my LC-MS/MS analysis.
-
Possible Cause: Co-eluting matrix components are interfering with the ionization of the target isothiazolones in the mass spectrometer's ion source.[1] Phospholipids are a common cause of ion suppression in biological samples.[3]
-
Solutions:
-
Improve Sample Cleanup: This is the most effective way to combat ion suppression.[5]
-
For cosmetic matrices like shampoos, Matrix Solid-Phase Dispersion (MSPD) using Florisil as the dispersive phase has proven effective.[7][14]
-
For biological samples, consider techniques that specifically target the removal of phospholipids, such as specialized SPE cartridges or plates.[3]
-
Liquid-Liquid Extraction (LLE) can also provide clean extracts, though recovery for polar analytes may be lower.[6]
-
-
Chromatographic Separation: Modify your HPLC/UPLC method to better separate the this compound peaks from the interfering matrix components. This can involve adjusting the mobile phase gradient, changing the column chemistry, or altering the pH.[2][6]
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering components, thereby lessening the matrix effect. While this may increase the limit of detection, sometimes the reduction in signal suppression leads to an overall improvement in sensitivity.[8]
-
Problem 2: My quantitative results are inconsistent and show poor reproducibility.
-
Possible Cause: Variable matrix effects between different samples or even between different preparations of the same sample. This can be due to the inherent heterogeneity of complex matrices.[8]
-
Solutions:
-
Implement a Robust Internal Standard Strategy: The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting variability.[11][12] Since the SIL-IS behaves almost identically to the analyte during sample preparation, injection, and ionization, it effectively compensates for variations in matrix effects and recovery.[11][13]
-
Use the Method of Standard Addition: For particularly complex or variable matrices where a suitable blank matrix is unavailable for matching, the standard addition method is highly recommended.[9][10] By creating the calibration curve within each sample, it accounts for the unique matrix effects of that specific sample.[10][15]
-
Homogenize Sample Preparation: Ensure your sample extraction and cleanup procedures are highly consistent. Any variation in these steps can lead to different levels of matrix components in the final extract, causing result variability.
-
Problem 3: Analyte recovery is low and inconsistent across different sample types.
-
Possible Cause: The chosen sample preparation method is not efficient for all matrices, or strong interactions are occurring between the isothiazolones and the matrix components.[16][17] For instance, the recovery of isothiazolones can be significantly different between a cream and a gel matrix.[16]
-
Solutions:
-
Optimize the Extraction Procedure:
-
Solvent Selection: Test different extraction solvents. For MSPD analysis of cosmetics, methanol (B129727) has been shown to be an effective elution solvent.[7][14]
-
pH Adjustment: Adjusting the pH of the sample or extraction solvent can improve the extraction efficiency of isothiazolones.
-
Use of Additives: In some cases, additives are needed to break interactions between the analytes and the matrix. For example, magnesium silicate (B1173343) (Florisil®) has been used to disrupt these interactions in shampoo matrices.[16][17]
-
-
Evaluate Different Cleanup Techniques: A sample cleanup method that works for one matrix may not work for another.
-
Solid-Phase Extraction (SPE): Test different SPE sorbents (e.g., reversed-phase, ion-exchange, mixed-mode) to find the one that provides the best recovery and cleanup for your specific sample type.[6] Polymeric mixed-mode SPE often yields the cleanest extracts.[6]
-
Liquid-Liquid Extraction (LLE): Optimize LLE conditions by testing different extraction solvents and pH values to maximize analyte recovery.[5]
-
-
Quantitative Data Summary
Table 1: Matrix Effect (ME%) for Isothiazolones in Different Cosmetic Matrices
| Analyte | Matrix | Matrix Effect (%) | Classification |
| Methylisothiazolinone (MI) | Shampoo | 36.6 | Medium Signal Enhancement |
| Methylchloroisothiazolinone (MCI) | Shampoo | 37.7 | Medium Signal Enhancement |
| Methylisothiazolinone (MI) | Tissue | 30.5 | Medium Signal Enhancement |
| Methylchloroisothiazolinone (MCI) | Tissue | 30.5 | Medium Signal Enhancement |
| Methylisothiazolinone (MI) | Cream | 7.7 | No Matrix Effect |
| Methylchloroisothiazolinone (MCI) | Cream | 17.2 | No Matrix Effect |
Data sourced from a study on personal care products.[4]
Table 2: Recovery of Isothiazolones from Various Cosmetic Matrices
| Analyte | Matrix | Average Recovery (%) | Reference |
| Methylisothiazolinone (MI) | Shampoo 1 | 45.6 | [16] |
| Methylchloroisothiazolinone (CMI) | Shampoo 1 | 92.0 | [16] |
| Methylisothiazolinone (MI) | Shampoo 2 | 60.6 | [16] |
| Methylchloroisothiazolinone (CMI) | Shampoo 2 | 86.4 | [16] |
| Methylisothiazolinone (MI) | Cream | 97.3 | [16] |
| Methylchloroisothiazolinone (CMI) | Cream | 79.5 | [16] |
| Methylisothiazolinone (MI) | Gel | 92.8 | [16] |
| Methylchloroisothiazolinone (CMI) | Gel | 84.3 | [16] |
Experimental Protocols
Protocol 1: Matrix Solid-Phase Dispersion (MSPD) for Cosmetics
This protocol is based on a method developed for the determination of isothiazolinones in cosmetics and household products.[7][14]
-
Sample Weighing: Accurately weigh 0.5 g of the cosmetic or household product sample into a glass mortar.
-
Addition of Dispersant: Add 2 g of Florisil® (magnesium silicate) to the mortar.
-
Blending: Gently blend the sample and the Florisil® with a pestle for 3-5 minutes until a homogeneous mixture is obtained.
-
Packing: Transfer the mixture into an empty 10 mL polypropylene (B1209903) SPE cartridge fitted with a polyethylene (B3416737) frit at the bottom.
-
Elution: Place the cartridge on a vacuum manifold. Elute the analytes by passing 5 mL of methanol through the cartridge. Collect the eluate in a suitable tube.
-
Analysis: The collected eluate can be directly analyzed by HPLC-MS/MS without further cleanup or concentration steps.[7]
Protocol 2: Method of Standard Addition
This protocol provides a general workflow for applying the standard addition method to quantify an this compound in a complex sample.[9][10]
-
Sample Aliquoting: Divide the unknown sample into at least four equal volume aliquots (e.g., 1.0 mL each).
-
Spiking:
-
Leave one aliquot unspiked (this is the zero addition point).
-
Add increasing, known amounts of a concentrated this compound standard solution to the remaining aliquots. The amounts should be chosen to bracket the expected concentration of the analyte in the sample.
-
-
Dilution to Final Volume: Dilute all aliquots to the same final volume with an appropriate solvent to ensure the matrix concentration is identical in each.
-
Analysis: Analyze each of the prepared solutions using your established analytical method (e.g., LC-MS/MS).
-
Data Plotting: Plot the measured analytical signal (e.g., peak area) on the y-axis against the concentration of the added standard on the x-axis.
-
Quantification: Perform a linear regression on the data points. The absolute value of the x-intercept of the regression line represents the concentration of the this compound in the original, unspiked sample.[10]
Visualizations
Caption: Workflow for identifying and addressing matrix effects.
Caption: Decision tree for selecting a matrix effect mitigation strategy.
Caption: General workflow for Solid-Phase Extraction (SPE).
References
- 1. m.youtube.com [m.youtube.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. vienkiemnghiem.gov.vn [vienkiemnghiem.gov.vn]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of isothiazolinone preservatives in cosmetics and household products by matrix solid-phase dispersion followed by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Standard addition - Wikipedia [en.wikipedia.org]
- 10. alpha-measure.com [alpha-measure.com]
- 11. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 12. Stable Isotope Labelled Reference Materials Reference Materials | LGC Standards [lgcstandards.com]
- 13. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
preventing the deactivation of isothiazolones by nucleophilic substances
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isothiazolinone biocides. It specifically addresses the prevention of isothiazolinone deactivation by nucleophilic substances.
Frequently Asked Questions (FAQs)
Q1: What are isothiazolinones and why are they susceptible to deactivation?
A1: Isothiazolinones are a class of heterocyclic organic compounds widely used as biocides in various industrial and consumer products. Their antimicrobial activity stems from a highly reactive five-membered ring containing a nitrogen-sulfur (N-S) bond. This N-S bond is electrophilic, making it susceptible to attack by nucleophiles, which are electron-rich molecules.[1] This reaction leads to the opening of the heterocyclic ring, resulting in the deactivation of the biocidal properties of the isothiazolinone.[1]
Q2: What common nucleophiles can deactivate isothiazolinones in my experiments?
A2: A variety of nucleophilic substances can deactivate isothiazolinones. The most common culprits in laboratory and industrial settings include:
-
Thiols (Mercaptans): Compounds containing sulfhydryl (-SH) groups, such as cysteine, glutathione, and mercaptoethanol, are potent deactivators.[1]
-
Amines: Primary and secondary amines can react with and deactivate isothiazolinones.
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Sulfides: Inorganic sulfides (e.g., sodium sulfide) and hydrogen sulfide (B99878) can rapidly degrade isothiazolinones.
-
Some Metal Ions: While some metal ions can act as stabilizers, others may contribute to degradation pathways under certain conditions.
Q3: How can I prevent the deactivation of isothiazolinones in my formulations?
A3: Several strategies can be employed to stabilize isothiazolinones against nucleophilic attack:
-
Use of Metal Salts: The addition of certain metal salts, most notably copper (II) sulfate (B86663), can effectively stabilize isothiazolinones.
-
Addition of Free-Radical Scavengers/Antioxidants: Compounds like propyl gallate have been shown to protect isothiazolinones from degradation.[2] These molecules can intercept reactive species that may initiate the degradation process.
-
pH Control: The stability of some isothiazolinones is pH-dependent. For instance, chlorinated isothiazolinones tend to be more stable under acidic conditions.[1]
Q4: Are there commercially available stabilized isothiazolinone formulations?
A4: Yes, many commercial isothiazolinone products are formulated with stabilizers. These often include metal salts like magnesium nitrate (B79036) and copper salts to enhance shelf-life and performance in the presence of nucleophilic substances.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Loss of Biocidal Efficacy | Deactivation of the isothiazolinone by nucleophilic components in the formulation (e.g., thiol-containing reagents, amines). | 1. Identify and quantify potential nucleophiles in your formulation. 2. Incorporate a stabilizer such as copper (II) sulfate or propyl gallate. 3. Evaluate the stability of the isothiazolinone over time using the HPLC protocol provided below. |
| Inconsistent Experimental Results | Variable levels of nucleophilic contaminants in reagents or on labware. | 1. Use high-purity reagents. 2. Ensure thorough cleaning of all glassware and equipment to remove residual nucleophiles. 3. Prepare fresh solutions of isothiazolinones for each experiment. |
| Precipitate Formation Upon Stabilizer Addition | Incompatibility of the stabilizer with other components in the formulation. | 1. Conduct small-scale compatibility studies before adding the stabilizer to the bulk formulation. 2. Evaluate different stabilizers to find one that is compatible with your system. |
Quantitative Data on Stabilizer Efficacy
The following table summarizes the stabilizing effect of different compounds on a 3:1 mixture of 5-chloro-2-methyl-4-isothiazolin-3-one (B196307) (CMIT) and 2-methyl-4-isothiazolin-3-one (B36803) (MIT) in the presence of the nucleophile ethanolamine.
| Stabilizer | Nucleophile | % CMIT Remaining (after 1 hour at 55°C) |
| None | Ethanolamine | 63% |
| 3,3-Thiodipropionic Acid (TDP) | Ethanolamine | 75% |
| Propyl Gallate (PG) | Ethanolamine | 95% |
Data adapted from U.S. Patent 5,534,487 A. The experiment was conducted with an approximate 3:1 mixture of CMI and MI.
Experimental Protocols
Protocol for Evaluating Isothiazolinone Stability by HPLC
This protocol provides a method to quantify the degradation of an isothiazolinone in the presence of a nucleophile and to assess the efficacy of a stabilizer.
1. Materials:
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Isothiazolinone standard (e.g., CMIT/MIT mixture)
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Nucleophile of interest (e.g., glutathione, cysteine)
-
Stabilizer of interest (e.g., copper (II) sulfate, propyl gallate)
-
HPLC-grade acetonitrile
-
HPLC-grade water with 0.1% formic acid
-
C18 HPLC column (e.g., 4.6 mm x 150 mm, 5 µm)
-
HPLC system with UV detector
-
Volumetric flasks, pipettes, and vials
2. Preparation of Solutions:
-
Isothiazolinone Stock Solution (1000 ppm): Accurately weigh and dissolve the isothiazolinone standard in a suitable solvent (e.g., water or acetonitrile) in a volumetric flask.
-
Nucleophile Stock Solution: Prepare a stock solution of the nucleophile at a concentration relevant to your experimental conditions.
-
Stabilizer Stock Solution: Prepare a stock solution of the stabilizer at the desired concentration.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
3. Experimental Procedure:
-
Set up reaction vials:
-
Control: Isothiazolinone stock solution in buffer/solvent.
-
Test (Degradation): Isothiazolinone stock solution + Nucleophile stock solution in buffer/solvent.
-
Test (Stabilization): Isothiazolinone stock solution + Nucleophile stock solution + Stabilizer stock solution in buffer/solvent.
-
-
Incubation: Incubate the vials at a controlled temperature (e.g., 40°C or 55°C) for a defined period (e.g., 1, 4, 8, 24 hours).
-
Sampling: At each time point, withdraw an aliquot from each vial and dilute it with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis:
-
Column: C18
-
Mobile Phase: Gradient elution (e.g., start with 90% A and 10% B, ramp to 10% A and 90% B over 10 minutes).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 274 nm for CMIT/MIT
-
Column Temperature: 30°C
-
-
Data Analysis:
-
Generate a calibration curve using standards of the isothiazolinone at known concentrations.
-
Quantify the peak area of the isothiazolinone in each sample.
-
Calculate the percentage of isothiazolinone remaining at each time point relative to the initial concentration (time zero).
-
Visualizations
Deactivation Pathway of Isothiazolinones by Thiols
Caption: Nucleophilic attack by a thiol on the isothiazolinone ring.
Experimental Workflow for Stability Testing
References
Technical Support Center: Optimization of Isothiazolinone Extraction from Solid Matrices
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of isothiazolones from solid matrices.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction of isothiazolones from solid matrices, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low Analyte Recovery
Q: We are experiencing consistently low recovery for isothiazolinones, particularly for Methylisothiazolinone (MI), from our solid samples. What are the likely causes and how can we improve the recovery?
A: Low recovery of isothiazolinones can stem from several factors related to the extraction procedure and the inherent properties of the analytes and the matrix.
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Incomplete Extraction: The chosen solvent may not be optimal for all target isothiazolinones, or the extraction time and temperature may be insufficient. For instance, while methanol (B129727) is a common and effective solvent, a mixture of solvents or a different solvent like acetonitrile (B52724) might improve recovery for certain isothiazolinones or matrices.[1] Increasing the extraction time or employing methods like ultrasound-assisted extraction (UAE) can enhance the disruption of the matrix and improve solvent penetration.[2]
-
Analyte Degradation: Isothiazolinones, especially 5-chloro-2-methyl-4-isothiazolin-3-one (B196307) (CMI), are susceptible to degradation under certain conditions. High pH (alkaline conditions) and elevated temperatures can lead to the opening of the isothiazolinone ring and subsequent degradation.[3] It is crucial to control the pH of the extraction solvent and avoid excessive heat during the extraction process.
-
Strong Matrix-Analyte Interactions: Isothiazolinones can bind strongly to components of the solid matrix, making their extraction difficult. The addition of a dispersing agent like Florisil (magnesium silicate) in Matrix Solid-Phase Dispersion (MSPD) has been shown to be effective in breaking these interactions.[4] For complex matrices like cosmetics, magnesium silicate (B1173343) can act as a purifying agent, retaining interferences and improving analyte release.[5]
-
Co-elution with Interfering Substances: Matrix components that are co-extracted with the analytes can interfere with the analytical measurement, leading to apparent low recovery. A cleanup step after the initial extraction, such as solid-phase extraction (SPE), can help remove these interferences.
Troubleshooting Workflow for Low Recovery
Caption: Troubleshooting workflow for low isothiazolinone recovery.
Issue 2: Matrix Effects in LC-MS/MS Analysis
Q: We are observing significant signal suppression/enhancement for our target isothiazolinones during LC-MS/MS analysis of extracts from a complex solid matrix. How can we mitigate these matrix effects?
A: Matrix effects are a common challenge in LC-MS/MS analysis, especially with complex samples. They occur when co-eluting matrix components interfere with the ionization of the target analytes in the mass spectrometer's ion source.
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove the interfering compounds before they reach the analytical instrument. This can be achieved by incorporating a robust cleanup step after the initial extraction. Dispersive solid-phase extraction (d-SPE), often used in the QuEChERS method, with sorbents like primary secondary amine (PSA) can remove sugars and fatty acids, while C18 can remove nonpolar interferences.
-
Optimize Chromatographic Separation: Modifying the HPLC/UPLC method to better separate the analytes from the matrix components can also alleviate matrix effects. This can involve adjusting the mobile phase gradient, changing the column chemistry, or using a column with a different selectivity.
-
Dilution of the Extract: If the analyte concentrations are sufficiently high, diluting the final extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on ionization.
-
Use of Isotope-Labeled Internal Standards: The most reliable way to compensate for matrix effects is to use stable isotope-labeled internal standards for each analyte. These standards have nearly identical chemical and physical properties to the native analytes and will be affected by the matrix in the same way, allowing for accurate quantification.
Logical Relationship for Mitigating Matrix Effects
Caption: Strategies to mitigate matrix effects in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: Which extraction method is best for isothiazolinones from solid matrices?
A: The "best" method depends on the specific solid matrix, the target isothiazolinones, and the available instrumentation.
-
Ultrasound-Assisted Extraction (UAE) is a versatile and efficient method for a wide range of solid matrices, including soil, sediment, and consumer products.[2] It is relatively simple and can provide good recoveries.
-
Matrix Solid-Phase Dispersion (MSPD) is particularly effective for complex and viscous matrices like cosmetics and household products.[4] It combines extraction and cleanup into a single step.
-
Solid-Phase Extraction (SPE) is a powerful cleanup technique that can be used after an initial solvent extraction to remove matrix interferences and concentrate the analytes.[3]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a streamlined method that involves a salting-out extraction followed by dispersive SPE cleanup. While originally developed for pesticides in food, its principles can be adapted for isothiazolinones in various solid matrices.
Q2: What is the optimal pH for extracting isothiazolinones?
A: Isothiazolinones are generally more stable in acidic to neutral conditions. Alkaline conditions (high pH) can cause degradation, particularly of CMI.[3] Therefore, it is recommended to maintain the pH of the extraction solvent in the acidic to neutral range. For some QuEChERS methods, buffering salts are used to control the pH during extraction.
Q3: Can I use Gas Chromatography (GC) to analyze isothiazolinones?
A: While LC-based methods are more common, GC-MS can be used for the analysis of some isothiazolinones. However, certain isothiazolinones, like Benzisothiazolinone (BIT), may require derivatization to improve their volatility and chromatographic performance.[3]
Q4: How should I store my samples and extracts to prevent analyte degradation?
A: Due to the potential instability of isothiazolinones, proper storage is crucial. It is recommended to store both the solid samples and the extracts at low temperatures (e.g., 4°C) and protected from light to minimize degradation.[3] For long-term storage, freezing may be appropriate, but the stability of the target analytes under these conditions should be verified.
Data Presentation
Table 1: Comparison of Extraction Method Performance for Isothiazolinones
| Extraction Method | Matrix | Isothiazolinone(s) | Recovery (%) | LOD/LOQ | Reference |
| MSPD | Cosmetics | MI, CMI, BIT, OI | >80% (except MI ~60%) | ng/g level | [4] |
| UAE | Water-based Adhesives | MI, CMI, BIT, OIT, DCOIT, MBIT | 81.5 - 107.3% | LOQ: 0.020 mg/L | [6] |
| SPE | Cosmetics | MI, MCI, Parabens | 92.33 - 101.43% | LOD: 0.001–0.002 µg/mL | [3] |
| UAE | Paper | MI, CMI, BIT, OIT | >81.3% | LOD: 0.001 - 0.010 mg/kg | |
| MSPD-GC-MS | Cosmetics | MI, MCI | 97.87 - 103.15% | LOQ: 0.56 - 1.95 µg/mL |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) for Isothiazolinones from Solid Matrices (General Protocol)
-
Sample Preparation: Homogenize the solid sample to ensure uniformity. Weigh approximately 1-5 g of the homogenized sample into a suitable extraction vessel (e.g., a centrifuge tube).
-
Solvent Addition: Add a known volume of extraction solvent (e.g., 10-20 mL of methanol or acetonitrile) to the sample.
-
Sonication: Place the extraction vessel in an ultrasonic bath or use an ultrasonic probe. Sonicate the sample for 15-30 minutes. The temperature of the water bath should be monitored and controlled to prevent analyte degradation.
-
Centrifugation: After sonication, centrifuge the sample at a high speed (e.g., 4000-5000 rpm) for 10-15 minutes to separate the solid matrix from the solvent extract.
-
Filtration and Analysis: Carefully collect the supernatant and filter it through a 0.22 µm or 0.45 µm syringe filter before analysis by HPLC or LC-MS/MS.
Experimental Workflow for UAE
Caption: General workflow for Ultrasound-Assisted Extraction (UAE).
Protocol 2: Matrix Solid-Phase Dispersion (MSPD) for Isothiazolinones from Cosmetics
-
Sample and Sorbent Blending: Weigh approximately 0.5 g of the cosmetic sample into a glass mortar. Add 2 g of Florisil® (magnesium silicate) as the dispersing sorbent.[4]
-
Homogenization: Gently blend the sample and sorbent with a pestle until a homogeneous mixture is obtained.
-
Column Packing: Transfer the mixture into an empty solid-phase extraction (SPE) cartridge.
-
Elution: Elute the analytes by passing 5-10 mL of methanol through the cartridge.[4] Collect the eluate.
-
Analysis: The eluate can often be directly analyzed by HPLC or LC-MS/MS without further cleanup.
Protocol 3: Solid-Phase Extraction (SPE) for Cleanup of Isothiazolinone Extracts
-
Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol and then deionized water through it.
-
Sample Loading: Load the initial solvent extract (e.g., from a UAE) onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences.
-
Elution: Elute the isothiazolinones from the cartridge with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for analysis.
Protocol 4: QuEChERS-based Extraction for Isothiazolinones from Solid Matrices (Adapted General Protocol)
-
Sample Hydration (for dry samples): For dry solid matrices, add a small amount of water to a weighed portion of the sample (e.g., 5-10 g) and allow it to hydrate.
-
Extraction: Add 10 mL of acetonitrile to the sample in a 50 mL centrifuge tube. Shake vigorously for 1 minute.
-
Salting-out: Add a mixture of anhydrous magnesium sulfate (B86663) and sodium chloride (and potentially buffering salts like sodium acetate (B1210297) or citrate). Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at high speed for 5-10 minutes to separate the layers.
-
Dispersive SPE (d-SPE) Cleanup: Take an aliquot of the upper acetonitrile layer and transfer it to a d-SPE tube containing anhydrous magnesium sulfate and a sorbent (e.g., PSA for general cleanup, C18 for nonpolar interferences).
-
Vortex and Centrifuge: Vortex the d-SPE tube for 30 seconds and then centrifuge.
-
Analysis: The resulting supernatant is ready for analysis by LC-MS/MS or GC-MS.
References
- 1. QuEChERS: Home [quechers.eu]
- 2. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous Determination of Isothiazolinones and Parabens in Cosmetic Products Using Solid-Phase Extraction and Ultra-High Performance Liquid Chromatography/Diode Array Detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gcms.cz [gcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of QuEChERS method for determination of pesticide residues in vegetables and health risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of MIT and CMIT Antimicrobial Efficacy
In the realm of antimicrobial agents, Methylisothiazolinone (MIT) and Chloromethylisothiazolinone (CMIT) are two widely utilized preservatives, particularly in industrial and cosmetic applications. This guide provides a detailed comparison of their antimicrobial efficacy, supported by experimental data, to assist researchers, scientists, and drug development professionals in their selection and application.
Mechanism of Action: A Tale of Two Isothiazolinones
Both MIT and CMIT belong to the isothiazolinone class of biocides and share a common mechanism of action centered on the disruption of essential microbial cellular processes.[1] Their primary mode of attack involves the breaking of bonds within bacterial and algal proteins.[2][3] This is facilitated by the sulfur-nitrogen bond in the isothiazolinone ring.[1]
Upon contact with microorganisms, these compounds rapidly and irreversibly inhibit their growth, ultimately leading to cell death.[3] The process is so swift that the affected microorganisms are unable to synthesize enzymes or secrete adhesive substances for biofilm formation before they perish.[2] Some research suggests that isothiazolinones, through the active part of their heterocyclic ring, form hydrogen bonds with the bases of DNA in bacterial proteins, thereby adsorbing to the cells and destroying their DNA structure.[2][4]
The key difference in their structure, the presence of a chlorine atom in CMIT, is believed to enhance its efficacy. It is suggested that CMIT can more easily penetrate the innermost structures of bacterial cells compared to MIT. This is because both the C5 position and the S–N bond in CMIT are susceptible to nucleophilic attack, whereas in MIT, only the S–N bond is vulnerable.[5]
Antimicrobial Efficacy: A Quantitative Comparison
The combination of CMIT and MIT, typically in a 3:1 ratio, is known for its broad-spectrum activity against bacteria, fungi, and algae.[6][7] This synergistic mixture is effective at very low concentrations.[6]
| Microorganism | Biocide | Minimum Inhibitory Concentration (MIC) (% w/w) |
| Staphylococcus aureus | CMIT/MIT Mixture | 0.0002% |
| Pseudomonas aeruginosa | CMIT/MIT Mixture | 0.0002% |
| Aspergillus niger | CMIT/MIT Mixture | 0.00005% |
| Candida albicans | CMIT/MIT Mixture | 0.00005% |
Data sourced from Cayman Chemical product information. [8]
While specific MIC values for MIT and CMIT individually are not as commonly published as for the mixture, the enhanced efficacy of the combination is widely acknowledged in industrial applications.[6]
Experimental Protocols
The determination of antimicrobial efficacy, particularly the Minimum Inhibitory Concentration (MIC), is a cornerstone of microbiology. The following outlines a standard broth microdilution method.
Protocol for Minimum Inhibitory Concentration (MIC) Assay
1. Preparation of Antimicrobial Agent:
-
Weigh an appropriate amount of the powdered antimicrobial agent (MIT, CMIT, or a mixture).
-
Dissolve the powder in a suitable solvent, as indicated by the manufacturer, to create a stock solution with a concentration of at least 1,000 µg/ml or at least 10 times the highest concentration to be tested.[9]
2. Preparation of Inoculum:
-
Culture the test microorganism on an appropriate agar (B569324) medium.
-
Prepare a suspension of the microorganism in a sterile broth to a standardized turbidity, typically equivalent to a 0.5 McFarland standard.
3. Broth Microdilution:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the antimicrobial stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth).[9]
-
Each well will contain a different concentration of the antimicrobial agent.[9]
-
Inoculate each well with a fixed amount of the prepared test bacteria.[9]
-
Include a positive control (broth with inoculum, no antimicrobial) and a negative control (broth only).
4. Incubation:
-
Incubate the microtiter plate at an appropriate temperature and duration for the specific microorganism being tested (e.g., 35°C for 18-24 hours for many bacteria).
5. Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the antimicrobial agent that shows no visible growth of the microorganism.[9]
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the proposed mechanism of action and a typical experimental workflow.
Caption: Proposed mechanism of antimicrobial action for MIT and CMIT.
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) assay.
References
- 1. nbinno.com [nbinno.com]
- 2. cneasychem.com [cneasychem.com]
- 3. CMIT/MIT – Green-Mountain Chem [green-mountainchem.com]
- 4. irochemical.com [irochemical.com]
- 5. Mechanism of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) in controlling microbial problems in aircraft fuel systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onepetro.org [onepetro.org]
- 7. CMIT / MIT - Ataman Kimya [atamanchemicals.com]
- 8. caymanchem.com [caymanchem.com]
- 9. pdb.apec.org [pdb.apec.org]
A Comparative Guide to Analytical Methods for Isothiazolinone Detection
The accurate and sensitive detection of isothiazolinones, a class of potent biocides widely used in industrial and consumer products, is crucial for ensuring product safety and regulatory compliance. This guide provides a detailed comparison of a novel, rapid direct-injection High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method with established analytical techniques, including conventional HPLC with Ultraviolet (UV) detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). This objective comparison, supported by experimental data from various studies, is intended for researchers, scientists, and drug development professionals involved in the quality control and safety assessment of a wide range of products.
Data Presentation: A Quantitative Comparison of Performance
The performance of a new analytical method is best evaluated through a direct comparison of key validation parameters. The following table summarizes the quantitative performance of the novel direct-injection HPLC-MS/MS method against traditional methods for the detection of common isothiazolinones: 2-methyl-4-isothiazolin-3-one (B36803) (MI), 5-chloro-2-methyl-4-isothiazolin-3-one (B196307) (CMI), 1,2-benzisothiazolin-3-one (BIT), and 2-octyl-4-isothiazolin-3-one (OIT).
| Parameter | Novel Direct-Injection HPLC-MS/MS | Conventional HPLC-UV | GC-MS | Capillary Electrophoresis (MEKC) |
| Limit of Detection (LOD) | 0.0025 - 0.01 mg/L[1] | 0.06 - 0.19 µg/g[2] | 0.01 - 0.1 µg/L[3] | Not explicitly stated for a range of compounds |
| Limit of Quantification (LOQ) | 0.004 - 0.02 mg/L[1] | 0.21 - 0.62 µg/g[2] | Not explicitly stated | Not explicitly stated for a range of compounds |
| Linearity (R²) | ≥ 0.995[1] | 0.9992 - 1.0[2] | Not explicitly stated | Not explicitly stated |
| Accuracy (Recovery %) | 81.5 - 107.3%[1] | 92.73 - 109.92%[2] | Satisfactory recoveries reported[4][5] | Not explicitly stated |
| Precision (%RSD) | < 5.9%[1] | 0.06 - 2.26%[2] | < 10% (except for MI)[3] | Not explicitly stated |
| Sample Preparation | Filtration only | Liquid-liquid or solid-phase extraction | Solid-phase extraction, derivatization for some analytes[3] | Minimal, direct injection possible |
| Analysis Time | Short | Moderate | Long | Very short (e.g., < 1 min)[6] |
Experimental Protocols: A Closer Look at the Methodologies
The following sections provide detailed experimental protocols for the analytical methods discussed, offering a clear understanding of the steps involved in each technique.
Novel Direct-Injection HPLC-MS/MS Method
This method is designed for rapid and sensitive quantification of isothiazolinones in aqueous samples with minimal sample preparation.
-
Sample Preparation: Samples are directly filtered through a 0.22 µm syringe filter prior to injection.[7]
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (HPLC-MS/MS) is used.
-
Chromatographic Conditions:
-
Column: A specialized reversed-phase column with enhanced retention for polar compounds.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid and methanol (B129727) or acetonitrile.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 2 - 10 µL.
-
-
Mass Spectrometry Conditions:
Conventional HPLC-UV Method
A widely used method for the determination of isothiazolinones in various matrices like cosmetics and detergents.[8]
-
Sample Preparation:
-
Instrumentation: A standard HPLC system equipped with a UV or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[2][9]
-
Mobile Phase: A gradient elution with a mixture of water and methanol or acetonitrile.[2][9]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Specific wavelengths for each isothiazolinone, for example, 275 nm for MI and CMI, and 318 nm for BIT.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This technique is particularly useful for the analysis of isothiazolinones in environmental water samples.[3]
-
Sample Preparation:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Chromatographic Conditions:
-
Column: A capillary column suitable for the separation of semi-volatile organic compounds.
-
Carrier Gas: Helium.
-
Injection Mode: Splitless injection.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.
-
Capillary Electrophoresis (CE) Method
Capillary electrophoresis, particularly Micellar Electrokinetic Chromatography (MEKC), offers a very rapid separation of isothiazolinones.[6]
-
Sample Preparation: Generally minimal, with direct injection of the sample often possible.
-
Instrumentation: A capillary electrophoresis system with a suitable detector (e.g., UV).
-
Separation Conditions:
-
Capillary: A short fused-silica capillary.
-
Buffer: An alkaline buffer (e.g., pH 9.5) is used to generate a strong electroosmotic flow.[6]
-
Voltage: A high electric field is applied across the capillary.
-
Separation Principle: In MEKC, surfactants are added to the buffer to form micelles, allowing for the separation of uncharged isothiazolinone derivatives.[6]
-
Visualizing the Workflow: A Comparative Diagrammatic Representation
The following diagrams, generated using the DOT language, illustrate the experimental workflows of the compared analytical methods, providing a clear visual representation of the complexity and steps involved in each approach.
References
- 1. Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of isothiazolinones in environmental waters by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of isothiazolinone preservatives in cosmetics and household products by matrix solid-phase dispersion followed by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fast analysis of antibacterial isothiazolones by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. vienkiemnghiem.gov.vn [vienkiemnghiem.gov.vn]
- 9. researchgate.net [researchgate.net]
- 10. mn-net.com [mn-net.com]
- 11. mdpi.com [mdpi.com]
Isothiazolinones: A Comparative Guide to Antimicrobial Efficacy Against Fungal and Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals
Isothiazolinones are a class of heterocyclic organic compounds widely utilized as broad-spectrum biocides in a variety of industrial and consumer products. Their potent antimicrobial activity against a wide range of bacteria, fungi, and algae makes them effective preservatives in products such as paints, cosmetics, and water treatment solutions.[1][2][3] This guide provides a comparative analysis of the efficacy of various isothiazolinone derivatives against key fungal and bacterial strains, supported by quantitative data and detailed experimental methodologies.
Mechanism of Action
The antimicrobial activity of isothiazolinones is primarily attributed to a rapid, two-step mechanism.[4][5][6] The process begins with the rapid inhibition of microbial growth and metabolism, followed by irreversible cell damage that leads to cell death.[4][6][7] The core of this activity lies in the electrophilic sulfur atom within the isothiazolinone ring.[1] This sulfur atom readily reacts with nucleophilic thiol groups (-SH) present in the cysteine residues of essential microbial enzymes and proteins.[2][7] This reaction leads to the formation of mixed disulfides, effectively inactivating these critical cellular components.[2]
This disruption of enzymatic function inhibits key metabolic pathways, including cellular respiration and ATP (adenosine triphosphate) synthesis, ultimately leading to the cessation of growth and cell death.[4][5][7] The addition of a chlorine atom to the isothiazolinone ring, as seen in 5-chloro-2-methyl-4-isothiazolin-3-one (B196307) (CMIT), has been shown to increase its antimicrobial efficacy.[1]
Data Presentation: Comparative Antimicrobial Efficacy
The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) values for several common isothiazolinone biocides against representative bacterial and fungal strains. MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, while MBC/MFC is the lowest concentration that results in microbial death.
Table 1: Minimum Inhibitory Concentration (MIC) of Isothiazolinones against Bacterial Strains (in µg/mL)
| Biocide | Escherichia coli | Pseudomonas aeruginosa | Staphylococcus aureus |
| MIT | 41[8] | - | - |
| CMIT/MCI | 0.5[8] | - | - |
| BIT | - | - | - |
| OIT | - | - | - |
| DCOIT | - | - | - |
| CMIT/MIT Mixture | - | - | - |
Note: A hyphen (-) indicates that data was not available in the searched literature.
Table 2: Minimum Inhibitory/Bactericidal Concentration (MIC/MBC) of Isothiazolinones against Fungal Strains (in mg/L)
| Biocide | Aspergillus niger | Saccharomyces cerevisiae |
| MIC | MBC | |
| MIT | 166 ± 52[9] | - |
| CMIT/MCI | <1[9] | - |
| OIT | <1[9] | - |
| DCOIT | <1[9] | - |
| CMIT/MIT Mixture | <1[9] | - |
Note: Data presented as mean ± standard deviation where available. A hyphen (-) indicates that data was not available in the searched literature.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of the isothiazolinone biocides is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[10][11]
-
Preparation of Isothiazolinone Solutions: Stock solutions of the isothiazolinone compounds are prepared in an appropriate solvent and then serially diluted in a liquid microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[11][12]
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared from a fresh culture. The turbidity of the microbial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density.[11]
-
Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted biocide is inoculated with the standardized microbial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 35°C for 48-72 hours for fungi).[10]
-
MIC Determination: Following incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the biocide at which there is no visible growth of the microorganism.[12][13] For quantitative analysis, the optical density (OD) of each well can be measured using a microplate reader at a wavelength of 600 nm.[8]
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC or MFC is determined as an extension of the MIC test.[11][13]
-
Subculturing: Following the determination of the MIC, a small aliquot (e.g., 10 µL) is taken from the wells showing no visible growth (i.e., at and above the MIC).
-
Plating: The aliquots are plated onto a suitable agar (B569324) medium (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi) that does not contain the biocide.[10]
-
Incubation: The agar plates are incubated under appropriate conditions to allow for the growth of any surviving microorganisms.
-
MBC/MFC Determination: The MBC or MFC is defined as the lowest concentration of the biocide that results in a 99.9% reduction in the number of colony-forming units (CFUs) compared to the initial inoculum.[13]
Mandatory Visualizations
Caption: Experimental workflow for determining MIC and MBC/MFC.
Caption: Mechanism of action of isothiazolinones.
References
- 1. benchchem.com [benchchem.com]
- 2. Isothiazolinone - Wikipedia [en.wikipedia.org]
- 3. Performance and use of Isothiazolinone_Chemicalbook [chemicalbook.com]
- 4. onepetro.org [onepetro.org]
- 5. researchgate.net [researchgate.net]
- 6. onepetro.org [onepetro.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. emerypharma.com [emerypharma.com]
- 12. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) • Microbe Online [microbeonline.com]
- 13. microchemlab.com [microchemlab.com]
A Comparative Guide to the Cross-Validation of Isothiazolone Quantification Methods Between Laboratories
For researchers, scientists, and professionals in drug development, the accurate quantification of isothiazolones is critical due to their widespread use as preservatives and their potential as allergens. This guide provides a comparative overview of analytical methods for isothiazolone quantification, drawing upon data from various studies to facilitate inter-laboratory comparison and method validation.
Data Presentation: A Comparative Analysis of Quantitative Methods
The quantification of isothiazolones, such as Methylisothiazolinone (MIT), 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT), and 1,2-benzisothiazolin-3-one (BIT), is predominantly performed using High-Performance Liquid Chromatography (HPLC) coupled with various detectors. The choice of method often depends on the sample matrix and the required sensitivity. Below is a summary of performance data from different studies, providing a baseline for what can be expected from these analytical techniques.
Table 1: Performance Comparison of HPLC-UV Methods for this compound Quantification
| Analyte(s) | Matrix | Linearity Range (mg/L) | LOD (mg/kg) | LOQ (mg/kg) | Recovery (%) | Laboratory/Study Reference |
| MI, CMI, BIT | Water-borne adhesives | 0.25 - 10.0 | 0.43 - 1.14 | 1.44 - 3.81 | 92 - 103 | (Paraphrased from[1]) |
| MIT, CMIT | Baby wet wipes | 0.15 - 5.8 (MIT), 0.44 - 17.43 (CMIT) | - | - | 90 - 106 | [2][3] |
| MIT, CMIT, OIT, DCOIT, BIT | Liquid detergents | - | 0.06 - 0.19 (µg/g) | - | 92.73 - 109.92 | [4] |
Table 2: Performance Comparison of LC-MS/MS Methods for this compound Quantification
| Analyte(s) | Matrix | Linearity Range | LOD | LOQ | Recovery (%) | Laboratory/Study Reference |
| MI, CMI, BIT, OIT, DCOIT, MBIT | Water-based adhesives | - | - | - | 81.5 - 107.3 | [5] |
| MIT, CMIT, BIT, OIT | Consumer products | - | 0.011 - 0.034 mg/kg (wet wipes) | - | 60.4 - 113 | [5] |
| MI, CMI, BIT, OI | Cosmetics and household products | R² > 0.9980 | Low ng/g level | Low ng/g level | >80 (except for MI ~60) | [6] |
| MI, CMI, Dichloro-MI | Water samples | - | 0.03 - 0.1 µg/L | - | - | [7] |
Experimental Protocols: Methodologies for Key Experiments
The following sections detail the experimental protocols for the most common analytical techniques used in the quantification of isothiazolones.
HPLC with Diode Array Detection (DAD) for Water-Borne Adhesives
This method is suitable for the quantification of MI, CMI, and BIT in water-borne adhesives.[1]
-
Sample Preparation: The sample is extracted with a methanol-water solution (1:1, v/v). The extract is then purified by centrifugation and filtration.[1]
-
Chromatographic Conditions:
-
Column: C18 column.[1]
-
Mobile Phase: A gradient of methanol (B129727) and water.[1]
-
Detection: Diode Array Detector (DAD).[1]
-
-
Quantification: External standard calibration curves are generated for each analyte.[4]
HPLC-MS/MS for Multiple Isothiazolones in Consumer Products
This method provides high sensitivity and selectivity for the simultaneous analysis of several isothiazolones in complex matrices like cosmetics and detergents.[5][6]
-
Sample Preparation:
-
Ultrasonic Assisted Extraction (UAE): Samples are extracted with a suitable solvent (e.g., methanol) using ultrasonication.[5]
-
Solid Phase Extraction (SPE): For cleaner samples, SPE can be employed for sample cleanup and concentration.[6]
-
Matrix Solid-Phase Dispersion (MSPD): This technique is effective for solid and semi-solid samples, where the sample is blended with a solid support and the analytes are eluted with a solvent.[6]
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.[5]
-
Mobile Phase: A gradient of an aqueous solution (often with a modifier like formic acid) and an organic solvent (e.g., methanol or acetonitrile).
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typical.
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of the target analytes.
-
Mandatory Visualization: Workflow and Pathways
The following diagrams illustrate the typical workflows for experimental procedures and the logical steps in a cross-validation study.
Caption: General experimental workflow for this compound quantification.
Caption: Logical workflow for an inter-laboratory cross-validation study.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of Methylisothiazolinone and Methylchloroisothiazolinone Preservatives by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of Methylisothiazolinone and Methylchloroisothiazolinone Preservatives by High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eeer.org [eeer.org]
- 6. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trace analysis of isothiazolinones in water samples by large-volume direct injection liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Isothiazolinone Stability in Cosmetic Formulations: A Comparative Analysis
A guide for researchers on the stability of isothiazolinone preservatives across various cosmetic bases, supported by experimental data and detailed methodologies.
Isothiazolinones, particularly the combination of 5-chloro-2-methyl-4-isothiazolin-3-one (B196307) (CMIT) and 2-methyl-4-isothiazolin-3-one (B36803) (MIT), are potent, broad-spectrum antimicrobial agents widely used as preservatives in cosmetic products. Their efficacy, however, is intrinsically linked to their chemical stability, which can be significantly influenced by the cosmetic base formulation. This guide provides a comparative analysis of isothiazolinone stability in different cosmetic matrices, offering experimental data and protocols to aid researchers and formulation scientists in optimizing product preservation.
Factors Influencing Isothiazolinone Stability
The stability of isothiazolinones is primarily affected by pH, temperature, and interactions with other cosmetic ingredients. Generally, isothiazolinones exhibit optimal stability in acidic to neutral pH ranges.[1] As the pH becomes more alkaline, particularly above 8, the isothiazolinone ring is susceptible to hydrolytic cleavage, leading to a loss of antimicrobial activity.[1] Elevated temperatures also accelerate this degradation process.
Furthermore, certain cosmetic ingredients can chemically interact with and degrade isothiazolinones. These include:
-
Nucleophilic agents: Amines and their derivatives can attack the electrophilic sulfur atom of the isothiazolinone ring, leading to inactivation.[2]
-
Reducing agents: Residual sulfites or bisulfites present in some surfactants can also degrade isothiazolinones.[2]
-
Specific ingredients: Ingredients such as keratin (B1170402) hydrolysates (rich in thiol groups), zinc pyrithione, and cocamide DEA have been shown to negatively impact the stability of CMIT/MIT in shampoo formulations.[2]
Comparative Stability Data
While direct comparative studies of isothiazolinone stability across different cosmetic bases under identical conditions are limited in publicly available literature, data from studies on individual formulation types provide valuable insights. The following tables summarize quantitative data on the recovery and stability of isothiazolinones in various cosmetic matrices. Lower recovery rates can indicate immediate interactions and degradation upon formulation.
Table 1: Recovery of Isothiazolinones from Various Cosmetic Bases
| Cosmetic Base | Isothiazolinone | Average Recovery (%) | Analytical Method |
| Shampoo 1 | MIT | 45.6 | HPLC-MS/MS |
| CMIT | 92.0 | ||
| Shampoo 2 | MIT | 60.6 | HPLC-MS/MS |
| CMIT | 86.4 | ||
| Cream | MIT | 97.3 | HPLC |
| CMIT | 79.5 | ||
| Gel | MIT | 92.8 | HPLC |
| CMIT | 84.3 |
This data, as reported in a study by Rodrigues et al. (2020), suggests that the cosmetic matrix significantly influences the quantification and stability of isothiazolinones, with shampoos showing a more pronounced impact on MIT recovery compared to creams and gels.[3]
Table 2: Stability of CMIT/MIT in a Shampoo Base Formulation with Added Ingredients (Storage at Room Temperature and 40°C)
| Formulation | CMIT Concentration after 3 days (µg/g) | CMIT Concentration after storage (µg/g) |
| Room Temperature | ||
| Base Formulation 1 (BF1) | > LQ | Quantifiable |
| BF1 + Zinc Pyrithione | > LQ | < LQ |
| BF1 + Hydrolyzed Keratin | > LQ | < LQ |
| BF1 + Disodium Cocoyl Glutamate | > LQ | < LQ |
| BF1 + Cocamide DEA | < LQ | < LQ |
LQ = Limit of Quantification. This data from Rodrigues et al. (2020) demonstrates that the addition of certain ingredients to a shampoo base leads to a significant decrease in CMIT concentration, indicating instability.[3]
Experimental Protocols
Stability Testing of Isothiazolinones in Cosmetic Formulations
This protocol outlines a general procedure for assessing the stability of isothiazolinones in a cosmetic product.
a. Sample Preparation:
-
Prepare the cosmetic formulation and divide it into multiple aliquots in appropriate, sealed containers.
-
Store the samples under various conditions as per ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH) and, if applicable, under UV light exposure.[1]
b. Time Points for Analysis:
-
Analyze the samples at predetermined intervals (e.g., 0, 1, 3, and 6 months).
c. Analytical Procedure (HPLC-DAD):
-
Extraction:
-
Accurately weigh a portion of the cosmetic sample.
-
Disperse the sample in a suitable solvent (e.g., methanol).
-
For complex matrices like shampoos, the use of an adsorbent like magnesium silicate (B1173343) or a solid-phase extraction (SPE) step may be necessary to break interactions between the analytes and the matrix.[3]
-
Ultrasonicate and centrifuge the sample to separate the supernatant.
-
Filter the supernatant through a 0.45 µm filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of 0.4% acetic acid in water and methanol (B129727) is commonly used.[3]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 5-10 µL.
-
-
Quantification:
-
Prepare a calibration curve using certified reference standards of MIT and CMIT.
-
Calculate the concentration of MIT and CMIT in the samples based on the calibration curve.
-
Accelerated Stability Testing
This method is used to predict the long-term stability of a product in a shorter period.
a. Conditions:
-
Store samples at elevated temperatures, typically 40°C or 50°C. It is important to note that temperatures above 50°C can be detrimental to isothiazolinone stability.[3]
-
Include control samples stored at room temperature and refrigerated conditions.
b. Evaluation:
-
Assess physical characteristics (color, odor, viscosity, phase separation) and the concentration of active ingredients at specified time points.
Visualizing Workflows and Pathways
Experimental Workflow for Isothiazolinone Stability Analysis
Caption: Workflow for assessing isothiazolinone stability in cosmetics.
Proposed Degradation Pathway of CMIT
The degradation of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) in aqueous environments, particularly under alkaline conditions or in the presence of nucleophiles, is believed to proceed through the opening of the isothiazolinone ring. This initial step is followed by further degradation into smaller, less antimicrobially active molecules.
Caption: Simplified degradation pathway of CMIT.
Conclusion
The stability of isothiazolinone preservatives is a critical factor in ensuring the safety and efficacy of cosmetic products. While CMIT and MIT are effective antimicrobials, their stability is highly dependent on the formulation's pH, temperature, and the presence of interacting ingredients. Surfactant-based systems like shampoos, especially those containing certain additives, appear to present a more challenging environment for isothiazolinone stability compared to emulsion-based creams and gels. Formulators must conduct thorough stability testing, utilizing appropriate analytical methods like HPLC, to ensure that the concentration of these preservatives remains at an effective level throughout the product's shelf life without compromising safety. Further research into direct comparative stability studies across a wider range of cosmetic bases would be beneficial for the industry.
References
validation of isothiazolone's effectiveness against antibiotic-resistant bacteria
A Comparative Analysis of Efficacy and Mechanisms
The rise of antibiotic-resistant bacteria poses a significant threat to global health. As conventional antibiotics lose their effectiveness, the scientific community is in urgent need of alternative antimicrobial agents. Isothiazolones, a class of synthetic biocides, have demonstrated considerable promise in combating these resilient pathogens. This guide provides a comprehensive comparison of the effectiveness of isothiazolones against key antibiotic-resistant bacteria, alongside alternative treatments, supported by experimental data and detailed methodologies.
Mechanism of Action: A Multi-pronged Attack
Isothiazolones employ a two-step mechanism of action that makes it difficult for bacteria to develop resistance.[1][2][3][4] Initially, they rapidly inhibit essential metabolic pathways, including growth, respiration, and energy production (ATP synthesis), within minutes of contact.[1][2][3][4] This is followed by irreversible cellular damage over a period of hours, leading to cell death.[1][2][3][4] The core of this mechanism lies in the electrophilic nature of the isothiazolone molecule, which reacts with critical enzymes, particularly those containing thiol groups at their active sites.[2] This interaction leads to the destruction of protein thiols and the production of free radicals, ultimately causing widespread cellular damage.[1][2][3][4]
The following diagram illustrates the key steps in the antibacterial action of isothiazolones.
References
Comparative Toxicity of Isothiazolone Derivatives: A Guide for Researchers
A comprehensive analysis of the toxicological profiles of common isothiazolone biocides, supported by experimental data and detailed methodologies.
This guide provides a comparative toxicity assessment of four widely used this compound derivatives: Methylisothiazolinone (MIT), Chloromethylisothiazolinone (CMIT), Benzisothiazolinone (BIT), and Octylisothiazolinone (OIT). The information is intended for researchers, scientists, and professionals involved in drug development and chemical safety assessment.
Executive Summary
Isothiazolinones are a class of potent, broad-spectrum biocides used as preservatives in a vast array of industrial and consumer products. While effective in controlling microbial growth, their use has raised concerns due to their potential for adverse health and environmental effects. This guide summarizes key toxicity data, outlines the experimental protocols used for their assessment, and visualizes the underlying toxicological mechanisms to facilitate a clear and objective comparison.
Data Presentation: Quantitative Toxicity Comparison
The following table summarizes the available quantitative toxicity data for the selected this compound derivatives across different endpoints.
| This compound Derivative | Acute Oral LD50 (mg/kg, rat) | Acute Dermal LD50 (mg/kg, rat/rabbit) | Skin Sensitization (LLNA EC3, %) | Cytotoxicity (IC50, µM) | Aquatic Toxicity (EC50/LC50, mg/L) |
| MIT (Methylisothiazolinone) | 183 - 220[1][2] | 242 (rat)[1][3] | 1.5 - 32.4[4] | HaCaT: ~200, HepG2: ~200[5] | Algae: 0.157, Daphnia: 1.68, Fish: 6[6] |
| CMIT (Chloromethylisothiazolinone) | 7.5 - 78.5 (as CMIT/MIT mixture)[7][8] | 4.5 - 141 (as CMIT/MIT mixture)[7][8] | 0.0041 - 0.048 (as CMIT/MIT mixture)[4] | HaCaT: ~0.2, HepG2: ~0.2 (as CMIT/MIT mixture)[5] | Algae: 0.027, Daphnia: 0.16, Fish: 0.19 (as CMIT/MIT mixture)[6] |
| BIT (Benzisothiazolinone) | 454 - 670 | >2000 | 1.5 - 10.57[4] | Data not readily available in comparable format | Algae: 0.067, Daphnia: 1.1, Fish: 1.6[6] |
| OIT (Octylisothiazolinone) | ~550 | >2000 | 0.2 - 0.66[4] | Data not readily available in comparable format | Data not readily available in comparable format |
Mandatory Visualizations
Experimental Workflow: Comparative Toxicity Assessment
The following diagram illustrates a typical workflow for the comparative toxicity assessment of chemical compounds like this compound derivatives.
Signaling Pathway: this compound-Induced MAPK Activation
This diagram illustrates the proposed signaling cascade initiated by this compound derivatives, leading to cellular stress and apoptosis through the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway.
References
- 1. cir-safety.org [cir-safety.org]
- 2. researchgate.net [researchgate.net]
- 3. cir-safety.org [cir-safety.org]
- 4. OECD 202: Daphnia sp. Acute Immobilisation Test | Scymaris [scymaris.com]
- 5. revistas.usp.br [revistas.usp.br]
- 6. OECD 201: Freshwater Alga and Cyanobacteria: Growth Inhibition Test [scymaris.com]
- 7. Risk Assessment of 5-Chloro-2-Methylisothiazol-3(2H)-One/2-Methylisothiazol-3(2H)-One (CMIT/MIT) Used as a Preservative in Cosmetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validating Isothiazolone Efficacy: A Comparative Guide to Minimum Inhibitory Concentration (MIC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial performance of various isothiazolone biocides, supported by experimental data for their Minimum Inhibitory Concentration (MIC). Detailed methodologies for key experiments are outlined to assist researchers in validating the efficacy of these compounds.
Comparative Antimicrobial Efficacy of Isothiazolones
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of common this compound biocides against a range of bacteria and fungi. MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values indicate higher antimicrobial potency.
| Microorganism | Biocide | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Bacteria | ||
| Escherichia coli | Methylisothiazolinone (MIT) | 41[1] |
| 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT/MCI) | 0.5[1] | |
| Benzisothiazolinone (BIT) | 15-20[2] | |
| Fungi | ||
| Schizosaccharomyces pombe | Methylisothiazolinone (MIT) | 245[1] |
| 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT/MCI) | 2.6[1] | |
| Benzisothiazolinone (BIT) | 15-20[2] | |
| Aspergillus niger | Methylisothiazolinone (MIT) | >100[1] |
| 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT/MCI) | <1[1] | |
| Octylisothiazolinone (OIT) | <1 | |
| Dichlorooctylisothiazolinone (DCOIT) | <1 | |
| Saccharomyces cerevisiae | Methylisothiazolinone (MIT) | >100 |
| 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT/MCI) | <1 | |
| Octylisothiazolinone (OIT) | <1 | |
| Dichlorooctylisothiazolinone (DCOIT) | <1 |
Mechanism of Action: How Isothiazolones Work
Isothiazolones exert their antimicrobial effect through a two-step mechanism.[3][4] Initially, they rapidly inhibit microbial growth and metabolism within minutes.[3][4] This is followed by irreversible cell damage, leading to a loss of viability over a period of hours.[3][4] The primary target of isothiazolones is the thiol groups present in essential microbial enzymes and proteins, such as cysteine.[1][5] The electrophilic sulfur atom in the isothiazolinone ring reacts with these thiol groups, leading to the disruption of metabolic pathways, including cellular respiration and ATP synthesis, ultimately causing cell death.[1][3]
Experimental Protocols: Determining Minimum Inhibitory Concentration (MIC)
The following are generalized broth microdilution protocols for determining the MIC of isothiazolones, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution for Bacteria (Adapted from CLSI M07 and EUCAST Guidelines)
This method is used to determine the MIC of isothiazolones against aerobic bacteria.
a. Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution of known concentration
-
Bacterial culture in the logarithmic growth phase
-
Sterile diluent (e.g., saline or broth)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
b. Procedure:
-
Prepare this compound Dilutions: Perform serial twofold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. This can be achieved by suspending colonies from a fresh agar (B569324) plate in a sterile diluent.
-
Dilute Inoculum: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well after inoculation.
-
Inoculate Plate: Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate, including a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
-
Incubation: Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the this compound that completely inhibits visible growth of the bacteria.
Broth Microdilution for Fungi (Adapted from CLSI M38-A and EUCAST Guidelines)
This protocol is for determining the MIC of isothiazolones against yeasts and molds.
a. Materials:
-
96-well microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS
-
This compound stock solution
-
Fungal culture
-
Sterile saline or water
-
Spectrophotometer
-
Incubator (35°C)
b. Procedure:
-
Prepare this compound Dilutions: Similar to the bacterial protocol, prepare serial twofold dilutions of the this compound in RPMI-1640 medium in the 96-well plate to a final volume of 100 µL per well.
-
Prepare Inoculum:
-
Yeasts: Prepare a suspension equivalent to a 0.5 McFarland standard from a 24-hour culture.
-
Molds: Harvest conidia from a 7-day-old culture grown on potato dextrose agar. Prepare a suspension and adjust the turbidity to a specific optical density range (e.g., 0.09-0.13 at 530 nm).
-
-
Dilute Inoculum: Dilute the standardized fungal suspension in RPMI-1640 to achieve a final inoculum concentration of approximately 0.5 x 10^5 to 2.5 x 10^5 CFU/mL for yeasts or 0.4 x 10^4 to 5 x 10^4 CFU/mL for molds.
-
Inoculate Plate: Add 100 µL of the diluted fungal inoculum to each well, including growth and sterility controls.
-
Incubation: Incubate the plates at 35°C for 24-72 hours, depending on the fungal species.
-
Reading Results: The MIC is determined as the lowest concentration of the this compound that causes a significant inhibition (e.g., ≥50%) of growth compared to the growth control.
References
A Comparative Guide to Isothiazolinones and Parabens as Preservatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of isothiazolinones and parabens, two common classes of preservatives used in pharmaceutical and cosmetic products. The information presented is supported by experimental data to assist in the selection of appropriate preservative systems.
Executive Summary
Isothiazolinones and parabens are both broad-spectrum antimicrobial agents effective against bacteria and fungi. Isothiazolinones, such as methylisothiazolinone (MIT) and chloromethylisothiazolinone (CMIT), are known for their high potency at low concentrations. Their mechanism of action involves the inhibition of key microbial enzymes. Parabens, which are esters of p-hydroxybenzoic acid, are thought to disrupt microbial cell membrane processes and inhibit the synthesis of DNA and RNA. The choice between these preservatives often depends on factors such as the required spectrum of activity, product formulation, and regulatory considerations.
Data Presentation: Antimicrobial Efficacy
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for common isothiazolinones and parabens against a range of microorganisms. A lower MIC value indicates greater antimicrobial efficacy.
Table 1: Minimum Inhibitory Concentration (MIC) of Isothiazolinones
| Microorganism | Methylisothiazolinone (MIT) (µg/mL) | Chloromethylisothiazolinone (CMIT) (µg/mL) | Benzisothiazolinone (BIT) (µg/mL) |
| Escherichia coli | 41[1] | 0.5[1] | 0.4 - 212 |
| Pseudomonas aeruginosa | - | - | 1060 |
| Staphylococcus aureus | - | - | 41 - 531 |
| Aspergillus brasiliensis | - | - | 0.4 - 1.3 |
| Candida albicans | - | - | 0.1 |
| Schizosaccharomyces pombe | 245[1] | 2.6[1] | - |
Table 2: Minimum Inhibitory Concentration (MIC) of Parabens
| Microorganism | Methylparaben (µg/mL) | Propylparaben (µg/mL) | Butylparaben (µg/mL) |
| Escherichia coli | >16000 | 500 - 800 | 500 |
| Pseudomonas aeruginosa | 8000 | 8000 | - |
| Staphylococcus aureus | >16000 | 512 - 800 | 500 |
| Aspergillus brasiliensis | 500 | - | - |
| Candida albicans | 1000 | - | - |
Mechanism of Action
Isothiazolinones and parabens employ different mechanisms to inhibit microbial growth.
Isothiazolinones: These compounds are electrophilic and react with thiol-containing enzymes and proteins within microbial cells.[2][3] This reaction leads to the disruption of vital cellular processes, including metabolic pathways like the Krebs cycle and electron transport, ultimately inhibiting cellular respiration and ATP generation.[4]
Parabens: The exact antibacterial mode of action of parabens is not fully understood, but they are thought to act by disrupting membrane transport processes.[5] They may also inhibit the synthesis of DNA and RNA or key enzymes like ATPases and phosphotransferases in some bacterial species.[5] The antimicrobial effectiveness of parabens increases with the length of their alkyl chain.[5]
Visualizing the Mechanisms
References
- 1. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Exposure to Antibacterial Chemicals Is Associated With Altered Composition of Oral Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Inter-Laboratory Validation of Isothiazolone Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various analytical methodologies for the detection and quantification of isothiazolone preservatives. The data presented is synthesized from several independent validation studies to offer a comprehensive overview of method performance, simulating an inter-laboratory comparison. Isothiazolinones are widely used biocides in cosmetics, household products, and industrial applications, making their accurate analysis critical for regulatory compliance and consumer safety.[1][2][3][4] Allergic contact dermatitis is a known issue associated with some isothiazolinones.[2][5][6]
Comparative Analysis of Analytical Method Performance
The following table summarizes the quantitative performance of different analytical methods for the determination of various isothiazolinones. The data is extracted from single-laboratory validation studies and presented here for comparative purposes.
| Isothiazolinone(s) | Analytical Method | Sample Matrix | Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Quantitation (LOQ) |
| Methylisothiazolinone (MI), Methylchloroisothiazolinone (MCI) | MSPD-GC-MS | Cosmetics (leave-on & rinse-off) | 97.87 - 103.15 | < 11 | MI: 0.56-0.96 µg/mL, MCI: 1.49-1.95 µg/mL |
| MI, MCI | HPLC-UV | Baby wet wipes | 90 - 106 | Repeatability: 0.2, Intermediate Precision: 2 | Not explicitly stated, working range 0.15-5.8 ppm for MIT |
| MI, MCI, Benzisothiazolinone (BIT), Octylisothiazolinone (OIT) | MSPD-HPLC-MS/MS | Cosmetics and household products | > 80% (except MI ~60%) | < 7 | Low ng/g level |
| MI, MCI, BIT, 2-Octyl-3(2H)-isothiazolinone (OIT), Dichlorooctylisothiazolinone (DCOIT), and 2-methyl-1,2-benzisothiazolin-3-one (MBIT) | HPLC-MS/MS | Water-based adhesives | 81.5 - 107.3 | < 5.9 | 0.020 mg/L |
| MI, MCI, 4,5-dichloro-2-methyl-3-isothiazolinone | Large-volume direct injection HPLC-MS/MS | Water samples | Not specified | Not specified | 0.03 - 0.1 µg/L |
| MI, MCI | UHPLC-MS/MS | Cosmetic products | Not specified | Not specified | 0.1 µg/g |
Experimental Workflow for a Typical Inter-Laboratory Validation Study
The following diagram illustrates a generalized workflow for conducting an inter-laboratory study to validate an analytical method for this compound standards. This process ensures the robustness and reproducibility of the method across different laboratory environments.
Caption: Workflow of an inter-laboratory validation study.
Detailed Experimental Protocols
Below are summaries of the methodologies employed in the referenced validation studies.
Matrix Solid-Phase Dispersion coupled to Gas Chromatography-Mass Spectrometry (MSPD-GC-MS) for MI and MCI in Cosmetics[7]
-
Extraction: The isothiazolinones were extracted from cosmetic samples using a matrix solid-phase dispersion technique. Alumina was used as the solid sorbent and ethyl acetate (B1210297) served as the eluting solvent.[7]
-
Analysis: The extracts were analyzed using a Gas Chromatography-Mass Spectrometry (GC-MS) system equipped with a DB-5MS capillary column.[7]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for MI and MCI in Baby Wipes[5]
-
Extraction: The extraction process involved ultrasonication of the samples, followed by solid-phase extraction and liquid-liquid extraction.[5]
-
Chromatography: An isocratic elution was performed with a mobile phase consisting of acetic acid and methanol (B129727) (80:20 v/v) at a flow rate of 1 mL/min.[5]
-
Detection: UV detection was carried out at a wavelength of 274 nm.[5]
Matrix Solid-Phase Dispersion followed by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (MSPD-HPLC-MS/MS) for Multiple Isothiazolinones in Cosmetics and Household Products[8]
-
Extraction: A matrix solid-phase dispersion method was developed. The optimal conditions involved using 2g of florisil (B1214189) as the dispersive phase and 5mL of methanol as the elution solvent. The resulting extract was analyzed directly without further cleanup.[8]
-
Analysis: The determination was performed by HPLC-MS/MS.[8]
High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS) for Six Isothiazolinones in Water-Based Adhesives[9]
-
Extraction: The study evaluated various factors affecting extraction efficiency, including the extraction method, time, solvent, and solid-liquid ratio.[9]
-
Analysis: Qualitative and quantitative analyses were conducted using multiple-reaction monitoring (MRM) with an HPLC-MS/MS system.[9]
Large-Volume Direct Injection Liquid Chromatography-Tandem Mass Spectrometry for Isothiazolinones in Water Samples[10]
-
Sample Preparation: Water samples were filtered and then directly injected for analysis without any further pretreatment.[10]
-
Chromatography: A large volume of 2 mL was directly injected on-column onto an Aqua ODS HPLC column.[10]
-
Detection: Tandem mass spectrometry (MS/MS) was used for detection, employing Multi-Reaction Monitoring (MRM) for selective and reliable identification and quantification.[10]
Ultra-High Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS) for MI and MCI in Cosmetic Products[11]
-
Method: An efficient UHPLC-MS/MS method was developed and validated for the determination of methylisothiazolinone and methylchloroisothiazolinone in various cosmetic products.[11] This method demonstrated a low limit of quantitation.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. chemview.epa.gov [chemview.epa.gov]
- 3. rivm.nl [rivm.nl]
- 4. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of Methylisothiazolinone and Methylchloroisothiazolinone Preservatives by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isothiazolinone Detection in Dish Soap and Personal Care Products: Comparison of Lovibond Isothiazolinone Test Kit and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholar.ui.ac.id [scholar.ui.ac.id]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Trace analysis of isothiazolinones in water samples by large-volume direct injection liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Isothiazolinones: A Guide for Laboratory Professionals
An essential guide for researchers, scientists, and drug development professionals on the safe handling and disposal of isothiazolone-based biocides. This document provides immediate safety protocols, logistical procedures for waste management, and step-by-step guidance for the chemical neutralization of this compound waste.
Isothiazolinones are a class of synthetic biocides widely used as preservatives in various laboratory reagents, industrial products, and consumer goods. Due to their high biocidal efficacy, they are also potent skin sensitizers and are highly toxic to aquatic organisms, necessitating strict procedures for their disposal to mitigate environmental and health risks.[1][2][3] Improper disposal is a violation of federal law and can lead to significant environmental damage.[1] This guide outlines the necessary steps for the safe handling and proper disposal of this compound waste in a laboratory setting.
Immediate Safety and Handling
When handling isothiazolinones, particularly in their concentrated forms, adherence to safety protocols is paramount. These compounds are classified as corrosive and can cause severe skin burns and eye damage.[4]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Use suitable chemical-resistant gloves, such as nitrile gloves.
-
Skin Protection: A lab coat or other protective clothing should be worn to prevent skin contact.
-
Respiratory Protection: Work in a well-ventilated area, such as a fume hood, especially when handling solutions that may produce vapors or aerosols.
Waste Classification and Segregation
This compound waste, particularly in concentrated form or at a pH ≤ 2 or ≥ 12.5, is generally classified as hazardous waste.[5][6]
-
EPA Hazardous Waste Code: Based on its corrosive nature, this compound waste may be classified under the Resource Conservation and Recovery Act (RCRA) with the EPA Hazardous Waste Number D002 .[7][8]
-
Segregation: this compound waste must be segregated from other chemical waste streams to prevent incompatible reactions. It should be collected in a designated, properly labeled, and sealed container.[9][10] The container must be stored in a designated satellite accumulation area within the laboratory.[9]
Spill Management
In the event of a spill, immediate action is required to contain and clean up the material safely.
-
Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.
-
Containment: For liquid spills, use an inert absorbent material such as sand, earth, or vermiculite (B1170534) to contain the spill. Do not use combustible materials.
-
Collection: Carefully scoop or sweep the absorbed material into a clearly labeled, sealable container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Prevent Environmental Release: Under no circumstances should this compound waste be allowed to enter drains or waterways.[1]
Disposal Procedures: A Step-by-Step Guide
The primary methods for the disposal of this compound waste are chemical neutralization followed by disposal through a licensed hazardous waste contractor, or direct disposal of the un-neutralized waste by a licensed contractor.
Method 1: Disposal via a Licensed Contractor (Without Pre-treatment)
-
Collection: Collect all this compound waste (aqueous solutions, contaminated solids, etc.) in a designated, leak-proof, and chemically compatible container.
-
Labeling: Clearly label the container as "Hazardous Waste: Isothiazolinones, Corrosive (D002)" and include the full chemical names of the specific isothiazolones present.
-
Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials.
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal.[11]
Method 2: Chemical Neutralization Prior to Disposal
For laboratory-scale quantities, chemical neutralization can be an effective pre-treatment step to reduce the hazardous properties of this compound waste. Isothiazolinones are susceptible to degradation under alkaline conditions and through reaction with nucleophilic agents like thiols. This process involves the opening of the heterocyclic ring, leading to a significant reduction in toxicity.
Experimental Protocol: Deactivation of this compound Solutions with a Thiol-Based Reagent
This protocol is based on the principle that thiol compounds can effectively deactivate isothiazolinones.[4]
Materials:
-
This compound waste solution
-
Sodium thioglycolate or L-cysteine
-
Sodium bicarbonate or another suitable base to adjust pH
-
pH indicator strips or a pH meter
-
Appropriate PPE (gloves, goggles, lab coat)
-
Stir plate and stir bar
-
Beaker or flask of appropriate size
-
Fume hood
Procedure:
-
Preparation: Perform the entire procedure in a certified fume hood. Place the this compound waste solution in a suitable beaker or flask with a magnetic stir bar.
-
pH Adjustment (Optional but Recommended): While stirring, slowly add a base such as sodium bicarbonate to the solution. Isothiazolinones degrade more rapidly in alkaline conditions. Adjust the pH to between 8 and 9. Be cautious as this may cause some off-gassing.
-
Addition of Deactivating Agent: Slowly add the deactivating agent (sodium thioglycolate or L-cysteine) to the stirring solution. A general starting point is a 10:1 molar ratio of the thiol to the this compound.
-
Reaction Time: Allow the mixture to stir for a minimum of one hour to ensure complete deactivation. For some isothiazolones, a contact time of up to 4 hours may be necessary.[4]
-
Final pH Adjustment: After the reaction period, check the pH of the solution. If necessary, neutralize it to a pH between 6 and 8 by adding an appropriate acid or base.
-
Disposal of Treated Solution: Even after neutralization, the solution may not be suitable for drain disposal. It should be collected in a hazardous waste container, labeled appropriately (e.g., "Neutralized Isothiazolinone Waste"), and disposed of through your institution's hazardous waste program.[2]
Quantitative Data for this compound Disposal
The following table summarizes key quantitative parameters relevant to the disposal and deactivation of isothiazolones.
| Parameter | Value/Range | Substance(s) | Notes |
| EPA Hazardous Waste Code | D002 | This compound Waste | For waste exhibiting the characteristic of corrosivity (B1173158) (pH ≤ 2 or ≥ 12.5).[7][8] |
| UN Number for Transport | UN 3265 | Corrosive liquid, acidic, organic, n.o.s. (containing 5-Chloro-2-methyl-4-isothiazolin-3-one) | For transportation of corrosive hazardous waste.[1] |
| Deactivating Agent Ratio | 3 ppm cysteine to 1.5 ppm 3-isothiazolone | Cysteine, 3-isothiazolone | Effective detoxification within 5 minutes in a laboratory setting.[4] |
| Deactivating Agent Ratio | 50 ppm cysteine or sodium bisulfite to 2.3 ppm 3-isothiazolone | Cysteine, Sodium Bisulfite, 3-isothiazolone | Deactivation of the this compound was observed within 1 hour.[4] |
| Optimal pH for Degradation | Alkaline (pH > 8) | Isothiazolinones | Degradation rate increases with increasing pH. |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound waste, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management guidelines and your local EHS office for further information.
References
- 1. files.dep.state.pa.us [files.dep.state.pa.us]
- 2. benchchem.com [benchchem.com]
- 3. chemview.epa.gov [chemview.epa.gov]
- 4. data.epo.org [data.epo.org]
- 5. actenviro.com [actenviro.com]
- 6. odu.edu [odu.edu]
- 7. uww.edu [uww.edu]
- 8. epa.gov [epa.gov]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. ufz.de [ufz.de]
Essential Safety and Logistical Information for Handling Isothiazolinones
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) when handling isothiazolinones. Adherence to these procedures is essential for minimizing health risks associated with these potent biocides. Isothiazolinones are known to be corrosive and can cause skin and eye damage, as well as allergic skin reactions.
Personal Protective Equipment (PPE) Selection
A thorough risk assessment should be conducted to determine the appropriate level of PPE required for the specific isothiazolinone compound and the nature of the handling task (e.g., working with concentrates versus diluted solutions, potential for aerosol generation).
Hand Protection
Table 1: Recommended Glove Types for Handling Isothiazolinones
| Glove Material | Recommendation |
| Butyl Rubber | Recommended for handling isothiazolinone products. Offers good resistance to a range of organic compounds. |
| Nitrile Rubber | A common laboratory glove material that provides protection against a variety of chemicals. It is crucial to use a thickness appropriate for the task and to change gloves immediately upon contamination. |
| Neoprene | Offers good chemical resistance and is another viable option for handling isothiazolinones. |
Note: It is strongly advised to consult the glove manufacturer's specific chemical resistance data for the isothiazolinone compound being used, if available.
Eye and Face Protection
Chemical safety goggles are mandatory when handling isothiazolinones in any form. If there is a splash hazard, a face shield should be worn in addition to safety goggles to provide a full barrier of protection for the face.
Skin and Body Protection
A laboratory coat should be worn to protect against incidental skin contact. When handling larger quantities or when there is a significant risk of splashes, chemical-resistant coveralls are recommended.
Respiratory Protection
Respiratory protection is necessary when there is a risk of inhaling isothiazolinone vapors or aerosols, particularly when working with concentrates, in poorly ventilated areas, or when engineering controls are insufficient. The selection of a respirator depends on the airborne concentration of the isothiazolinone.
Table 2: Respiratory Protection Guidelines for Isothiazolinones
| Condition | Recommended Respirator Type | Assigned Protection Factor (APF)[1][2][3] |
| Low vapor concentrations, below occupational exposure limits (OELs) | Half-mask air-purifying respirator with organic vapor cartridges. | 10 |
| Moderate vapor concentrations, up to 50 times the OEL | Full-facepiece air-purifying respirator with organic vapor cartridges. | 50 |
| High vapor concentrations or unknown concentrations | Powered Air-Purifying Respirator (PAPR) with organic vapor cartridges and a full facepiece, hood, or helmet. | 25-1000 (depending on configuration) |
| Immediately Dangerous to Life or Health (IDLH) concentrations | Self-Contained Breathing Apparatus (SCBA) with a full facepiece operated in a pressure-demand or other positive-pressure mode. | 10,000 |
Note: Organic vapor cartridges are typically color-coded black in the NIOSH system. Always consult with your institution's environmental health and safety (EHS) office for specific guidance on respirator selection and to ensure proper fit testing.
Operational Plans: Donning and Doffing PPE
Proper procedures for putting on (donning) and taking off (doffing) PPE are crucial to prevent cross-contamination.
Donning PPE Sequence
-
Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.
-
Gown/Coveralls: Put on the gown or coveralls, ensuring it is securely fastened.
-
Respirator: If required, put on the respirator. Perform a user seal check to ensure a tight fit.
-
Goggles/Face Shield: Put on eye and face protection.
-
Gloves: Don gloves, ensuring the cuffs of the gloves extend over the sleeves of the gown or coveralls.
Doffing PPE Sequence
The principle of doffing is to touch the "clean" inner surfaces of the PPE and avoid contact with the "dirty" outer surfaces.
-
Gloves: Remove the first glove by grasping the outside of the cuff and peeling it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove. Dispose of the gloves in a designated waste container.
-
Hand Hygiene: Perform hand hygiene.
-
Gown/Coveralls: Unfasten the gown or coveralls. Peel it away from the neck and shoulders, touching only the inside. Turn the gown inside out as you remove it, fold or roll it into a bundle, and dispose of it in a designated waste container.
-
Hand Hygiene: Perform hand hygiene.
-
Goggles/Face Shield: Remove eye and face protection by handling the headband or earpieces. Place it in a designated receptacle for reprocessing or disposal.
-
Hand Hygiene: Perform hand hygiene.
-
Respirator: If worn, remove the respirator by grasping the straps. Do not touch the front of the respirator. Dispose of it in a designated waste container.
-
Hand Hygiene: Perform final hand hygiene.
Disposal Plan for Isothiazolinone-Contaminated Materials
All materials contaminated with isothiazolinones, including PPE, absorbent materials from spills, and empty containers, must be handled and disposed of as hazardous waste in accordance with institutional and local regulations.
Step-by-Step Disposal Procedure:
-
Segregation: All isothiazolinone-contaminated solid waste (gloves, gowns, absorbent pads, etc.) should be collected in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste" and the specific chemical name(s) of the isothiazolinone(s).
-
Liquid Waste: Unused or waste solutions of isothiazolinones should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless instructed to do so by your EHS office.
-
Decontamination of Spills:
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
The contaminated area can then be decontaminated with a 10% sodium bisulfite solution. Allow the solution to sit for at least 30 minutes before wiping it up with fresh absorbent material.[4]
-
All materials used for spill cleanup must be disposed of as hazardous waste.
-
-
Neutralization (for specific, corrosive isothiazolinone waste):
-
Under the guidance of your institution's EHS office, corrosive isothiazolinone waste may be neutralized before disposal.
-
This process should only be performed by trained personnel in a chemical fume hood with appropriate PPE.
-
Slowly add a neutralizing agent (e.g., sodium carbonate for acidic waste, or a dilute acid for basic waste) while monitoring the pH.[5]
-
Once the pH is within the acceptable range for your local wastewater treatment facility (typically between 5.5 and 9.5), the neutralized solution may be eligible for drain disposal, followed by a large volume of water.[5][6] Always obtain prior approval from your EHS office before any drain disposal.
-
-
Waste Pickup: Contact your institution's EHS office to arrange for the pickup and disposal of all hazardous waste containers.
Visual Guides
Caption: PPE Selection Workflow for Handling Isothiazolinones.
Caption: Disposal Plan for Isothiazolinone-Contaminated Materials.
References
- 1. osha.gov [osha.gov]
- 2. Federal Register :: Assigned Protection Factors [federalregister.gov]
- 3. ehss.energy.gov [ehss.energy.gov]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 6. Waste Neutralization Guidance - Environmental Management - Missouri State [missouristate.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
